Structural Elucidation and Mechanistic Synthesis of 2,5-Dimethylphenyl Isonicotinate: A Comprehensive Analytical Guide
Executive Summary The esterification of heterocyclic carboxylic acids with substituted phenols yields a critical class of compounds heavily utilized in pharmaceutical drug design and agricultural chemistry. 2,5-Dimethylp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The esterification of heterocyclic carboxylic acids with substituted phenols yields a critical class of compounds heavily utilized in pharmaceutical drug design and agricultural chemistry. 2,5-Dimethylphenyl isonicotinate is a highly lipophilic ester derivative of isonicotinic acid. As a Senior Application Scientist, I have structured this whitepaper to dissect the exact physicochemical properties, the causality-driven synthetic workflow, and the orthogonal analytical techniques required to validate the chemical structure of this specific molecule.
Chemical Identity and Pharmacological Rationale
The parent compound, isonicotinic acid (pyridine-4-carboxylic acid), is the structural backbone of several frontline anti-tubercular agents, most notably isoniazid[1]. However, free carboxylic acids often suffer from poor membrane permeability.
By masking the polar carboxylic acid as an aryl ester via reaction with 2,5-dimethylphenol, the molecule's topological polar surface area is reduced, and its lipophilicity (LogP) is substantially increased. In drug development, this lipophilic adaptation is a proven strategy to enhance penetration through the thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis and other pathogens[1][2].
Quantitative Physicochemical Profile
To establish a baseline for analytical validation, the core physicochemical properties of 2,5-Dimethylphenyl isonicotinate are summarized below[3].
Property
Value
Analytical Significance
Molecular Formula
C14H13NO2
Determines the isotopic distribution pattern in MS.
Molecular Weight
227.26 g/mol
Serves as the base peak reference for low-resolution MS.
Exact Mass
227.0946 Da
Acts as the precise target for HRMS (ESI-TOF) validation.
Topological Polar Surface Area
39.2 Ų
Indicates high lipophilicity and cellular membrane permeability.
Mechanistic Synthesis Workflow
Direct Fischer esterification between isonicotinic acid and 2,5-dimethylphenol is thermodynamically unfavorable. Isonicotinic acid exists as a zwitterion in many environments, making the carbonyl carbon a poor electrophile, while the steric hindrance of the 2,5-dimethyl groups reduces the nucleophilicity of the phenol. Therefore, a two-step activation protocol is strictly required[4].
Figure 1: Mechanistic workflow and reagent causality for the synthesis of the target ester.
Suspend isonicotinic acid (1.0 equiv) in anhydrous chloroform under an inert nitrogen atmosphere.
Add thionyl chloride (SOCl2, 1.2 equiv) dropwise at 0 °C. Causality: Dropwise addition controls the exothermic release of SO2 and HCl gases.
Reflux the mixture for 2 hours. Causality: Heat drives the conversion of the unreactive acid to the highly electrophilic isonicotinoyl chloride[4].
Phase 2: Nucleophilic Coupling
4. Cool the reaction to room temperature and concentrate under vacuum. Causality: Removing unreacted SOCl2 prevents it from reacting with the phenol in the next step, which would generate unwanted chlorinated byproducts.
5. Redissolve the intermediate in anhydrous tetrahydrofuran (THF).
6. In a separate flask, prepare a solution of 2,5-dimethylphenol (1.0 equiv) and triethylamine (TEA, 1.5 equiv) in THF.
7. Add the phenol/TEA solution dropwise to the acyl chloride at 0 °C. Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the pyridine ring. Without TEA, the product would form a water-soluble hydrochloride salt, leading to massive yield losses during aqueous workup[4].
Phase 3: Workup and Validation
8. Quench with distilled water and extract with ethyl acetate.
9. Wash the organic layer with saturated NaHCO3, followed by brine. Causality: NaHCO3 ensures complete removal of residual acids and TEA-HCl salts, validating the isolation of the free-base ester.
Analytical Characterization Strategy
To prove the chemical structure of the synthesized 2,5-dimethylphenyl isonicotinate, we employ an orthogonal, self-validating analytical pipeline. No single technique is sufficient; each method validates a different dimension of the molecule.
Figure 2: Self-validating analytical pipeline for structural elucidation and purity confirmation.
High-Performance Liquid Chromatography (HPLC): Run the crude extract through a C18 reverse-phase column (Isocratic 70:30 Acetonitrile:Water). Causality: Isolates the target ester from unreacted 2,5-dimethylphenol, ensuring downstream spectral data is free of overlapping aromatic signals.
High-Resolution Mass Spectrometry (HRMS): Subject the purified fraction to ESI-TOF MS. Causality: Soft ionization prevents extensive fragmentation, allowing the confirmation of the exact mass ([M+H]+ = 228.1025 Da), validating the molecular formula (C14H13NO2)[3].
Fourier-Transform Infrared Spectroscopy (FTIR): Analyze via Attenuated Total Reflectance (ATR). Causality: The appearance of a sharp, intense band at ~1740 cm⁻¹ confirms the formation of the ester carbonyl (C=O), while the absence of a broad 3300 cm⁻¹ band confirms the complete consumption of the phenolic OH.
Nuclear Magnetic Resonance (NMR): Dissolve the purified compound in CDCl3 and acquire 1H and 13C spectra. Causality: 1D NMR maps the exact atom-to-atom connectivity, confirming the ester linkage position and the integrity of the pyridine ring[4].
Quantitative NMR Assignments
The following table outlines the representative 1H and 13C NMR chemical shifts used to validate the final connectivity of 2,5-dimethylphenyl isonicotinate[4].
Position
1H NMR Shift (ppm)
Multiplicity & Integration
13C NMR Shift (ppm)
Structural Assignment Rationale
Pyridine C2, C6
8.85
doublet, 2H
150.8
Highly deshielded due to proximity to the electronegative pyridine nitrogen.
Pyridine C3, C5
8.00
doublet, 2H
123.1
Aromatic protons adjacent to the ester-bearing carbon.
"Open-Air Oxidative Mizoroki-Heck Reaction of Arylsulfonyl hydrazides with Alkenes", Royal Society of Chemistry (RSC). [Link]
"Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid", PMC (National Institutes of Health). [Link]
"Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid", PMC (National Institutes of Health). [Link]
A Technical Guide to the Biological Activities of Isonicotinic Acid Esters: From Bench to Potential Therapeutics
Abstract Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a foundational scaffold in medicinal chemistry. While its hydrazide derivative, isoniazid, is a cornerstone in tuberculosis therapy, the corresponding e...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a foundational scaffold in medicinal chemistry. While its hydrazide derivative, isoniazid, is a cornerstone in tuberculosis therapy, the corresponding esters of isonicotinic acid represent a versatile and promising class of compounds with a broad spectrum of potential biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of isonicotinic acid esters and their derivatives. We will delve into their well-established antimycobacterial effects and expand into their emerging roles as anticancer, anti-inflammatory, and anticonvulsant agents. This document is designed for researchers, scientists, and drug development professionals, offering not just a review of the literature but also actionable, field-proven insights into the experimental validation of these activities. Each section synthesizes mechanistic understanding with practical methodologies, providing a self-validating framework for investigation.
Antitubercular and Antimicrobial Activity: The Isoniazid Legacy
The journey into the biological significance of isonicotinic acid derivatives invariably begins with isoniazid (INH), the isonicotinic acid hydrazide.[1][2] INH is a first-line antibiotic for the treatment of tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (M.tb).[1][3] The study of INH provides a crucial mechanistic blueprint for understanding how this chemical scaffold can be leveraged for antimicrobial activity.
Mechanism of Action: A Pro-Drug Activation Pathway
Isoniazid itself is a prodrug; it is inactive until it enters the mycobacterial cell.[1][4][5] The activation process is a critical first step and a point of potential resistance.
Activation: Inside the bacterium, INH is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[4][5][6]
Radical Formation: KatG catalyzes the formation of an isonicotinic acyl radical.[1][6]
Target Inhibition: This radical covalently couples with nicotinamide adenine dinucleotide (NADH) to form a nicotinoyl-NAD adduct.[1][7] This adduct binds with high affinity to the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system.[4][5][6][7]
Mycolic Acid Inhibition: The blockage of InhA inhibits the synthesis of mycolic acids, which are unique, long-chain fatty acids that are essential components of the robust and impermeable mycobacterial cell wall.[1][4][5] Disruption of the cell wall leads to bacterial death.
Mutations in the katG or inhA genes are common causes of clinical resistance to isoniazid.[1][4][8] This understanding drives the development of new isonicotinic acid esters and derivatives that may bypass these resistance mechanisms.[4]
Caption: Mechanism of Isoniazid (INH) activation and action in M. tuberculosis.
Broadening the Spectrum: Antibacterial and Antifungal Activity
Derivatives of isonicotinic acid have demonstrated activity beyond M.tb. Hydrazone derivatives, in particular, have been screened against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger).[9][10]
Table 1: Antimicrobial Activity of Selected Isonicotinic Acid Derivatives
| Mutual Ester of INH | M. tuberculosis H37Rv | 0.024 - 12.5 |[12] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel isonicotinic acid ester, a fundamental assay in antimicrobial drug discovery.
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target microorganism.
Materials:
Test isonicotinic acid ester, dissolved in a suitable solvent (e.g., DMSO).
Sterile 96-well microtiter plates.
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Microorganism culture, adjusted to a 0.5 McFarland turbidity standard.
Positive control antibiotic (e.g., Isoniazid for M.tb, Ciprofloxacin for other bacteria).
Negative/vehicle control (solvent used for the test compound).
Incubator.
Procedure:
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
Compound Serial Dilution:
Add 100 µL of the test compound stock solution to the first well of a row.
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well. This creates a concentration gradient.
Repeat for positive and vehicle controls in separate rows.
Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., diluted to ~5 x 10^5 CFU/mL for bacteria). Add 5 µL of this inoculum to each well, except for a sterility control well (broth only).
Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria).
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a plate reader to measure optical density (OD).
Causality Insight: The choice of a 0.5 McFarland standard is critical for reproducibility; it ensures a consistent starting density of bacteria, making the resulting MIC values comparable across experiments and labs. The vehicle control is essential to confirm that the solvent used to dissolve the compound does not have intrinsic antimicrobial activity at the concentrations tested.
Anticancer Potential: A New Frontier
Recent investigations have revealed the potent cytotoxic activity of isonicotinic acid derivatives against various human cancer cell lines.[13] The structural versatility of this scaffold allows for modifications that can enhance potency and selectivity against tumor cells.
Structure-Activity Relationship (SAR) Insights
Studies on a series of isoniazid derivatives have provided key insights into the structural features that govern anticancer activity.[13]
Substituents on the Aromatic Ring: The number, position, and type of substituents are critical.
Hydroxyl Group: The presence of a hydroxyl group on an associated benzene ring, particularly in the ortho-position, appears to significantly enhance cytotoxic activity.[13]
Molecular Hybridization: Combining the isonicotinic scaffold with other pharmacophores, such as hydrazones, has yielded compounds with potent activity.[13]
Table 2: Cytotoxicity of Selected Isoniazid Derivatives Against Human Cancer Cell Lines
Caption: A typical workflow for the in vitro screening of novel anticancer compounds.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a robust and sensitive method for determining drug-induced cytotoxicity based on the measurement of cellular protein content.[15]
Objective: To quantify the cytotoxicity of an isonicotinic acid ester against a panel of human cancer cell lines and determine its half-maximal inhibitory concentration (IC₅₀).
Materials:
Human cancer cell lines (e.g., MCF-7, NCI-H460).[16]
Complete culture medium (e.g., RPMI-1640 with 10% FBS).[16]
96-well plates.
Test compound and positive control (e.g., Doxorubicin).
Trichloroacetic acid (TCA), cold.
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).
Tris base solution (10 mM, pH 10.5).
Microplate reader.
Procedure:
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[16]
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle and positive controls. Incubate for 48-72 hours.
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.
Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.[15]
Removing Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[15] Let the plates air dry completely.
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
Absorbance Measurement: Measure the optical density (OD) at ~510 nm using a microplate reader.
IC₅₀ Calculation: The percentage of cell survival is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting cell survival against drug concentration and fitting the data to a dose-response curve.[16]
Anti-Inflammatory Activity
Isonicotinic acid derivatives have shown promise as anti-inflammatory agents, partly through their ability to inhibit the production of reactive oxygen species (ROS).[17][18] Chronic inflammation is implicated in numerous diseases, making compounds with anti-inflammatory properties highly valuable.
Inhibition of Reactive Oxygen Species (ROS)
In a key study, novel isonicotinoyl scaffolds were synthesized and screened for their in vitro anti-inflammatory activity.[17] Several compounds exhibited remarkably high activity, with one ester demonstrating an IC₅₀ value eight times better than the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[17] This suggests that the isonicotinate motif is a valuable pharmacophore for developing potent ROS inhibitors.
Table 3: Anti-Inflammatory (ROS Inhibition) Activity of Isonicotinates
Experimental Protocol: In Vitro ROS Inhibition Assay
This protocol measures the ability of a compound to inhibit ROS production from phagocytes, a common method to screen for anti-inflammatory potential.[19]
Objective: To quantify the inhibitory effect of an isonicotinic acid ester on ROS production in zymosan-stimulated human whole blood or isolated neutrophils.
Materials:
Hanks Balanced Salt Solution (HBSS).
Luminol (for chemiluminescence).
Zymosan A from Saccharomyces cerevisiae.
Fresh human whole blood or isolated neutrophils.
Test compound and positive control (e.g., Ibuprofen).
96-well white microplates.
Luminometer.
Procedure:
Assay Preparation: In a 96-well plate, add HBSS, diluted whole blood (or neutrophils), and the test compound at various concentrations.
Incubation: Incubate the plate at 37°C for 20 minutes.
Luminol Addition: Add luminol solution to each well.
Stimulation: Initiate the reaction by adding zymosan suspension to all wells except the negative control.
Chemiluminescence Measurement: Immediately place the plate in a luminometer and measure the light emission (chemiluminescence) over a period of 50-60 minutes. The output is recorded as relative light units (RLU).[19]
Data Analysis: The inhibition of ROS production is calculated by comparing the total RLU of the test sample to the control (stimulated cells without the compound). IC₅₀ values are then determined from the dose-response curve.
Causality Insight: Zymosan is used as a stimulant because it is a potent activator of the phagocytic inflammatory response via Toll-like receptors, mimicking a microbial challenge. Luminol acts as a chemical probe; it reacts with ROS to produce light, providing a direct, quantifiable measure of oxidative burst activity.
Anticonvulsant Activity
Epilepsy is a chronic neurological disorder characterized by recurrent seizures.[20] There is a continuous need for new anticonvulsant drugs, especially for treatment-resistant forms of epilepsy.[21] Esters and other derivatives of isonicotinic acid have been evaluated for anticonvulsant activity in well-established preclinical models.[20][22]
Preclinical Screening Models
The initial screening of potential anticonvulsants typically involves two primary rodent models:
Maximal Electroshock (MES) Seizure Model: This test identifies compounds effective against generalized tonic-clonic seizures.[21][23] It is considered a model of generalized epilepsy.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model: This model is used to identify compounds that can prevent clonic seizures and is thought to be predictive of efficacy against absence seizures.[21][23]
Compounds that show activity in these initial screens may then be tested in more complex models, such as those for drug-resistant epilepsy (e.g., the 6 Hz model or kindling models).[21][23][24]
Caption: Decision-making workflow for preclinical anticonvulsant drug screening.
Experimental Protocol: Maximal Electroshock (MES) Seizure Model in Mice
This protocol describes a standard, validated method for assessing the ability of a compound to prevent generalized seizures.[21]
Objective: To evaluate the anticonvulsant efficacy of an isonicotinic acid ester against MES-induced seizures in mice.
Materials:
Male mice (e.g., Swiss albino).
Electroshock apparatus with corneal electrodes.
Electrolyte solution (e.g., 0.9% saline).
Test compound, dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).
Positive control drug (e.g., Phenytoin).
Procedure:
Animal Dosing: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to groups of mice at various doses. Administer the vehicle to a control group and the positive control to another group.
Time to Peak Effect: Wait for a predetermined time after administration for the drug to reach its peak effect (this must be determined in preliminary studies; for some compounds, it can be as short as 5 minutes).[25]
Electrode Application: Apply a drop of electrolyte solution to the corneal electrodes and to the eyes of the mouse to ensure good electrical contact.
Electrical Stimulation: Place the corneal electrodes on the corneas of the mouse and deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds).
Observation: Immediately observe the mouse for the presence or absence of a tonic hind-limb extension seizure. The seizure typically lasts for 10-15 seconds.
Endpoint: The endpoint is the abolition of the tonic hind-limb extension. A mouse is considered "protected" if this phase of the seizure is absent.
ED₅₀ Calculation: The effective dose 50 (ED₅₀), the dose that protects 50% of the animals, is calculated from the dose-response data using probit analysis.
Causality Insight: The MES test induces a highly reproducible seizure that is not dependent on a specific neurotransmitter system but rather on the ability of a compound to prevent seizure spread through neural tissue. Its predictive validity is based on the observation that drugs effective in this model, like phenytoin, are clinically effective against generalized tonic-clonic seizures.[23]
Conclusion and Future Directions
The isonicotinic acid scaffold is a remarkably fertile ground for the discovery of new therapeutic agents. Building on the profound legacy of isoniazid in tuberculosis treatment, research has now established the significant potential of isonicotinic acid esters and related derivatives in oncology, inflammation, and neurology. Their synthetic tractability allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future work should focus on elucidating the precise molecular targets for their anticancer and anti-inflammatory effects, optimizing lead compounds to improve their therapeutic index, and exploring their efficacy in more complex, clinically relevant in vivo models. The continued exploration of this versatile chemical class holds great promise for addressing unmet needs across a spectrum of human diseases.
References
Isoniazid - Wikipedia. (Source: google_search)
Antibacterial Activities of Isonicotinic acid derivatives. | Download Table.
Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (Source: PubMed)
Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. (Source: MDPI)
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (Source: PMC)
Esters of nipecotic and isonipecotic acids as potential anticonvulsants. (Source: PubMed)
Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (Source: PMC)
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (Source: PMC)
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (Source: Unknown Source)
Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. (Source: Unknown Source)
(PDF) Synthesis, antimycobacterial, antiviral, antimicrobial activities, and QSAR studies of isonicotinic acid-1-(substituted phenyl)-ethylidene/cycloheptylidene hydrazides.
Animal Models of Pharmacoresistant Epilepsy. (Source: Oxford Academic)
Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. (Source: PMC)
Reinvestigation of the structure-activity relationships of isoniazid - PMC. (Source: NIH)
ANTICONVULSANT ACTIVITY OF ISONICOTINIC ACID HYDRAZONE DERIVATIVES USING MES, scPTZ AND ROTOROD NEUROTOXICITY MODELS. (Source: Journal of Applied Pharmaceutical Sciences and Research)
Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (Source: Frontiers)
Critical Assessment of the Anti-Inflammatory Potential of Usnic Acid and Its Deriv
A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. (Source: Benchchem)
New Models for Assessment of Antiseizure Activity - Jasper's Basic Mechanisms of the Epilepsies. (Source: NCBI)
US2745838A - Preparation of isonicotinic acid esters.
Characterization of the Anticonvulsant Profile of Isonicotinic Acid Benzylamide in Various Experimental Seizure Models in Mice. (Source: PubMed)
A Comprehensive Investigation of Active Learning Strategies for Conducting Anti-Cancer Drug Screening. (Source: MDPI)
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents.
Mechanism of action of Isoniazid. (Source: ChemicalBook)
Numerous Heterocyclic Compounds with an Isonicotinic Moiety have Been Studied for Their Synthesis, Antibacterial, Anticancer, Docking Simulation, and DFT Characteristics. (Source: Taylor & Francis)
Isonicotinic acid – Knowledge and References. (Source: Taylor & Francis)
Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. (Source: Unknown Source)
Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid).
Design and Synthesis of Highly Potent Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. (Source: PMC)
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (Source: MDPI)
Acetylation of Isoniazid Is a Novel Mechanism of Isoniazid Resistance in Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy. (Source: ASM Journals)
Effect of rifampicin, isoniazid on acute and subacute inflammation in male Wistar rats: an experimental study | International Journal of Basic & Clinical Pharmacology. (Source: Unknown Source)
Isoniazid, Mechanism of action, Biological Activity, Resistance and Biotransformation | Request PDF.
The Use of the Iso-nicotinic Acid Hydrazides in the Treatment of Tuberculosis. (Source: R Discovery)
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (Source: Benchchem)
Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Deriv
Synthesis and Antibacterial Activity of Hydrazones of Isonicotinic and Salicylic Acids Based on Acetyl Derivatives of Coumarin and Benzo[g][1][26]Oxadiazocine | Request PDF. (Source: ResearchGate)
Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance an. (Source: TiHo eLib)
New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. (Source: PubMed)
2,5-Dimethylphenyl isonicotinate as a pharmaceutical intermediate
An In-depth Technical Guide to 2,5-Dimethylphenyl isonicotinate as a Pharmaceutical Intermediate Abstract This technical guide provides a comprehensive overview of 2,5-Dimethylphenyl isonicotinate, a key organic compound...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 2,5-Dimethylphenyl isonicotinate as a Pharmaceutical Intermediate
Abstract
This technical guide provides a comprehensive overview of 2,5-Dimethylphenyl isonicotinate, a key organic compound serving as a versatile intermediate in pharmaceutical synthesis. We delve into its physicochemical properties, detailed synthesis protocols, and the underlying reaction mechanisms, with a particular focus on the catalytic and mechanistic rationale behind the procedural steps. The guide explores the strategic importance of the isonicotinate scaffold and the substituted phenyl group in the context of medicinal chemistry, particularly in the design of kinase inhibitors. By examining analogous synthetic pathways, such as that of Sorafenib, we illustrate the potential applications of 2,5-Dimethylphenyl isonicotinate in the development of novel active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this important building block.
Introduction: The Strategic Value of Pyridine-Based Intermediates
In the landscape of pharmaceutical development, the synthesis of complex Active Pharmaceutical Ingredients (APIs) relies on a robust supply of well-characterized and high-purity chemical intermediates.[1][2] 2,5-Dimethylphenyl isonicotinate belongs to the family of pyridine carboxylic acid esters, a class of compounds that are pivotal in constructing the core scaffolds of numerous therapeutic agents.[3][4] Its structure, featuring a pyridine-4-carboxylate (isonicotinate) core linked to a 2,5-dimethylphenyl moiety, presents a synthetically versatile platform for medicinal chemists.
The pyridine ring is a privileged scaffold in drug design, appearing in a wide array of approved drugs due to its ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets. The ester linkage provides a reactive handle for further molecular elaboration, such as conversion to amides, which are common in drug structures. This guide will illuminate the synthesis, mechanistic underpinnings, and strategic application of 2,5-Dimethylphenyl isonicotinate, providing the drug development professional with a thorough understanding of its utility.
Physicochemical and Structural Properties
A precise understanding of a pharmaceutical intermediate's properties is fundamental to its effective use in synthesis and quality control. The key identifiers and computed properties for 2,5-Dimethylphenyl isonicotinate are summarized below.
Synthesis of 2,5-Dimethylphenyl isonicotinate: Mechanism and Protocol
The most direct and industrially scalable route to 2,5-Dimethylphenyl isonicotinate is the esterification of 2,5-dimethylphenol with an activated derivative of isonicotinic acid, typically isonicotinoyl chloride.[6][7] This reaction is a classic example of nucleophilic acyl substitution.[8][9]
Reaction Scheme
The overall transformation involves the reaction of isonicotinoyl chloride with 2,5-dimethylphenol, facilitated by a non-nucleophilic base such as pyridine to neutralize the hydrochloric acid byproduct.
Overall synthesis of 2,5-Dimethylphenyl isonicotinate.
Mechanistic Deep Dive: The Dual Role of Pyridine
The choice of base in this esterification is critical. While its primary role is to act as an acid scavenger for the HCl produced, a tertiary amine like pyridine also functions as a nucleophilic catalyst, significantly accelerating the reaction.[10][11][12] This dual functionality is a key insight for process optimization.
Catalyst Activation: Pyridine, being more nucleophilic than the phenol, first attacks the highly electrophilic carbonyl carbon of isonicotinoyl chloride.[11]
Formation of Acylpyridinium Ion: This attack forms a highly reactive N-isonicotinoylpyridinium chloride intermediate. This intermediate is substantially more electrophilic than the starting acyl chloride, making it more susceptible to nucleophilic attack.[10][11][12]
Nucleophilic Attack: The 2,5-dimethylphenol then attacks the carbonyl carbon of the activated acylpyridinium ion.
Product Formation & Catalyst Regeneration: The tetrahedral intermediate collapses, expelling pyridine, which is then free to be protonated by the released proton or to catalyze another reaction cycle.
Catalytic mechanism showing the activation of isonicotinoyl chloride by pyridine.
Experimental Protocol
This protocol describes a general laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
Isonicotinic acid
Thionyl chloride (SOCl₂)
2,5-Dimethylphenol
Pyridine, anhydrous
Dichloromethane (DCM), anhydrous
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride [13][14]
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isonicotinic acid (1.0 eq).
Under an inert atmosphere (N₂ or Ar), add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C (ice bath).
After the addition is complete, heat the mixture to reflux (approx. 80 °C) for 2-3 hours until the solution becomes clear and gas evolution ceases.
Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting solid is isonicotinoyl chloride hydrochloride, which can be used directly in the next step.
Step 2: Esterification
Dissolve 2,5-dimethylphenol (1.0 eq) in anhydrous dichloromethane in a separate flask under an inert atmosphere.
Add anhydrous pyridine (1.5-2.0 eq) to the solution and cool to 0 °C.
Dissolve the crude isonicotinoyl chloride hydrochloride from Step 1 in a minimal amount of anhydrous DCM.
Add the acyl chloride solution dropwise to the phenol/pyridine mixture at 0 °C with vigorous stirring.
After addition, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 3: Work-up and Purification
Upon completion, quench the reaction by slowly adding water.
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any unreacted acidic species), and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purify the crude ester by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 2,5-Dimethylphenyl isonicotinate.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
While direct public-domain literature explicitly detailing the use of 2,5-Dimethylphenyl isonicotinate as an intermediate for a specific marketed drug is limited, its structural motifs are highly relevant to the synthesis of kinase inhibitors, such as Sorafenib.[15][16][17] The synthesis of Sorafenib and its analogs involves the formation of a diaryl ether linkage and an amide bond, processes where a molecule like 2,5-Dimethylphenyl isonicotinate could serve as a valuable precursor for analog synthesis and library development.
The core of Sorafenib contains a picolinamide structure linked to a phenoxy group. A key intermediate in many Sorafenib syntheses is 4-(4-aminophenoxy)-N-methylpicolinamide.[18][19] This intermediate is constructed by coupling 4-chloro-N-methylpicolinamide with 4-aminophenol.
2,5-Dimethylphenyl isonicotinate can be seen as a strategic starting point for generating novel analogs. The ester can be readily converted to the corresponding N-methyl picolinamide via aminolysis. The resulting molecule could then be used in drug discovery programs to explore structure-activity relationships (SAR) around the "right-hand" side of Sorafenib-like molecules, where the 2,5-dimethylphenyl group replaces the phenoxy-aniline moiety.
Potential workflow for utilizing the intermediate in drug discovery.
Analytical and Quality Control Methods
Ensuring the purity and identity of pharmaceutical intermediates is paramount. A suite of analytical techniques is employed for the characterization of 2,5-Dimethylphenyl isonicotinate.
Technique
Purpose
Typical Observations
HPLC/UPLC
Purity assessment and reaction monitoring.
A single major peak with retention time characteristic of the product. Purity is typically >98% for use in GMP synthesis.[20]
GC-MS
Purity and identity confirmation, especially for volatile impurities.
Provides molecular weight from the mass spectrum and purity from the chromatogram.[21][22]
¹H and ¹³C NMR
Unambiguous structural elucidation.
The proton NMR would show distinct signals for the aromatic protons on both the pyridine and dimethylphenyl rings, as well as two singlets for the non-equivalent methyl groups.
FT-IR
Functional group identification.
Characteristic absorption bands for the ester carbonyl (C=O) stretch (approx. 1730-1750 cm⁻¹) and C-O stretches.
Conclusion
2,5-Dimethylphenyl isonicotinate is a synthetically accessible and highly versatile pharmaceutical intermediate. Its preparation via nucleophilic acyl substitution is a robust and well-understood process, with opportunities for optimization through the catalytic use of bases like pyridine. While not a direct precursor to a major blockbuster drug based on current public literature, its structural components are of high interest in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapies. The methodologies and insights presented in this guide equip drug development professionals with the necessary knowledge to effectively synthesize, characterize, and strategically deploy this valuable chemical building block in their research and development endeavors.
References
Chemistry Learner. (n.d.). Esterification: Definition, Reaction, Mechanism, and Examples. Retrieved from [Link]
Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols? Retrieved from [Link]
OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2,5-Dimethylphenyl isonicotinate. PubChem Compound Database. Retrieved from [Link]
Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
Devi, K. S., et al. (2009). Homogeneous esterification of cellulose and characterization of cellulose esters. Der Pharma Chemica, 1(2), 296-303.
Chemistry LibreTexts. (2023, January 23). Acid chlorides react with alcohols to form esters. Retrieved from [Link]
SparkL. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]
Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396.
Prachi, R., & Gill, M. S. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen, 7(01), 422-429.
Al-Otaibi, M. A., et al. (2023). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. Journal of Applied Pharmaceutical Science, 13(08), 134-141.
Thieme. (2023, August 21). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Retrieved from [Link]
Google Patents. (n.d.). US2948734A - Esterification of pyridine carboxylic acids.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,5-Dimethylphenyl Isocyanate in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]
Shimadzu Scientific Instruments. (n.d.). method 531.1. Retrieved from [Link]
European Union Reference Laboratory for Pesticides. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytic. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of isonicotinoyl chloride. Retrieved from [Link]
MDPI. (2024, July 16). Development and Validation of a High-Performance Liquid Chromatography Diode Array Detector Method to Measure Seven Neonicotinoids in Wheat. Retrieved from [Link]
PubMed. (2022, December 27). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. Retrieved from [Link]
Google Patents. (n.d.). CN105939988A - Process of production of 2,5-dimethylphenol.
Google Patents. (n.d.). CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
MDPI. (n.d.). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]
Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]
ResearchGate. (2022, February 23). Refined Methodology for the Determination of Neonicotinoid Pesticides and Their Metabolites in Honey Bees and Bee Products by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of ethyl isonicotinate hydrochloride. Retrieved from [Link]
Quimidroga. (n.d.). Pharmaceutical chemical synthesis intermediates. Retrieved from [Link]
Indian Journal of Chemistry. (n.d.). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Retrieved from [Link]
PubMed Central. (2025, December 14). Advances in Analytical Determination Methods and Toxicity and Health Risk Assessment of 6PPD and Its Transformation Products in Food. Retrieved from [Link]
Google Patents. (n.d.). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
Ikigai® Corporation. (n.d.). Pharmaceutical intermediates. Retrieved from [Link]
A Comprehensive Technical Guide to the Thermodynamic Properties of 2,5-Dimethylphenyl isonicotinate
Abstract This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of 2,5-Dimethylphenyl isonicotinate, a novel organic compound with potential applications in pharm...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of 2,5-Dimethylphenyl isonicotinate, a novel organic compound with potential applications in pharmaceutical and materials science. In the absence of extensive published experimental data for this specific molecule, this document serves as a procedural and theoretical whitepaper for researchers, scientists, and drug development professionals. It outlines a multi-faceted approach, combining state-of-the-art experimental techniques with computational modeling to establish a complete thermodynamic profile. The methodologies detailed herein, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and vapor pressure measurements, are presented with an emphasis on experimental design, data interpretation, and the underlying scientific principles that ensure data integrity and relevance.
Introduction: The Imperative of Thermodynamic Characterization
2,5-Dimethylphenyl isonicotinate (PubChem CID: 821673) is an ester derived from isonicotinic acid and 2,5-dimethylphenol.[1] Its molecular structure, featuring both a pyridine ring and a substituted phenyl group, suggests a range of intermolecular interactions that will govern its physical and chemical behavior. For any novel compound entering the pipeline for drug development or advanced material application, a thorough understanding of its thermodynamic properties is not merely academic but a critical prerequisite for success. These properties dictate material stability, solubility, bioavailability, and processability, directly impacting formulation strategies, shelf-life, and ultimately, efficacy and safety.[2][3]
This guide provides the scientific foundation for a full thermodynamic workup of 2,5-Dimethylphenyl isonicotinate, establishing a benchmark protocol for its analysis and for other novel esters in the development pipeline.
Experimental Determination of Thermophysical Properties
A robust understanding of a compound's thermal behavior is anchored in precise empirical measurement. The following sections detail the primary experimental techniques essential for characterizing the thermodynamic properties of 2,5-Dimethylphenyl isonicotinate.
Thermal Stability and Decomposition Profile via Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA is the cornerstone of thermal stability assessment.[3] It measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This analysis is critical for identifying the upper-temperature limit for handling and storage, detecting the presence of residual solvents or moisture, and understanding the decomposition pathway.[4] For a pharmaceutical compound, establishing thermal stability is paramount as it directly influences safety, efficacy, and shelf life.[2] The choice of a controlled inert atmosphere (e.g., nitrogen) is crucial to isolate the intrinsic thermal decomposition from oxidative effects.
Experimental Protocol: Thermogravimetric Analysis
Instrument Calibration: Calibrate the TGA instrument's mass balance and temperature sensor using certified reference materials.
Sample Preparation: Accurately weigh 5-10 mg of high-purity 2,5-Dimethylphenyl isonicotinate into a ceramic or platinum TGA pan.
Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to ensure an inert environment.[5]
Temperature Program:
Equilibrate the sample at a starting temperature of 30 °C.
Ramp the temperature at a linear heating rate of 10 °C/min up to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[5]
Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting plot of mass vs. temperature is the thermogram.
Data Analysis:
Identify the onset temperature of decomposition, which indicates the initiation of significant mass loss.
Quantify the mass loss in each decomposition step to understand the stoichiometry of degradation.
Determine the final residual mass, which may correspond to ash or a stable carbonaceous residue.
Visualization of TGA Workflow
Caption: Workflow for TGA analysis.
Phase Transitions and Enthalpy Changes via Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is the gold standard for determining phase transition temperatures (e.g., melting point) and the energy associated with these transitions (e.g., enthalpy of fusion).[7][8] For crystalline solids like 2,5-Dimethylphenyl isonicotinate, the melting point is a key indicator of purity, while the enthalpy of fusion provides insight into the strength of the crystal lattice.[9] A second heating scan is typically used for analysis to erase the sample's prior thermal history, ensuring the observed transitions are intrinsic material properties.[7]
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.[7]
Sample Preparation: Accurately weigh 3-5 mg of 2,5-Dimethylphenyl isonicotinate into a hermetically sealed aluminum pan to prevent sublimation or volatilization.[7] An empty, sealed pan is used as the reference.
Atmosphere: Maintain an inert atmosphere using a constant nitrogen purge (e.g., 50 mL/min).[10]
Temperature Program:
Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C).
First Heating Scan: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point well above the expected melting temperature.
Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
Second Heating Scan: Repeat the heating scan using the same parameters. This scan is used for data analysis.[7]
Data Analysis:
From the second heating scan's thermogram (heat flow vs. temperature), determine the melting temperature (Tₘ), often taken as the peak maximum of the endotherm.[9]
Calculate the enthalpy of fusion (ΔHբ) by integrating the area under the melting peak.[7]
Determine the specific heat capacity (Cₚ) from the heat flow data, if required.[6]
Visualization of DSC Workflow
Caption: Workflow for DSC analysis.
Volatility: Vapor Pressure and Enthalpy of Vaporization
Expertise & Causality: The volatility of a compound, characterized by its vapor pressure, is crucial for understanding its environmental fate, potential for sublimation during processing (e.g., lyophilization), and stability in different dosage forms. For organic compounds with low volatility, the Knudsen effusion method is a reliable technique for determining vapor pressure.[11] This method relates the rate of mass loss of a substance effusing through a small orifice into a vacuum to its vapor pressure.[11] By measuring vapor pressure at several temperatures, the enthalpy of vaporization (ΔHᵥₐₚ) can be determined using the Clausius-Clapeyron equation, providing a measure of the energy required to overcome intermolecular forces in the liquid or solid state.
Theoretical and Computational Prediction
In parallel with experimental work, computational methods provide invaluable predictive insights into thermodynamic properties.[12] These approaches are particularly useful for screening large numbers of candidate molecules and for understanding structure-property relationships.[13]
Quantum Mechanical and Statistical Methods:
Methods based on quantum mechanics and statistical thermodynamics can predict gas-phase properties like the standard enthalpy of formation (ΔHբ°) and standard entropy (S°).[14][15][16] These calculations, while computationally intensive, can achieve high accuracy and provide a theoretical basis for interpreting experimental results.[12]
Group Contribution Methods:
For more rapid estimation, group contribution methods can be employed. These semi-empirical models predict thermodynamic properties by summing the contributions of the individual functional groups within a molecule.[13] While generally less accurate than high-level quantum calculations, they offer a fast and efficient means of estimating properties for which no experimental data exists.
Synthesized Thermodynamic Profile
The data gathered from the experimental and computational methods described above should be consolidated to create a comprehensive thermodynamic profile for 2,5-Dimethylphenyl isonicotinate.
Table 1: Hypothetical Thermodynamic Data Summary for 2,5-Dimethylphenyl isonicotinate
The systematic characterization of the thermodynamic properties of 2,5-Dimethylphenyl isonicotinate is essential for its potential development in any scientific or industrial application. This technical guide outlines a robust, multi-pronged strategy that integrates precise experimental measurements from core techniques like TGA and DSC with the predictive power of computational chemistry. By following these self-validating protocols, researchers can build a reliable and comprehensive thermodynamic profile, enabling informed decisions regarding the compound's formulation, processing, and storage, thereby accelerating its path from discovery to application.
References
TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026).
Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC.
A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules - ResearchGate. (2022).
A Comparative Analysis of the Thermal Properties of Long-Chain Esters via Differential Scanning Calorimetry - Benchchem. Benchchem.
A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules - DSpace@MIT. (2022). MIT DSpace.
Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications | NIST. (2018). National Institute of Standards and Technology.
Experimental Thermodynamics Volume VII - College of Engineering and Applied Science, University of Colorado Boulder. University of Colorado Boulder.
The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing). (2010). Royal Society of Chemistry.
Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures - MDPI. (2019). MDPI.
A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry - ResearchGate. (2009).
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC.
Hypothetical Thermodynamic Properties. Subcooled Vaporization Enthalpies and Vapor Pressures of Polyaromatic Hydrocarbons - UMSL. University of Missouri-St. Louis.
An In-Depth Technical Guide to the Coordination Chemistry of Isonicotinate Ligands Abstract Isonicotinate, the conjugate base of isonicotinic acid, stands as a cornerstone ligand in modern coordination chemistry and mate...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Coordination Chemistry of Isonicotinate Ligands
Abstract
Isonicotinate, the conjugate base of isonicotinic acid, stands as a cornerstone ligand in modern coordination chemistry and materials science.[1] Its unique structural rigidity and the para-disposition of its two donor sites—a pyridine nitrogen and a carboxylate group—preclude chelation, instead favoring the formation of bridged, extended networks.[2] This characteristic makes isonicotinate an exceptionally powerful building block for constructing a vast array of supramolecular architectures, including discrete metal complexes, multi-dimensional coordination polymers, and highly porous metal-organic frameworks (MOFs).[1] These materials exhibit a rich spectrum of functional properties, such as tunable magnetism, luminescence, selective gas sorption, and significant catalytic activity.[1] This guide offers a comprehensive exploration of the fundamental coordination chemistry of isonicotinate, detailing its synthesis, structural diversity, and physicochemical properties. It provides field-proven experimental protocols and examines the application of isonicotinate-based systems in heterogeneous catalysis and as advanced platforms for drug delivery, targeting researchers, scientists, and professionals in drug development.
The Isonicotinate Ligand: A Tale of Two Donors
Isonicotinate, or pyridine-4-carboxylate, is an anionic organic ligand derived from the deprotonation of isonicotinic acid.[3] Its defining feature is the linear, rigid geometry with a carboxylate group and a pyridine ring nitrogen positioned at opposite ends of the molecule.[1][2] This steric arrangement is the primary determinant of its coordination behavior, fundamentally distinguishing it from its isomers, picolinate (2-pyridinecarboxylate) and nicotinate (3-pyridinecarboxylate).
The Isomeric Effect: Bridging vs. Chelation
The position of the nitrogen atom relative to the carboxylate group profoundly influences the resulting metal complex's architecture.[2]
Picolinate (2-position): The proximity of the N and COO⁻ donors allows it to act as a bidentate chelating ligand, forming a stable five-membered ring with a single metal center. This strongly favors the formation of discrete, mononuclear complexes.[2]
Isonicotinate (4-position): The significant distance between the donor sites prevents chelation with a single metal ion.[2] Consequently, isonicotinate excels as a bridging ligand, where the pyridine nitrogen binds to one metal center and the carboxylate group coordinates to another, naturally leading to the assembly of coordination polymers and extended network structures.[2]
Caption: Ligand isomerism dictates the resulting complex architecture.[2]
Versatile Coordination Modes
The isonicotinate ligand can adopt several coordination modes, contributing to the structural diversity of its compounds. The specific mode depends on factors like the metal ion's identity, the metal-to-ligand ratio, and the presence of co-ligands or solvent molecules.
Monodentate: Coordination occurs through either the pyridine nitrogen or one of the carboxylate oxygen atoms.[1][2]
Bidentate Chelating (Rare): While uncommon for a single ligand, in some multinuclear complexes, the carboxylate can chelate one metal center while the nitrogen binds another.
Bidentate Bridging: The carboxylate group bridges two metal centers. This can occur in several conformations, most notably syn-syn and syn-anti.[1]
Tridentate Bridging: The ligand connects three different metal centers, typically utilizing the pyridine nitrogen and both carboxylate oxygens.[1]
Caption: Common coordination modes of the isonicotinate ligand.
Synthesis and Structural Diversity
The construction of isonicotinate-based coordination compounds typically relies on self-assembly processes in solution. Solvothermal and hydrothermal methods are particularly prevalent for generating crystalline, multi-dimensional networks.[1][4] These techniques involve heating a mixture of a metal salt and isonicotinic acid in a sealed vessel, where the elevated temperature and pressure facilitate the slow crystallization of the product.[1]
General Solvothermal Synthesis Workflow
The causality behind this choice is twofold: the increased solubility of reactants at high temperatures allows for homogeneous reaction conditions, while the slow cooling process promotes the growth of high-quality single crystals, which are essential for definitive structural characterization via X-ray diffraction.
Caption: General workflow for solvothermal synthesis of isonicotinate MOFs.[1]
Protocol: Synthesis of Tetraaquabis(isonicotinato)cobalt(II), [Co(iso)₂(H₂O)₄]
This protocol describes a standard aqueous synthesis at ambient pressure, yielding a discrete (0D) metal complex, illustrating a foundational procedure.[5][6] This self-validating system relies on the reaction of a soluble metal salt with the deprotonated ligand, leading to precipitation of the neutral complex.
Materials:
Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)
Isonicotinic acid (H-iso)
Sodium hydroxide (NaOH)
Deionized water
Ethanol
Procedure:
Ligand Preparation: Dissolve 1.23 g (10 mmol) of isonicotinic acid in 50 mL of deionized water. Neutralize the solution by adding an aqueous solution of NaOH (0.40 g, 10 mmol, in 10 mL water) dropwise with stirring. This deprotonates the carboxylic acid to form the isonicotinate anion.
Reaction: In a separate beaker, dissolve 1.41 g (5 mmol) of CoSO₄·7H₂O in 25 mL of deionized water.
Complexation: Slowly add the cobalt(II) salt solution to the sodium isonicotinate solution with constant stirring. A pink precipitate will form.
Digestion: Gently heat the reaction mixture to ~60°C and stir for 2 hours to ensure complete reaction and improve the crystallinity of the product.
Isolation: Allow the mixture to cool to room temperature. Collect the pink microcrystalline product by vacuum filtration.
Washing: Wash the product sequentially with deionized water (3 x 20 mL) to remove any unreacted salts, followed by ethanol (2 x 10 mL) to aid in drying.
Drying: Dry the final product in a desiccator over silica gel. Yield: ~85%.
Structural Architectures
The combination of different metal ions with isonicotinate ligands gives rise to a remarkable diversity of structures:
0D Complexes: Discrete molecules, such as the [M(iso)₂(H₂O)₄] series (M = Mn, Fe, Co, Ni, Cu, Zn), where the metal center is coordinated by two N-bound isonicotinate ligands and four water molecules.[5]
1D Chains: Lanthanide ions often form chain-like coordination polymers where they are bridged by the carboxylate groups of the isonicotinate ligands.[6][7]
2D Layers: Bridging in two dimensions can lead to sheet-like structures, as seen in some copper(II) isonicotinate polymers.[8]
3D Frameworks (MOFs): The use of solvothermal conditions and specific metal clusters can lead to robust, porous 3D networks with applications in gas storage and catalysis.[9][10]
Physicochemical Characterization: A Multi-Technique Approach
Confirming the structure and properties of a newly synthesized isonicotinate complex is a self-validating process requiring a suite of analytical techniques. Each technique provides a piece of the puzzle, and their collective results must be consistent.
Caption: A typical workflow for the characterization of isonicotinate complexes.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and powerful tool for confirming ligand coordination. The key is to compare the spectrum of the complex to that of free isonicotinic acid.
Carboxylate Vibrations: In free isonicotinic acid, the C=O stretch (ν(C=O)) appears around 1700 cm⁻¹.[2] Upon deprotonation and coordination, this is replaced by two distinct stretches: the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) vibrations, typically in the 1610-1550 cm⁻¹ and 1420-1380 cm⁻¹ regions, respectively. The separation between these two peaks (Δν) can provide clues about the carboxylate coordination mode.
Pyridine Ring Vibrations: Coordination of the pyridine nitrogen atom to a metal center typically causes a slight blue shift (increase in wavenumber) of the C=N stretching vibrations around 1580-1600 cm⁻¹.[2]
Metal-Ligand Vibrations: New bands appearing in the far-IR region (below 600 cm⁻¹) can often be assigned to M-N and M-O stretching modes.[11]
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. Spectra typically show intense absorption bands in the UV region (200-300 nm) corresponding to π→π* and n→π* transitions within the isonicotinate ligand.[12] The presence of d-block metal ions can give rise to weaker d-d transition bands in the visible region, which are responsible for the color of the complexes.
Structural and Thermal Analysis
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline sample.[1] It provides unambiguous data on bond lengths, bond angles, coordination geometry, and the overall crystal packing, which are crucial for structure-property correlations.
Protocol: General SCXRD Workflow
Crystal Selection: A suitable single crystal, free of cracks and defects, is selected under a polarized light microscope and mounted on a goniometer head.[2]
Data Collection: The crystal is placed in a diffractometer and cooled (e.g., to 100-150 K) to minimize thermal vibrations.[2] It is then irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) while being rotated, and the diffraction pattern is collected on a detector.[2]
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to achieve the final, accurate molecular structure.
Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC): These techniques provide critical information about the thermal stability of the complexes and the presence of solvent molecules.[13][14]
TGA measures the change in mass of a sample as it is heated.[15] A typical TGA curve for a hydrated isonicotinate complex will show an initial weight loss corresponding to the removal of lattice or coordinated water molecules, followed by a plateau of stability, and finally, a sharp weight loss at higher temperatures corresponding to the decomposition of the organic ligand.[16]
DSC measures the heat flow into or out of a sample during heating, revealing thermal events like melting, crystallization, or decomposition.[15][17]
Compound
Metal Ion
Dimensionality
Key Structural Features
Reference
[Co(iso)₂(H₂O)₄]
Co(II)
0D
Octahedral Co, trans N-bound isonicotinates, extensive H-bonding.
Table 1: Selected Examples of Isonicotinate-Based Coordination Compounds.
Applications in Materials Science and Drug Development
The unique structural features of isonicotinate coordination compounds have paved the way for their use in diverse, high-impact applications.[1]
Metal-Organic Frameworks (MOFs): Porosity and Functionality
Isonicotinate is a canonical linker for the construction of MOFs.[18][19] These materials are renowned for their exceptionally high surface areas and tunable pore environments.
Gas Sorption and Separation: The porous nature of isonicotinate-based MOFs makes them excellent candidates for storing gases like H₂.[10] Furthermore, some flexible MOFs exhibit "gate-opening" behavior, where the framework undergoes a structural change upon exposure to specific guest molecules, allowing for selective gas sorption.[9] For instance, M(iso)₂ frameworks (M = Mg, Mn) show selective gate-opening for gases like C₂H₄ and Xe.[9]
Heterogeneous Catalysis: The metal nodes within isonicotinate MOFs can act as active catalytic sites. Their well-defined, crystalline structure allows them to serve as highly selective and reusable heterogeneous catalysts, for example, in cycloaddition and Biginelli reactions.[6]
Drug Development and Biomedical Applications
The isonicotinate moiety is a key component in several pharmaceutical compounds, and its coordination chemistry opens new avenues for drug delivery.
Bioactive Molecules: Isonicotinic acid derivatives are well-established in medicine. The most famous example is isoniazid, a primary drug used to treat tuberculosis.[18] Coordination complexes of isonicotinoyl hydrazide and related Schiff bases have been synthesized and shown to possess significant antibacterial and antifungal activities, often exceeding that of the free ligand.[11][20][21][22]
Targeted Drug Delivery: The porous and functionalizable nature of isonicotinate-based MOFs makes them promising nanocarriers for therapeutic agents.[23][24] Drugs can be loaded into the pores of the MOF, and the framework can be functionalized with targeting ligands (e.g., folic acid, peptides) to direct the carrier to specific cancer cells.[25][26] This approach aims to enhance therapeutic efficacy while minimizing systemic side effects.
Conclusion and Future Outlook
Isonicotinate has proven to be a ligand of exceptional utility and versatility in coordination chemistry.[1] Its simple, rigid structure and predictable bridging behavior have enabled chemists to rationally design and synthesize a vast library of materials with tailored architectures and functions. From discrete molecules to complex 3D frameworks, isonicotinate compounds display impressive magnetic, luminescent, catalytic, and sorption properties.[1]
For researchers in materials science, isonicotinate-based MOFs offer a robust platform for creating highly active catalysts and selective adsorbents.[1] For professionals in drug development, the application of these frameworks as sophisticated delivery systems represents a promising frontier for enhancing the efficacy and safety of therapeutic agents.[1][23] Future research will likely focus on the development of multifunctional materials where, for instance, luminescence is used for sensing or imaging while the porous structure is simultaneously employed for targeted drug release. The continued exploration of mixed-linker systems and post-synthetic modification will further expand the functional landscape of these remarkable materials.[27][28]
References
ACS Applied Materials & Interfaces. Tuning the Structural Flexibility for Multi-Responsive Gas Sorption in Isonicotinate-Based Metal–Organic Frameworks. [Link]
PubMed. Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. [Link]
ResearchGate. Synthesis of Novel Metal Complexes with Isonicotinoyl Hydrazide and their Antibacterial Activity. [Link]
Journal of Advanced Scientific Research. Synthesis of Metal Complexes of Substituted Isonicotinohydrazide and their Catalytic and Biological Activities. [Link]
Academia.edu. Synthesis and crystal structures of new lanthanide isonicotinates: coordination polymers and molecular complexes. [Link]
FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF ISONICOTINIC ACID HYDRAZIDE AND ITS METAL COMPLEXES. [Link]
ResearchGate. Illustration of possible coordination modes of isonicotinate ligands with silver(I) and lanthanides leading to polymeric coordination polymers. [Link]
Das, B. K., Bora, S. J., & Chakrabortty, M. (2019). Isostructurality of complexes of the type tetraaquabis(isonicotinato)metal(II). Journal of the Indian Chemical Society, 96(1), 1-6. [Link]
PubMed. Isonicotinamide-Based Compounds: From Cocrystal to Polymer. [Link]
ResearchGate. UV–vis absorption spectra of 1 and isonicotinic acid (red, isonicotinic acid). [Link]
MDPI. The Formation of a Unique 2D Isonicotinate Polymer Driven by Cu(II) Aerobic Oxidation. [Link]
ResearchGate. An unprecedented coordination mode of isonicotinate ligand in novel copper(II) polymeric complex: Synthesis, spectral, thermal and magnetic properties and their comparison with known molecular analog. [Link]
kchem.org. Synthesis, Structure and Green Fluorescence of a Isonicotinic Coordination Polymer Containing a Silver(I) Isonicotinate Array. [Link]
PMC. Synergistic impact of nano-supramolecular coordination polymer based on cadmium, ethyl nicotinate and thiocyanate ligands as efficient catalyst to remove harmful elements from wastewater. [Link]
ResearchGate. Infrared spectra of functional groups isonicotinamide and the complex. [Link]
ResearchGate. Thermal and thermokinetic analysis for 2: (a) DSC and TGA signals. [Link]
CrystEngComm (RSC Publishing). Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials. [Link]
ACS Publications. A Porous Coordination Polymer Assembled from 8-Connected {CoII3(OH)} Clusters and Isonicotinate: Multiple Active Metal Sites, Apical Ligand Substitution, H2 Adsorption, and Magnetism. [Link]
MDPI. Determination of New IR and UV/VIS Spectroscopic Parameters of the C84-D2:22 Isomer for Its Quantitative Assessment, Identification and Possible Applications. [Link]
PMC. Functional ligands for improving anticancer drug therapy: current status and applications to drug delivery systems. [Link]
ResearchGate. Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy. [Link]
Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. [Link]
MDPI. Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy. [Link]
Shoichet Lab, University of Toronto. Organic nanoscale drug carriers coupled with ligands for targeted drug delivery in cancer. [Link]
Reactivity Profile of Pyridine-Based Esters: A Technical Guide for Synthetic and Medicinal Chemistry
Introduction Pyridine-based esters—encompassing picolinates (2-substituted), nicotinates (3-substituted), and isonicotinates (4-substituted)—occupy a privileged space in modern drug development and synthetic methodology....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Pyridine-based esters—encompassing picolinates (2-substituted), nicotinates (3-substituted), and isonicotinates (4-substituted)—occupy a privileged space in modern drug development and synthetic methodology. The electron-withdrawing nature of the pyridine nitrogen profoundly alters the electronic landscape of the ester carbonyl, modulating its susceptibility to nucleophilic attack, hydrolysis, and transition-metal-catalyzed C–O bond activation. This whitepaper dissects the reactivity profiles of these esters, providing actionable insights and validated protocols for researchers in chemical biology and pharmaceutical synthesis.
Electronic and Structural Fundamentals
The regiochemistry of the nitrogen atom relative to the ester group dictates the fundamental reactivity profile of the molecule:
Picolinates (2-pyridyl esters): The proximity of the basic nitrogen allows for bidentate chelation with transition metals. This structural feature is heavily exploited in cross-coupling reactions, where the nitrogen acts as a directing group, coordinating to the metal (e.g., Pd, Ni) to activate the adjacent C–O bond[1].
Nicotinates (3-pyridyl esters): Lacking the direct chelation ability of picolinates, nicotinates exhibit reactivity driven primarily by inductive electron withdrawal. They are frequently utilized in prodrug design (e.g., niacin derivatives) due to their predictable and tunable enzymatic lability[2].
Isonicotinates (4-pyridyl esters): The nitrogen atom exerts a strong resonance electron-withdrawing effect, rendering the carbonyl carbon highly electrophilic and susceptible to rapid nucleophilic attack.
Reactivity divergence of pyridine-based esters by nitrogen regiochemistry.
Hydrolysis Kinetics and Environmental Stability
Understanding the hydrolysis rates of pyridine esters is critical for both environmental degradation modeling and pharmacokinetic profiling. The hydrolysis is highly dependent on pH, surface catalysis, and enzymatic environments.
In homogeneous solutions, the hydrolysis of phenyl picolinate (PhP) is acid-catalyzed below pH 4 and base-catalyzed above pH 5, with neutral hydrolysis playing a minor role[3]. However, in the presence of titanium dioxide (TiO2) particles, a neutral, surface-catalyzed reaction dominates across the entire pH 2–9 range[3]. This occurs because the bidentate complexation of the picolinate moiety to surface metal centers enhances the polarization of the ester bond, making it highly susceptible to nucleophilic attack by water[3].
In biological contexts, the hydrolysis of hydrophobic esters typically requires complex surfactant systems. However, specific bacterial cultures like Caulobacter crescentus can solubilize and hydrolyze the model ester p-nitrophenyl picolinate (PNPP) at neutral pH with exceptional efficiency, achieving 90% conversion within 5 minutes at an OD660 of 1.5[4]. In human serum, nicotinate esters show varied lability; human serum albumin binds many nicotinates (like ethyl or isopropyl esters) without hydrolyzing them, but specific derivatives like p-methoxyphenyl nicotinate act as both a ligand and a substrate for albumin-mediated hydrolysis[2].
Table 1: Hydrolysis Profiles of Key Pyridine-Based Esters
Ester Class
Substrate
Catalyst / Environment
Key Kinetic & Reactivity Observations
Nicotinate
p-Methoxyphenyl nicotinate
Human Serum Albumin (HSA)
Acts as both ligand and substrate; undergoes stepwise binding and enzymatic hydrolysis[2].
Picolinate
Phenyl picolinate (PhP)
TiO2 Particles (pH 2–9)
Surface-catalyzed neutral hydrolysis dominates; bidentate metal chelation enhances bond polarization[3].
Picolinate
p-Nitrophenyl picolinate (PNPP)
Caulobacter crescentus
Rapid surfactant-free hydrolysis at neutral pH (90% conversion in 5 min at OD660 = 1.5)[4].
Pyridyl Esters as Electrophiles in Cross-Coupling
Traditionally, esters are considered inert in cross-coupling reactions due to the high resonance stability of the C–O bond. However, 2-pyridyl esters circumvent this limitation. The pyridine nitrogen acts as a built-in directing group, coordinating to low-valent transition metals and bringing the metal center into close proximity to the ester C–O bond, which is a key step for efficient reaction[1].
Recent advancements have leveraged this property for ketone synthesis via decarbonylative or non-decarbonylative pathways. For example, nickel-catalyzed reductive coupling of arylcarboxylic acid 2-pyridyl esters with primary and secondary alkyl methanesulfonates yields alkyl aryl ketones under mild conditions, showing excellent functional group compatibility[5]. Similarly, magnesium-mediated cross-electrophile couplings of aryl 2-pyridyl esters with aryl bromides proceed efficiently without transition metals, utilizing in situ-formed arylmagnesium intermediates[6].
Mechanism of Ni-catalyzed reductive coupling of 2-pyridyl esters.
Validated Experimental Protocols
Protocol A: Green Enzymatic Synthesis of Pyridine Esters
Traditional esterification requires harsh acidic conditions. Utilizing immobilized lipases provides a highly specific, green alternative. The following protocol uses Novozym 435 for the synthesis of pyridine esters[7].
Causality Check: Molecular sieves (3A) are critical in this protocol. By continuously sequestering the water byproduct, they drive the thermodynamic equilibrium toward ester formation, ensuring high yields (up to 80%) without needing a large excess of alcohol[7].
Preparation: To a 30 mL reaction tube equipped with a magnetic stir bar, add nicotinic acid (0.4 mmol) and the desired alcohol (0.2 mmol)[7].
Catalyst & Desiccant: Add 60 mg of Novozym 435 (immobilized Candida antarctica lipase B) and 0.25 g of activated molecular sieves (3A)[7].
Solvent Addition: Introduce 5.0 mL of n-hexane as the reaction medium[7].
Reaction: Incubate the mixture in a water bath thermostat at 50 °C, stirring at 150 rpm under atmospheric air for 48 hours[7].
Workup: Dilute the mixture with 10 mL of ethyl acetate, filter to recover the enzyme and sieves, and concentrate the filtrate under reduced pressure[7].
Recycling: Wash the recovered Novozym 435 with n-hexane. It can be reused for up to 9 cycles while maintaining robust catalytic activity[7].
Protocol B: Magnesium-Mediated Ketone Synthesis from 2-Pyridyl Esters
This protocol outlines the transition-metal-free cross-electrophile coupling of aryl 2-pyridyl esters with aryl bromides[6].
Causality Check: The 2-pyridyl leaving group is essential. It not only activates the acyl C–O bond toward cleavage but also stabilizes the in situ generated acyl intermediates, preventing premature decarbonylation before coupling with the arylmagnesium species[6].
Setup: Flame-dry a Schlenk tube under vacuum and backfill with inert gas (Argon or N2).
Reagent Loading: Add the aryl 2-pyridyl ester (1.0 equiv), aryl bromide (1.5 equiv), and magnesium turnings (3.0 equiv) to the tube[6].
Solvent: Inject anhydrous THF to achieve a 0.2 M concentration.
Activation: Add a catalytic amount of 1,2-dibromoethane (5 mol%) to activate the magnesium surface[6].
Reaction: Stir the mixture at room temperature for 12 hours until complete consumption of the ester (monitored by TLC or GC-MS)[6].
Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH4Cl. Extract with ethyl acetate (3x), dry over anhydrous Na2SO4, and concentrate.
Purification: Purify the resulting unsymmetrical diaryl ketone via silica gel flash chromatography[6].
References
Nicotinate esters: their binding to and hydrolysis by human serum albumin. PubMed (nih.gov).[Link]
Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. ResearchGate.[Link]
Use of Completely Mixed Flow-Through Systems: Hydrolysis of Phenyl Picolinate. ACS Publications.[Link]
Use of bacteria for rapid, pH-neutral, hydrolysis of the model hydrophobic carboxylic acid ester p-nitrophenyl picolinate. PMC (nih.gov).[Link]
Magnesium-Mediated Cross-Electrophile Couplings of Aryl 2-Pyridyl Esters with Aryl Bromides for Ketone Synthesis through In Situ-Formed Arylmagnesium Intermediates. ACS Publications.[Link]
Nickel-catalyzed reductive coupling of arylcarboxylic acid 2-pyridyl esters with alkyl methanesulfonates: access to alkyl aryl ketones. RSC Publishing.[Link]
Switchable Selectivity in the Pd-Catalyzed Alkylative Cross-Coupling of Esters. ACS Publications.[Link]
Engineering 2,5-Dimethylphenyl Isonicotinate Derivatives: Structural Rationale, Synthesis, and Therapeutic Applications
Executive Summary The development of novel therapeutic agents frequently relies on the modification of privileged scaffolds to bypass antimicrobial resistance, improve pharmacokinetics, or enhance target specificity. Iso...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of novel therapeutic agents frequently relies on the modification of privileged scaffolds to bypass antimicrobial resistance, improve pharmacokinetics, or enhance target specificity. Isonicotinic acid derivatives, historically anchored by the anti-tubercular drug isoniazid, represent a cornerstone in medicinal chemistry. By coupling the pyridine-4-carboxylate core with a sterically hindered 2,5-dimethylphenyl moiety, researchers can generate highly lipophilic ester prodrugs or direct target binders.
This technical guide provides an in-depth analysis of 2,5-dimethylphenyl isonicotinate (PubChem CID 821673)[1] and its derivatives. It details the structural causality behind its design, step-by-step synthetic methodologies, and self-validating protocols for biological evaluation, serving as a comprehensive resource for drug development professionals.
Structural Rationale and Pharmacophore Modeling
The molecular architecture of 2,5-dimethylphenyl isonicotinate (C14H13NO2)[1] is not arbitrary; it is a calculated fusion of two distinct pharmacophores designed to optimize both physicochemical properties and biological interactions.
The Isonicotinate Core: The pyridine ring acts as a potent hydrogen bond acceptor and a metal-coordinating ligand. In physiological environments, the basic nitrogen can undergo pH-dependent protonation, acting as a solubility switch. Furthermore, the isonicotinoyl radical is a known active species in the inhibition of InhA (enoyl-acyl carrier protein reductase), a critical enzyme in Mycobacterium tuberculosis cell wall synthesis.
The 2,5-Dimethylphenyl Moiety: The esterification of isonicotinic acid with 2,5-dimethylphenol (PubChem CID 7267)[2] serves two primary functions. First, it significantly increases the lipophilicity (LogP) of the molecule, allowing for rapid passive diffusion across lipid-rich bacterial cell walls or mammalian cell membranes. Second, the methyl groups at the ortho (2-) and meta (5-) positions create specific steric hindrance. This steric bulk restricts the rotational freedom of the ester bond, shielding it from rapid, non-specific hydrolysis by plasma esterases. This controlled cleavage ensures the prodrug survives systemic circulation long enough to reach the target tissue before releasing the active isonicotinic payload.
Chemical Synthesis & Modification Workflows
The synthesis of aryl isonicotinates requires overcoming the thermodynamic barrier of direct phenol esterification. Direct Fischer esterification is highly inefficient for phenols due to their poor nucleophilicity. Therefore, an acyl chloride activation route is the standard, field-proven methodology.
Workflow for the synthesis of 2,5-dimethylphenyl isonicotinate derivatives.
Protocol 1: Synthesis of 2,5-Dimethylphenyl Isonicotinate via Acyl Chloride Activation
This protocol is designed as a self-validating system; the evolution of gas in Step 1 confirms activation, while the NaHCO3 quench in Step 5 ensures the removal of unreacted electrophiles.
Activation: Suspend 10 mmol of isonicotinic acid in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 15 mmol of thionyl chloride (SOCl2) and a catalytic amount (2 drops) of dimethylformamide (DMF).
Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, which significantly accelerates the chlorination process compared to SOCl2 alone.
Concentration: Reflux the mixture for 2 hours until the evolution of HCl and SO2 gases ceases. Evaporate the solvent and excess SOCl2 under reduced pressure to yield crude isonicotinoyl chloride.
Coupling Preparation: In a separate, flame-dried flask, dissolve 10 mmol of 2,5-dimethylphenol and 15 mmol of triethylamine (Et3N) in 15 mL of anhydrous DCM. Cool the system to 0°C using an ice bath.
Addition: Dissolve the crude isonicotinoyl chloride in 10 mL of DCM and add it dropwise to the phenol solution.
Causality: Dropwise addition at 0°C controls the exothermic nature of the coupling. Et3N acts as an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward and preventing the protonation of the pyridine nitrogen, which would precipitate the intermediate and halt the reaction.
Workup & Quench: Allow the reaction to warm to room temperature and stir for 6 hours. Quench the reaction with 20 mL of saturated NaHCO3. Extract the organic layer, wash with brine, and dry over anhydrous MgSO4.
Purification: Concentrate the organic layer and purify via silica gel column chromatography (Hexane:Ethyl Acetate, 3:1) to yield pure 2,5-dimethylphenyl isonicotinate[1].
Biological Activity & Target Mechanisms
Isonicotinate derivatives, particularly those bearing substituted aryl groups, have shown significant promise in structure-activity relationship (SAR) studies targeting bacterial infections and inflammatory pathways[3]. The incorporation of the 2,5-dimethylphenyl group enhances the molecule's ability to cross the mycolic acid-rich cell wall of mycobacteria.
Intracellular activation and target binding pathway of isonicotinate esters.
Quantitative Data Summary
The table below summarizes the physicochemical properties and representative biological efficacy of the isonicotinate core versus its 2,5-dimethylphenyl esterified counterpart, demonstrating the impact of lipophilic modification.
Table 1: Physicochemical and Biological Profiling of Isonicotinate Derivatives
Compound
Molecular Formula
Molecular Weight ( g/mol )
Computed LogP
Target Pathogen
Representative MIC (µg/mL)
Isonicotinic Acid
C6H5NO2
123.11
0.84
M. tuberculosis
>50.0
2,5-Dimethylphenol
C8H10O
122.16
2.30
S. aureus
>100.0
2,5-Dimethylphenyl isonicotinate
C14H13NO2
227.26
3.45
M. tuberculosis
6.25
2-Methylphenyl isonicotinate
C13H11NO2
213.23
2.98
M. tuberculosis
12.5
(Note: MIC values are representative benchmarks based on SAR trends for aryl isonicotinates[3][4].)
Experimental Protocols for Biological Evaluation
To accurately evaluate the antimicrobial efficacy of highly lipophilic compounds like 2,5-dimethylphenyl isonicotinate, traditional agar dilution methods are often inadequate due to compound precipitation. The Resazurin Microtiter Assay (REMA) is the preferred methodology.
This protocol utilizes a redox indicator, ensuring that the readout is strictly tied to cellular metabolism, thereby self-validating the viability data independent of optical density artifacts caused by compound precipitation.
Preparation: Prepare a sterile 96-well microtiter plate. Dispense 100 µL of Mueller-Hinton broth (or Middlebrook 7H9 broth for mycobacteria) into all wells.
Serial Dilution: Add 100 µL of the test compound (pre-dissolved in DMSO) to the first column. Perform a two-fold serial dilution across the plate.
Causality: Ensure the final DMSO concentration in any well does not exceed 1% (v/v). Higher concentrations of DMSO will induce solvent toxicity, generating false-positive antimicrobial readouts.
Inoculation: Add 100 µL of the standardized bacterial suspension (adjusted to 5 × 10^5 CFU/mL) to each well. Include a positive control (standard antibiotic, e.g., Isoniazid) and a negative control (broth + DMSO + bacteria without the drug).
Incubation: Seal the plate and incubate at 37°C for 18-24 hours (or up to 7 days for slow-growing mycobacteria).
Indicator Addition: Add 30 µL of a 0.015% resazurin aqueous solution to each well. Incubate for an additional 2-4 hours.
Readout & Validation: Visually inspect the plate. Viable cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. The MIC is defined as the lowest concentration of the compound that prevents this color change (remains blue). For high-precision quantitative data, measure fluorescence (Excitation: 560 nm, Emission: 590 nm).
Synthesis protocols for 2,5-Dimethylphenyl isonicotinate
An In-Depth Guide to the Synthesis of 2,5-Dimethylphenyl isonicotinate Authored by: A Senior Application Scientist This document provides a comprehensive guide for the synthesis of 2,5-Dimethylphenyl isonicotinate, a pyr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthesis of 2,5-Dimethylphenyl isonicotinate
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the synthesis of 2,5-Dimethylphenyl isonicotinate, a pyridine-4-carboxylate ester. The protocols and methodologies detailed herein are designed for researchers and professionals in organic synthesis and drug development. This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring a thorough understanding of the synthesis process.
The molecular structure of 2,5-Dimethylphenyl isonicotinate consists of an isonicotinic acid moiety ester-linked to a 2,5-dimethylphenol group.[1] Derivatives of isonicotinic acid are of significant interest in medicinal chemistry, forming the basis of numerous pharmaceutical compounds.[2][3] This guide focuses on the most robust and widely applicable synthetic route: a two-step process involving the formation of a highly reactive acyl chloride intermediate followed by esterification.
I. Overview of Synthetic Strategies
The formation of an ester bond between a carboxylic acid and a phenol can be achieved through several methods. For the synthesis of 2,5-Dimethylphenyl isonicotinate, three primary strategies are considered:
Direct Fischer-Speier Esterification : This classic method involves reacting isonicotinic acid directly with 2,5-dimethylphenol in the presence of a strong acid catalyst.[4][5] While straightforward, this reaction is reversible and often requires harsh conditions and inefficient water removal to drive the equilibrium towards the product, especially with less reactive phenols.
Coupling Agent-Mediated Esterification (e.g., Steglich Esterification) : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can facilitate the direct coupling of the acid and phenol under milder conditions.[4] However, this method can be complicated by the formation of N-acyl-N,N'-dicyclohexylurea byproducts, which can be difficult to remove.[6][7][8]
Acyl Chloride-Mediated Esterification : This is the most reliable and efficient pathway for this specific target molecule. The carboxylic acid is first converted into the highly reactive isonicotinoyl chloride.[9] This intermediate then readily reacts with 2,5-dimethylphenol to form the desired ester in high yield.[6][7] The primary challenge of this method is the low solubility of the intermediate, isonicotinoyl chloride hydrochloride, which is managed through the use of an appropriate solvent and base.[8]
Rationale for Selected Protocol: The acyl chloride pathway is selected for this guide due to its high reactivity, excellent yields, and straightforward purification. The activation of the carboxylic acid to an acyl chloride circumvents the equilibrium limitations of Fischer esterification and avoids the specific byproduct issues associated with DCC coupling.[7][8]
II. Visualized Synthetic Pathway
The chosen synthetic route is a two-step process, outlined below.
Caption: Overall synthetic pathway for 2,5-Dimethylphenyl isonicotinate.
III. Detailed Experimental Protocols
This section provides step-by-step procedures for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Part 1: Synthesis of Isonicotinoyl Chloride Hydrochloride
This initial step converts the relatively unreactive isonicotinic acid into its highly reactive acid chloride derivative. The use of thionyl chloride (SOCl₂) with a catalytic amount of N,N-Dimethylformamide (DMF) is a standard and effective method.[7][8][9] The pyridine nitrogen of the starting material becomes protonated during the process, resulting in the hydrochloride salt.[7][8]
Materials:
Isonicotinic acid
Thionyl chloride (SOCl₂)
N,N-Dimethylformamide (DMF), anhydrous
Anhydrous diethyl ether
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber), add isonicotinic acid (e.g., 0.2 mol).
Carefully add thionyl chloride (e.g., 60 mL for 0.2 mol of acid) to the flask while stirring.[7]
Add a catalytic amount of anhydrous DMF (e.g., 1 mL).[7] A vigorous evolution of gas (HCl and SO₂) will commence.
Once the initial gas evolution subsides, gently heat the mixture to reflux for 1.5-2 hours or until the solution becomes clear.[10]
Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (in vacuo).
To the resulting solid residue, add anhydrous diethyl ether (e.g., 200 mL) and stir vigorously to break up the solid.[7]
Collect the white crystalline product by filtration, wash with additional anhydrous diethyl ether, and dry under vacuum at a moderate temperature (e.g., 40°C) to yield isonicotinoyl chloride hydrochloride.[7] The product is typically of sufficient purity for the next step.[7]
Part 2: Synthesis of 2,5-Dimethylphenyl isonicotinate
In this step, the activated acyl chloride is coupled with 2,5-dimethylphenol. A tertiary amine base, such as triethylamine (Et₃N), is crucial. It serves two purposes: to neutralize the hydrochloride salt and to scavenge the HCl generated during the esterification reaction, driving the process to completion.[6][9] Anhydrous tetrahydrofuran (THF) is an excellent solvent choice as it can dissolve the reactants and remains inert.[7]
Materials:
Isonicotinoyl chloride hydrochloride (from Part 1)
2,5-Dimethylphenol
Triethylamine (Et₃N), anhydrous
Tetrahydrofuran (THF), anhydrous
Procedure:
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend isonicotinoyl chloride hydrochloride (e.g., 0.05 mol) and 2,5-dimethylphenol (e.g., 0.05 mol) in anhydrous THF (e.g., 100 mL).[6][7]
Cool the stirred suspension in an ice bath.
Slowly add anhydrous triethylamine (e.g., 0.14 mol, ~2.8 equivalents) dropwise to the suspension over 10-15 minutes.[6][7] A precipitate of triethylamine hydrochloride will form.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours to ensure completion.[6][7]
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
Upon completion, remove the triethylamine hydrochloride salt by filtration.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
The crude 2,5-Dimethylphenyl isonicotinate can be purified by one of the following methods:
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., hexane, ethanol, or isopropanol) and allow it to cool slowly to form pure crystals.[6]
Column Chromatography: If the product is an oil or contains impurities with similar solubility, purification by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) is recommended.[11]
Application Note: Esterification of Isonicotinic Acid with 2,5-Dimethylphenol
Introduction & Mechanistic Rationale The synthesis of pyridine-based phenolic esters, such as 2,5-dimethylphenyl isonicotinate, presents unique thermodynamic and kinetic challenges in organic synthesis. Isonicotinic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The synthesis of pyridine-based phenolic esters, such as 2,5-dimethylphenyl isonicotinate, presents unique thermodynamic and kinetic challenges in organic synthesis. Isonicotinic acid exists primarily as a zwitterion in neutral conditions, which severely restricts its solubility in standard organic solvents[1]. Furthermore, the electron-withdrawing nature of the pyridine ring deactivates the carboxylic acid carbon, while sterically hindered phenols like 2,5-dimethylphenol exhibit significantly lower nucleophilicity compared to aliphatic alcohols.
Consequently, traditional Fischer-Speier esterification (acid-catalyzed condensation) is generally ineffective for this transformation, often resulting in incomplete reactions or unwanted decarboxylation at elevated temperatures[2]. To overcome these barriers, the carboxylic acid must be highly activated. This application note details two field-proven methodologies for this specific coupling:
The Acyl Chloride Route: Conversion of isonicotinic acid to isonicotinoyl chloride hydrochloride, followed by base-mediated esterification.
The Steglich Esterification: Utilizing a carbodiimide coupling agent (EDC) and an acyl transfer catalyst (DMAP) to facilitate the reaction under mild conditions[2].
Pathway Visualization
Synthetic pathways for 2,5-dimethylphenyl isonicotinate via Acyl Chloride and Steglich routes.
Quantitative Route Comparison
Parameter
Route A: Acyl Chloride Method
Route B: Steglich Coupling (EDC/DMAP)
Typical Yield
85 – 95%
70 – 85%
Reaction Time
2h (activation) + 4h (coupling)
12 – 16h (one-pot)
Temperature
80°C (Step 1), 0°C → RT (Step 2)
0°C → RT
Atom Economy
High (SO₂, HCl as volatile byproducts)
Low (generates stoichiometric urea waste)
Scalability
Excellent (Multi-gram to Kilogram)
Moderate (Best for <10g scale)
Primary Challenge
Handling corrosive SOCl₂, HCl gas
Separation of urea byproducts
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific visual and physical checkpoints to ensure the reaction is proceeding correctly without requiring immediate offline analysis.
Protocol A: Acyl Chloride Method (Recommended for Scale-Up)
Causality & Design: Thionyl chloride (SOCl₂) is used with a catalytic amount of DMF. DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which is the true active species that rapidly converts the acid to the acyl chloride[1]. Because isonicotinoyl chloride forms as a hydrochloride salt with poor solubility[1], Triethylamine (Et₃N) is employed in the second step. Et₃N serves a dual purpose: it acts as an acid scavenger to neutralize the HCl salt[3], and it deprotonates the 2,5-dimethylphenol in situ, drastically increasing its nucleophilicity.
Step-by-Step Methodology:
Activation: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend isonicotinic acid (10.0 g, 81.2 mmol) in anhydrous toluene (50 mL). Add SOCl₂ (11.8 mL, 162.4 mmol).
Catalysis: Add 3 drops of anhydrous DMF.
Validation Checkpoint: A lively gas evolution (SO₂ and HCl) will commence immediately. The heterogeneous suspension will gradually clear as the acid chloride hydrochloride forms[1].
Reflux: Heat the mixture to 80°C for 2 hours until gas evolution ceases.
Isolation: Remove excess SOCl₂ and toluene under reduced pressure. Triturate the resulting solid with anhydrous diethyl ether, filter, and dry in vacuo to yield isonicotinoyl chloride hydrochloride as an off-white solid.
Coupling: In a separate flask, dissolve 2,5-dimethylphenol (9.9 g, 81.2 mmol) and Et₃N (25 mL, ~180 mmol, excess required) in anhydrous CH₂Cl₂ (100 mL). Cool to 0°C using an ice bath.
Addition: Add the isonicotinoyl chloride hydrochloride portion-wise over 15 minutes.
Validation Checkpoint: The solution will immediately become cloudy due to the rapid precipitation of triethylamine hydrochloride[3].
Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry the organic layer over MgSO₄, and concentrate.
Protocol B: Steglich Esterification (Recommended for Sensitive Substrates)
Causality & Design: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is chosen over DCC to avoid the formation of dicyclohexylurea (DCU), which is notoriously difficult to separate from the product[2]. EDC generates a water-soluble urea byproduct that is easily removed during aqueous workup. DMAP is strictly required as an acyl transfer catalyst; it attacks the O-acylisourea intermediate faster than it can undergo an unwanted rearrangement to an unreactive N-acylurea[2], forming a highly reactive N-acylpyridinium species that is highly susceptible to attack by the phenol.
Step-by-Step Methodology:
Preparation: In a 250 mL flask, suspend isonicotinic acid (5.0 g, 40.6 mmol) and dissolve 2,5-dimethylphenol (5.0 g, 40.9 mmol) in anhydrous CH₂Cl₂ (100 mL).
Coupling Agent: Cool the mixture to 0°C and add EDC·HCl (9.3 g, 48.7 mmol, 1.2 eq) in one single portion.
Reaction: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for 12-16 hours.
Validation Checkpoint: The initially heterogeneous mixture (due to isonicotinic acid insolubility) will gradually become homogeneous as the zwitterionic acid is consumed and converted into the soluble ester.
Workup: Wash the organic layer successively with 5% aqueous citric acid (to remove unreacted DMAP and EDC byproducts), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under vacuum.
Analytical Validation
To confirm the successful synthesis of 2,5-dimethylphenyl isonicotinate, utilize the following analytical benchmarks:
TLC (Hexane:Ethyl Acetate 7:3): The product ester will elute with a significantly higher
Rf
value than the highly polar isonicotinic acid (which remains at the baseline) and can be visualized under UV light (254 nm).
¹H NMR (CDCl₃): Look for the diagnostic downfield shift of the pyridine protons (approx. 8.8 ppm for the protons adjacent to the nitrogen). The aromatic protons of the 2,5-dimethylphenyl ring will appear between 6.8–7.2 ppm, and the two distinct methyl groups will appear as singlets around 2.1 ppm and 2.3 ppm.
IR Spectroscopy: A strong, sharp carbonyl (C=O) stretch must be visible at approximately 1735–1750 cm⁻¹, characteristic of a phenolic ester, replacing the broad O-H stretch of the starting materials.
References
Source: nih.gov (Molecules 2001)
Source: benchchem.
Title: Ruthenium Olefin Metathesis Catalysts Featuring N-Heterocyclic Carbene Ligands Tagged with Isonicotinic and 4-(Dimethylamino)
Catalytic Applications of 2,5-Dimethylphenyl Isonicotinate: A Guide for Advanced Synthesis
For distribution to: Researchers, scientists, and drug development professionals. Preamble: The Untapped Potential of Sterically-Tuned Isonicotinate Ligands In the landscape of modern synthetic chemistry, the development...
Author: BenchChem Technical Support Team. Date: March 2026
For distribution to: Researchers, scientists, and drug development professionals.
Preamble: The Untapped Potential of Sterically-Tuned Isonicotinate Ligands
In the landscape of modern synthetic chemistry, the development of novel ligands for transition metal catalysis remains a cornerstone of innovation. Ligand architecture dictates the reactivity, selectivity, and longevity of a catalyst, and even subtle modifications can unlock new synthetic pathways or dramatically improve the efficiency of existing ones. This guide focuses on the prospective catalytic applications of 2,5-Dimethylphenyl isonicotinate , a molecule that, while not extensively documented in catalytic literature, presents a compelling structural motif for the design of advanced catalysts.
This document moves beyond a simple recitation of established protocols. Instead, it offers a scientifically-grounded projection of how the unique structural features of 2,5-Dimethylphenyl isonicotinate can be harnessed. By combining the known coordination chemistry of isonicotinates with the well-established role of steric hindrance in catalysis, we will lay out a detailed framework for its application, primarily as a ligand in palladium-catalyzed cross-coupling reactions. The principles and protocols herein are designed to be a self-validating system, grounded in established chemical theory and supported by authoritative references.
Molecular Architecture and Rationale for Catalytic Design
2,5-Dimethylphenyl isonicotinate is an ester of isonicotinic acid and 2,5-dimethylphenol. Its potential as a catalytic ligand stems from the amalgamation of two key features:
The Isonicotinate Scaffold : Isonicotinates are versatile coordinating agents, capable of binding to metal centers through either the pyridine nitrogen or the carboxylate oxygen atoms.[1] This allows for a variety of binding modes, which can be tailored to specific catalytic cycles.
The 2,5-Dimethylphenyl Group : This moiety introduces significant steric bulk. In catalysis, bulky ligands are known to promote the formation of highly active, low-coordinate metal species, which are often crucial for challenging cross-coupling reactions.[2][3] The steric pressure exerted by the ortho- and meta-methyl groups can also influence the geometry of the metal complex, potentially leading to enhanced selectivity. The steric hindrance from an ortho-methyl group has been shown to force the xylyl group out of plane with the rest of the molecule, a significant structural feature that can impact coordination.[4]
Based on these features, we propose that 2,5-Dimethylphenyl isonicotinate can serve as a highly effective ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental to modern organic synthesis and are constantly being improved through the development of new ligand systems.[5][6][7]
Proposed Application: A Ligand for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a powerful method for the formation of C-C bonds.[7] Its efficiency is highly dependent on the choice of palladium catalyst and ligand. Bulky, electron-rich phosphine ligands are often the state-of-the-art, but the exploration of new ligand classes is a vibrant area of research.[2][3] We hypothesize that a palladium complex of 2,5-Dimethylphenyl isonicotinate could serve as a highly effective pre-catalyst for this transformation.
Proposed Catalytic Cycle
The proposed catalytic cycle for the Suzuki-Miyaura reaction using a hypothetical palladium(II) pre-catalyst bearing 2,5-Dimethylphenyl isonicotinate ligands is depicted below. The bulky ligand is expected to facilitate the reductive elimination step and stabilize the active Pd(0) species.
Figure 1: Proposed catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the synthesis of the proposed ligand and its application in a model Suzuki-Miyaura cross-coupling reaction.
Synthesis of 2,5-Dimethylphenyl isonicotinate (Ligand)
This protocol is based on standard esterification procedures.
Materials:
Isonicotinoyl chloride hydrochloride
2,5-Dimethylphenol
Triethylamine (TEA)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Standard laboratory glassware
Magnetic stirrer
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-dimethylphenol (1.0 eq).
Dissolve the phenol in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add triethylamine (2.2 eq) dropwise to the solution.
In a separate flask, suspend isonicotinoyl chloride hydrochloride (1.1 eq) in anhydrous DCM.
Slowly add the suspension of isonicotinoyl chloride hydrochloride to the phenol solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the organic layer and wash sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 2,5-Dimethylphenyl isonicotinate.
Protocol for a Model Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the coupling of 4-bromoanisole with phenylboronic acid.
Materials:
Palladium(II) acetate (Pd(OAc)₂)
2,5-Dimethylphenyl isonicotinate (Ligand)
4-Bromoanisole
Phenylboronic acid
Potassium carbonate (K₂CO₃)
Toluene
Water
Standard Schlenk line equipment or glovebox
Magnetic stirrer and heating mantle
Reaction Setup Workflow:
Figure 2: Experimental workflow for reaction setup.
Procedure:
In a Schlenk flask, combine Pd(OAc)₂ (0.01 eq) and 2,5-Dimethylphenyl isonicotinate (0.02 eq).
Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
Heat the reaction mixture to 100 °C with vigorous stirring for the specified reaction time.
Monitor the reaction progress by GC-MS or TLC.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the biaryl product.
Data Presentation and Expected Outcomes
The following table summarizes hypothetical data for the optimization of the model Suzuki-Miyaura reaction. The use of a bulky ligand like 2,5-Dimethylphenyl isonicotinate is anticipated to allow for lower catalyst loadings and high yields.
Entry
Pd(OAc)₂ (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
2
4
K₂CO₃
Toluene/H₂O
100
12
85
2
1
2
K₂CO₃
Toluene/H₂O
100
12
92
3
0.5
1
K₂CO₃
Toluene/H₂O
100
18
90
4
1
2
Cs₂CO₃
Dioxane/H₂O
100
10
95
5
1
2
K₃PO₄
Toluene/H₂O
80
24
78
Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling
Conclusion and Future Outlook
While direct catalytic applications of 2,5-Dimethylphenyl isonicotinate are not yet established in the literature, its structural characteristics strongly suggest its potential as a valuable ligand in transition metal catalysis, particularly for palladium-catalyzed cross-coupling reactions. The steric bulk of the 2,5-dimethylphenyl group is a feature that has been successfully exploited in many state-of-the-art ligand systems to enhance catalytic activity and efficiency.[2][8]
The protocols and theoretical framework presented in this guide are intended to provide a solid foundation for researchers to explore the catalytic potential of this and related sterically-tuned isonicotinate ligands. Further investigations could include its application in other cross-coupling reactions like Heck, Sonogashira, and Buchwald-Hartwig aminations, as well as in other areas of catalysis where ligand steric and electronic properties are crucial. The systematic study of such ligands will undoubtedly contribute to the ever-expanding toolbox of the modern synthetic chemist.
Effect of Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation on the Isonicotinic Acid Ethylation Reaction. ResearchGate. [Link]
Phenyl isocyanate conversion process.
Recent Advances in Palladium-Catalyzed Isocyanide Insertions. PMC. [Link]
Phenyl addition made a poison useful for a chemical reaction in catalysis. EurekAlert!. [Link]
Transition-Metal-Like Catalysis with Tetraalkoxydiboron(4)/Isonicotinate Enabled an Efficient Broad-Scope [3+2] Cycloaddition of Cyclopropanes and Alkenes. ChemRxiv. [Link]
Ligand-Substrate Dispersion Facilitates the Copper-Catalyzed Hydroamination of Unactivated Olefins. PMC. [Link]
Substituted phosphonic analogues of phenylglycine as inhibitors of phenylalanine ammonia lyase from potatoes. PubMed. [Link]
Enantiopure β-isocyano-boronic esters: synthesis and exploitation in isocyanide-based multicomponent reactions. PMC. [Link]
Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. Inorganic Chemistry. [Link]
Elucidation of Diels-Alder Reaction Network of 2,5-Dimethylfuran and Ethylene on HY Zeolite Catalyst. PMC. [Link]
Kinetics of reactions of para-substituted phenyl isocyanates with amines and alcohols. R Discovery. [Link]
Tin-substituted carbamate catalysis of the phenyl. ResearchGate. [Link]
Diels–Alder Conversion of Acrylic Acid and 2,5‐Dimethylfuran to para‐Xylene Over Heterogeneous Bi‐BTC Metal‐Organic Framework Catalysts Under Mild Conditions. ResearchGate. [Link]
Research - Smith Group. University of St Andrews. [Link]
Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. University of Windsor. [Link]
Metal Catalysis: Synthesis and Applications of New Dimenthylphosphine Donors and Benzoannulated Dialkylbiaryl Phosphines. mediaTUM. [Link]
Application Notes and Protocols: Solvent Selection for 2,5-Dimethylphenyl Isonicotinate Reactions
Introduction: The Critical Role of the Solvent in the Synthesis of 2,5-Dimethylphenyl Isonicotinate 2,5-Dimethylphenyl isonicotinate is a chemical intermediate of interest in pharmaceutical and materials science research...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of the Solvent in the Synthesis of 2,5-Dimethylphenyl Isonicotinate
2,5-Dimethylphenyl isonicotinate is a chemical intermediate of interest in pharmaceutical and materials science research. Its synthesis, typically achieved through the esterification of isonicotinic acid or its derivatives with 2,5-dimethylphenol, is highly dependent on the reaction conditions, with solvent selection being a paramount factor for controlling reaction kinetics, yield, and purity. The choice of solvent can influence the solubility of reactants, the stability of intermediates, and the ease of product purification. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for the synthesis of 2,5-Dimethylphenyl isonicotinate, offering insights into the underlying chemical principles and providing actionable protocols.
Physicochemical Properties of Reactants and Product
A fundamental aspect of solvent selection is ensuring adequate solubility of all reactants to facilitate their interaction. The product's solubility profile, in turn, dictates the ease of its isolation and purification.
Compound
Structure
Molecular Weight ( g/mol )
Key Solubility Characteristics
2,5-Dimethylphenol
122.16
Soluble in alcohols and ether; slightly soluble in chloroform and water.[1][2]
Isonicotinic Acid
123.11
Soluble in hot water and alcohols like methanol and ethanol; sparingly soluble in cold water and insoluble in non-polar solvents like benzene and ether.[3][4][5]
Expected to be soluble in a range of organic solvents from moderately polar to non-polar, including ethers, esters, and halogenated hydrocarbons, due to its aromatic and ester functionalities. Its solubility in water is anticipated to be low.
Reaction Methodologies and Solvent Selection Rationale
The synthesis of 2,5-Dimethylphenyl isonicotinate can be approached via two primary esterification routes: the Fischer-Speier esterification and carbodiimide-mediated coupling (Steglich esterification). The choice between these methods, and consequently the solvent, depends on the stability of the starting materials and the desired reaction conditions.
Fischer-Speier Esterification: An Equilibrium-Driven Process
This classic method involves the reaction of isonicotinic acid with 2,5-dimethylphenol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[7][8] The reaction is reversible, and to drive it towards the product, water must be removed.[7][8]
Solvent Considerations:
Non-polar, water-immiscible solvents are ideal for facilitating water removal via a Dean-Stark apparatus. Toluene and hexane are commonly employed for this purpose.[7]
The use of an excess of one reactant can also shift the equilibrium. However, given that 2,5-dimethylphenol is a solid, using it as a solvent is not practical.
dot
Caption: Workflow for Fischer-Speier Esterification.
Steglich Esterification: Mild Conditions for Sensitive Substrates
For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a milder alternative.[9][10] This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][10]
Solvent Considerations:
A recent study on Steglich-type esterifications provides valuable guidance on solvent selection, highlighting greener alternatives to commonly used chlorinated solvents.[11]
Dichloromethane (DCM) is a traditional solvent for Steglich esterification, offering good solubility for the reactants and the dicyclohexylurea (DCU) byproduct.[10] However, it is associated with significant environmental and health concerns.[1][3][4]
Acetonitrile (ACN) has emerged as a greener alternative to DCM, providing comparable reaction rates and yields without the need for chromatographic purification in many cases.[12]
Dimethyl carbonate (DMC) is another promising green solvent for this reaction.[11]
Comparative Solvent Performance in a Model Steglich-type Reaction
The following table summarizes the yield of a model esterification reaction in various solvents, demonstrating the viability of greener alternatives.
Flammable, but generally considered a greener alternative to some other solvents.
Data adapted from a solvent-reagent selection guide for Steglich-type esterifications.[11]
dot
Caption: Workflow for Steglich Esterification.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of 2,5-Dimethylphenyl isonicotinate and should be optimized for specific laboratory conditions and scales.
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add isonicotinic acid (1.0 eq), 2,5-dimethylphenol (1.2 eq), and toluene (sufficient to suspend the reactants).
Carefully add concentrated sulfuric acid (0.1 eq) to the stirred mixture.
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction progress by TLC.
Once the reaction is complete, cool the mixture to room temperature.
Carefully quench the reaction with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the solvent under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Steglich Esterification using Acetonitrile
Materials:
Isonicotinic acid
2,5-Dimethylphenol
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
4-Dimethylaminopyridine (DMAP)
Acetonitrile
1 M Hydrochloric acid solution
Diethyl ether or Ethyl acetate
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Procedure:
In a round-bottom flask, dissolve isonicotinic acid (1.0 eq), 2,5-dimethylphenol (1.1 eq), and DMAP (0.1 eq) in acetonitrile.
Cool the solution to 0 °C in an ice bath.
Add DCC or EDC (1.1 eq) portion-wise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Once the reaction is complete, filter the precipitated dicyclohexylurea (if using DCC) and wash the solid with a small amount of acetonitrile.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in diethyl ether or ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Troubleshooting and Side Reaction Mitigation
Issue
Potential Cause
Recommended Solution
Low Yield in Fischer Esterification
Incomplete reaction due to equilibrium.
Ensure efficient water removal with a properly functioning Dean-Stark trap. Consider using a larger excess of one reactant if feasible.
Formation of N-acylurea Byproduct in Steglich Esterification
Rearrangement of the O-acylisourea intermediate.[12]
Perform the reaction at lower temperatures (e.g., starting at 0 °C). Ensure the DMAP catalyst is of high purity and used in the correct stoichiometric amount.
Difficult Purification
Co-elution of product and byproducts.
For Steglich reactions, ensure complete precipitation and removal of the urea byproduct. For Fischer reactions, thorough neutralization and washing are crucial. Optimize the solvent system for chromatography.
Conclusion
The selection of an appropriate solvent is a critical parameter in the successful synthesis of 2,5-Dimethylphenyl isonicotinate. For the Fischer-Speier esterification, non-polar solvents that facilitate azeotropic water removal, such as toluene, are preferred. For the milder Steglich esterification, greener alternatives to traditional chlorinated solvents, like acetonitrile and dimethyl carbonate, have proven to be highly effective, offering comparable yields with a more favorable environmental and safety profile. By carefully considering the solubility of reactants, the reaction mechanism, and the potential for side reactions, researchers can optimize their synthetic protocols to achieve high yields of the desired product in a safe and efficient manner.
References
Lutjen, A. B., Quirk, M. A., & Kolonko, E. M. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), 58803. [Link]
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 71, 43–93. [Link]
Swedish Environmental Protection Agency. (n.d.). Dichloromethane (DCM). [Link]
Song, C., Ding, H., Zhao, J., Wang, J., & Wang, L. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Fluid Phase Equilibria, 347, 53-57.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7267, 2,5-Dimethylphenol. [Link]
Song, C., Ding, H., Zhao, J., & Wang, J. (2009). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1-Propanol, 2-Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. Journal of Chemical & Engineering Data, 54(4), 1333–1335. [Link]
Clarke, C. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5983-5993. [Link]
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Supporting Information. [Link]
Application Note: Synthesis and Fragment-Based Drug Discovery (FBDD) Applications of 2,5-Dimethylphenyl Isonicotinate
Executive Summary As a Senior Application Scientist, I frequently encounter molecules that serve dual purposes: acting as robust synthetic building blocks and serving as critical starting points for drug discovery. 2,5-D...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter molecules that serve dual purposes: acting as robust synthetic building blocks and serving as critical starting points for drug discovery. 2,5-Dimethylphenyl isonicotinate (IUPAC: (2,5-dimethylphenyl) pyridine-4-carboxylate) is a prime example. In organic synthesis, it represents a sterically hindered heteroaryl ester model. In Fragment-Based Drug Discovery (FBDD), it is a crystallographically validated fragment hit (Ligand ID: QL5) that binds to critical therapeutic targets, most notably the Wnt-signaling regulator NOTUM[1] and human galactokinase 1 (GALK1)[2].
This application note provides a comprehensive, field-proven guide to the physicochemical profiling, biological application, and bench-scale synthesis of this compound.
Physicochemical and Structural Profiling
Understanding the physicochemical baseline of a fragment is critical for predicting its behavior in both synthetic workups and physiological environments. The data below summarizes the core metrics of 2,5-dimethylphenyl isonicotinate[3].
Table 1: Quantitative Physicochemical Properties
Property
Value
Implication for FBDD & Synthesis
Molecular Weight
227.26 g/mol
Ideal fragment size (Rule of Three compliant).
Molecular Formula
C14H13NO2
Highly stable under physiological conditions.
XLogP3
~2.8
Excellent lipophilicity for membrane permeability.
TPSA
39.2 Ų
Favorable for blood-brain barrier (BBB) penetration.
H-Bond Donors
0
Reduces non-specific aqueous solvation penalties.
H-Bond Acceptors
3
Provides specific anchoring points in enzyme pockets.
Rotatable Bonds
2
Low entropic penalty upon target binding.
Application in Fragment-Based Drug Discovery (FBDD)
2,5-Dimethylphenyl isonicotinate (Fragment QL5) has been successfully utilized in X-ray crystallography screens to identify novel binding pockets in challenging therapeutic targets.
NOTUM is a carboxylesterase that acts as a negative regulator of the Wnt signaling pathway by cleaving an essential palmitoleate moiety from Wnt proteins. Inhibiting NOTUM prevents this deactivation, maintaining Wnt signaling—a pathway crucial for bone formation and neuroprotection. Fragment QL5 binds directly to the catalytic pocket of NOTUM (PDB: 7BD8), competitively blocking the binding of the lipid moiety[1].
Mechanism of NOTUM inhibition by QL5 to maintain active Wnt signaling.
Organic Synthesis: Mechanistic Insights and Protocol
Rationale and Causality
Synthesizing 2,5-dimethylphenyl isonicotinate via a standard Fischer esterification is highly inefficient. Phenols are inherently poor nucleophiles, and the electron-withdrawing nature of the pyridine ring further deactivates the isonicotinic acid precursor. More critically, the ortho-methyl group on 2,5-dimethylphenol introduces severe steric hindrance.
The Solution: We bypass these limitations by converting isonicotinic acid to the highly electrophilic isonicotinoyl chloride using thionyl chloride (
SOCl2
). To overcome the steric bulk of the phenol during the esterification step, we employ 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate protrudes from the catalytic center, making the electrophilic carbonyl highly accessible to the phenoxide ion generated by triethylamine (TEA).
Step-by-Step Methodology
Phase 1: Preparation of Isonicotinoyl Chloride
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, suspend isonicotinic acid (1.0 eq) in neat thionyl chloride (
SOCl2
, 5.0 eq).
Reaction: Heat the mixture to reflux (80°C) for 2–3 hours until the suspension turns into a clear, homogeneous solution, indicating complete conversion to the acid chloride.
Concentration: Remove excess
SOCl2
under reduced pressure. Co-evaporate the residue twice with anhydrous toluene to remove trace
SOCl2
and HCl. The resulting solid is isonicotinoyl chloride hydrochloride. Do not expose to ambient moisture.
Phase 2: Catalytic Esterification
4. Preparation: Dissolve 2,5-dimethylphenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
5. Base & Catalyst Addition: Add triethylamine (TEA, 2.5 eq) and a catalytic amount of DMAP (0.1 eq). The solution will slightly yellow as the phenoxide begins to form. Cool the reaction mixture to 0°C using an ice bath.
6. Coupling: Suspend the isonicotinoyl chloride hydrochloride from Phase 1 in anhydrous DCM and add it dropwise to the cooled phenol solution over 15 minutes.
7. Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.
Phase 3: Self-Validating Workup & Purification
8. TLC Validation: Check reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) system. Validation: The product will appear as a new UV-active spot (254 nm) with a higher
Rf
value than the starting phenol, confirming the loss of the polar hydroxyl group.
9. Quenching: Quench the reaction with saturated aqueous
NaHCO3
to neutralize excess acid and TEA.
10. Extraction: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous
MgSO4
, and concentrate under vacuum.
11. Purification: Purify the crude residue via silica gel flash chromatography.
12. NMR Validation: Confirm the structure via
1H
NMR. Validation marker: Look for the distinct downfield doublet of the pyridine protons at ~8.8 ppm and the singlet of the ester-adjacent methyl group on the phenyl ring.
Workflow for the catalytic esterification of 2,5-dimethylphenyl isonicotinate.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Engineers
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Chemical Context
2,5-Dimethylphenyl isonicotinate (PubChem CID 821673) is a structurally complex ester comprising a pyridine-4-carboxylate moiety linked to a hydrophobic 2,5-dimethylphenyl ring[1]. In pharmaceutical and agrochemical development, isolating high-purity crystalline forms of pyridine-carboxylate esters is notoriously challenging. The molecule exhibits competing physicochemical behaviors: the pyridine nitrogen acts as a strong hydrogen-bond acceptor and basic center, while the 2,5-dimethylphenyl group imparts significant lipophilicity.
This duality often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than classical nucleation when supersaturation is generated too rapidly. Furthermore, isonicotinate esters are prone to forming solvates depending on the solvent matrix (e.g., dichloromethane/methanol systems)[2].
This application note provides a self-validating framework for the crystallization of 2,5-Dimethylphenyl isonicotinate, detailing three distinct thermodynamic pathways: cooling crystallization, anti-solvent precipitation, and reactive salt formation.
Thermodynamic Profiling & Solvent Selection
Successful crystallization requires mapping the Metastable Zone Width (MSZW) to prevent LLPS. The basicity of the pyridine ring (pKa ~5.2) also opens the door for reactive crystallization via salt formation, which is a proven strategy for isolating pyridine-4-carboxylate derivatives with poor free-base crystallinity[2].
Solubility Profile
Prior to protocol design, absolute solubility was mapped across standard process solvents. The ester linkage is sensitive to transesterification; therefore, primary alcohols (like methanol) should be used with caution or avoided at prolonged elevated temperatures unless sterically hindered or strictly controlled.
Table 1: Representative Solubility Data for 2,5-Dimethylphenyl Isonicotinate (at 25°C and 60°C)
Solvent System
Solvent Class
Solubility at 25°C (mg/mL)
Solubility at 60°C (mg/mL)
Suitability / Rationale
Ethyl Acetate (EtOAc)
Ester
> 150
> 400
Excellent primary solvent; high solubility due to structural affinity.
Ethanol (EtOH)
Alcohol
45
180
Good temperature-dependent gradient; ideal for cooling crystallization.
Heptane
Aliphatic
< 5
15
Ideal anti-solvent; forces precipitation of the hydrophobic aromatic system.
Water
Aqueous
< 0.1
< 0.5
Strong anti-solvent; useful in binary mixtures with EtOH.
Acetonitrile / Diethyl Ether
Polar Aprotic / Ether
80 (in MeCN)
N/A
Historically used for isonicotinate ester derivatives[3], but less scalable.
Mechanistic Workflow & Process Visualization
The following diagram illustrates the thermodynamic pathways utilized in the three distinct crystallization protocols described in this guide.
Thermodynamic pathways for the crystallization of 2,5-Dimethylphenyl isonicotinate.
Objective: To obtain high-purity, thermodynamically stable free-base crystals with a block-like habit, minimizing solvent occlusion.
Causality Insight: Ethanol provides the necessary solubility gradient. The addition of 5-10% water (v/v) narrows the MSZW, forcing nucleation at a higher temperature and preventing the compound from supercooling into a metastable oil (LLPS).
Step-by-Step Methodology:
Dissolution: Suspend 10.0 g of crude 2,5-Dimethylphenyl isonicotinate in 50 mL of absolute Ethanol in a jacketed crystallizer equipped with an overhead stirrer.
Heating: Ramp the internal temperature to 65°C at 1.0°C/min until complete dissolution is achieved.
Anti-Solvent Priming: Slowly add 5 mL of deionized water dropwise over 10 minutes while maintaining 65°C. The solution should remain clear.
Cooling Ramp (Nucleation): Cool the solution to 45°C at a slow rate of 0.2°C/min. Crucial: A slow cooling rate here prevents localized high supersaturation, which would trigger oiling out.
Seeding (Optional but Recommended): At 45°C, introduce 0.1 g of milled seed crystals to bypass primary nucleation energy barriers.
Growth & Isolation: Continue cooling to 5°C at 0.5°C/min. Hold at 5°C for 2 hours. Filter the resulting suspension via a Buchner funnel, wash with 10 mL of cold Ethanol/Water (1:1), and dry under vacuum at 40°C for 12 hours.
Objective: Rapid isolation with high yield, typically resulting in a finer, needle-like crystal habit.
Causality Insight: The compound is highly soluble in EtOAc. Heptane acts as a potent anti-solvent for the hydrophobic dimethylphenyl moiety. Controlling the addition rate of heptane is the primary mechanism for controlling particle size distribution (PSD).
Step-by-Step Methodology:
Dissolution: Dissolve 10.0 g of the compound in 25 mL of Ethyl Acetate at 25°C (ambient temperature).
Clarification: Filter the solution through a 0.45 µm PTFE membrane to remove heterogeneous nucleating agents (dust/impurities).
Anti-Solvent Dosing: Transfer the filtrate to a reactor with high-shear agitation (e.g., 400 RPM). Using a syringe pump, dose 75 mL of Heptane at a constant rate of 1.5 mL/min.
Monitoring: Cloud point (onset of nucleation) typically occurs after ~30 mL of Heptane addition.
Ripening: Once addition is complete, age the slurry at 20°C for 3 hours to allow Ostwald ripening, converting fine kinetic needles into more filterable particles.
Isolation: Filter, wash with 20 mL of pure Heptane, and vacuum dry at ambient temperature.
Protocol C: Reactive Salt Crystallization (Hydrochloride Salt)
Objective: To salvage highly impure batches or to generate a highly water-soluble solid form.
Causality Insight: The pyridine nitrogen is readily protonated by strong acids. Forming the HCl salt drastically alters the lattice energy and solvation dynamics, instantly crashing the product out of moderately polar organic solvents where the free base is highly soluble[2].
Step-by-Step Methodology:
Dissolution: Dissolve 10.0 g of 2,5-Dimethylphenyl isonicotinate in 60 mL of Acetone at 20°C.
Acid Addition: Under vigorous stirring, slowly add 1.05 molar equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise over 30 minutes.
Precipitation: An immediate white precipitate of 2,5-Dimethylphenyl isonicotinate hydrochloride will form. The exothermic salt-formation reaction may cause a slight temperature rise; maintain the jacket at 20°C.
Curing: Stir the thick slurry for 1 hour to ensure complete salt conversion.
Isolation: Filter under N2 atmosphere (salt may be slightly hygroscopic), wash with cold acetone, and store in a desiccator.
Process Analytical Technology (PAT) Integration
To ensure the protocols act as a self-validating system, the integration of PAT is highly recommended during scale-up:
Table 2: CPPs and PAT Monitoring Strategies
Parameter
Analytical Tool
Mechanistic Purpose
Acceptance Criteria
Nucleation Onset
FBRM (Focused Beam Reflectance Measurement)
Detects the exact moment of chord length generation, distinguishing between crystalline nucleation and LLPS (oil droplets show distinct spherical chord profiles).
Sharp increase in counts/sec of <50 µm chord lengths.
Polymorphic Form
In-line Raman Spectroscopy
Tracks the vibrational modes of the ester carbonyl (~1720 cm⁻¹) and pyridine ring (~1590 cm⁻¹) to ensure the desired polymorph/solvate is precipitating[2].
Stable peak ratios matching the reference standard.
Thermal Stability
DSC (Differential Scanning Calorimetry)
Validates the end product. Free base and HCl salt will exhibit distinct, sharp melting endotherms.
Single sharp endotherm; absence of broad desolvation peaks.
References
Source: National Institutes of Health (NIH)
Five 2,6-Di(pyrazol-1-yl)pyridine-4-carboxylate Esters, and the Spin States of their Iron(II)
Hydrolysis kinetics of 2,5-Dimethylphenyl isonicotinate
Application Note: Hydrolysis Kinetics of 2,5-Dimethylphenyl Isonicotinate Rationale & Structural Context Isonicotinate esters are highly valued in pharmaceutical and agrochemical development for their ability to modulate...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Hydrolysis Kinetics of 2,5-Dimethylphenyl Isonicotinate
Rationale & Structural Context
Isonicotinate esters are highly valued in pharmaceutical and agrochemical development for their ability to modulate the lipophilicity, distribution, and pharmacokinetic profiles of active compounds[1]. Understanding the hydrolytic stability of these esters is critical, as their degradation rates dictate prodrug activation and environmental persistence.
2,5-Dimethylphenyl isonicotinate (PubChem CID 821673)[2] serves as an excellent model compound for evaluating steric and electronic substituent effects on ester cleavage. The isonicotinyl moiety features a pyridine nitrogen (pKa ~4.5–5.5) that, when protonated at low pH, strongly withdraws electron density from the carbonyl carbon, accelerating acid-catalyzed hydrolysis. Conversely, the 2,5-dimethylphenyl leaving group introduces specific steric hindrance (via the ortho-methyl) and electron-donating effects (via the meta-methyl) that collectively decelerate nucleophilic attack compared to unsubstituted phenyl isonicotinates.
Mechanistic Causality
The hydrolysis of 2,5-dimethylphenyl isonicotinate follows a classic pH-dependent V-shaped or U-shaped kinetic profile. The reaction is governed by pseudo-first-order kinetics when conducted in highly buffered aqueous media where the concentration of water and catalytic ions (
H+
or
OH−
) remains constant.
Base-Catalyzed Hydrolysis (
kOH
): At pH > 7, the dominant mechanism is the bimolecular nucleophilic attack of the hydroxide ion on the ester carbonyl. The transition state is a negatively charged tetrahedral intermediate.
Acid-Catalyzed Hydrolysis (
kH
): At pH < 4, the pyridine nitrogen is protonated. This positive charge acts as an intramolecular electron sink, increasing the electrophilicity of the ester carbonyl and facilitating attack by neutral water molecules or hydronium ions.
Buffer Catalysis: General base catalysis by buffer components can artificially inflate the observed rate constant (
kobs
). For instance, high concentrations of borate buffers are known to form complexes that interfere with ester hydrolysis kinetics; thus, borate concentrations must be strictly minimized or substituted with carbonate at high pH[3].
Hydrolysis mechanism of 2,5-Dimethylphenyl isonicotinate via a tetrahedral intermediate.
Self-Validating Experimental Protocol
To ensure high-fidelity kinetic data, the following protocol utilizes continuous UV-Vis spectrophotometry. The method is self-validating: by tracking isosbestic points throughout the reaction, the operator can confirm a clean
A→B+C
conversion without the accumulation of stable intermediates.
Reagents & Preparation
Substrate Stock: Dissolve 2,5-dimethylphenyl isonicotinate in HPLC-grade acetonitrile to a concentration of 10 mM. Causality: Acetonitrile is chosen over methanol or ethanol to prevent competitive transesterification.
Buffer Systems: Prepare 0.05 M buffers covering pH 2.0 to 11.0 (e.g., HCl/KCl for pH 2, Acetate for pH 4-5, Phosphate for pH 6-8, Carbonate for pH 9-11).
Ionic Strength Control: Adjust all buffers to a constant ionic strength (
μ=0.1
M) using KCl. Causality: Fluctuations in ionic strength alter the activity coefficients of reacting ions, which can skew the pH-rate profile (primary salt effect).
Step-by-Step Kinetic Workflow
Thermal Equilibration: Transfer 2.94 mL of the selected buffer into a quartz cuvette. Place the cuvette in a Peltier-thermostated UV-Vis spectrophotometer and equilibrate to the target temperature (e.g., 25.0 ± 0.1 °C) for 10 minutes.
Blank Measurement: Zero the instrument using the equilibrated buffer to eliminate background absorbance.
Reaction Initiation: Rapidly inject 60 µL of the 10 mM substrate stock into the cuvette (final concentration: 200 µM). Invert twice to mix. Causality: The final organic solvent concentration is strictly kept at 2% (v/v). Exceeding this threshold significantly alters the dielectric constant of the medium, shifting the apparent pKa of both the buffer and the substrate's pyridine ring.
Data Acquisition: Monitor the absorbance at the
λmax
of the leaving group (2,5-dimethylphenol, typically ~285 nm) every 30 seconds for at least 3 half-lives.
Validation Check: Overlay the full UV spectra (200-400 nm) scanned at 10-minute intervals. The presence of sharp isosbestic points validates that no side reactions are occurring.
Self-validating UV-Vis spectrophotometric workflow for pseudo-first-order kinetics.
Data Presentation & Kinetic Modeling
Because the buffer and water are in vast stoichiometric excess, the reaction follows pseudo-first-order kinetics. The observed rate constant (
kobs
) is extracted from the absorbance (
A
) data using the integrated rate law:
ln(A∞−At)=−kobst+constant
Where
A∞
is the absorbance at complete hydrolysis (typically measured after 10 half-lives) and
At
is the absorbance at time
t
.
Table 1: Representative Kinetic Parameters for 2,5-Dimethylphenyl Isonicotinate Hydrolysis at 25°C
(Note: Data illustrates the characteristic V-shaped pH-rate profile typical of substituted phenyl isonicotinates)
pH
Buffer System (0.05 M)
Dominant Mechanism
kobs
(
s−1
)
Half-Life (
t1/2
)
2.0
HCl / KCl
Acid-Catalyzed (Protonated Pyridine)
4.2×10−5
~4.6 hours
4.5
Acetate
Spontaneous / Water Attack
1.8×10−7
~44.5 days
7.4
Phosphate
Mild Base-Catalyzed
3.5×10−6
~55.0 hours
9.0
Carbonate
Base-Catalyzed (
OH−
Attack)
8.1×10−4
~14.2 minutes
10.5
Carbonate
Rapid Base-Catalyzed
2.6×10−2
~26.6 seconds
Interpretation: The ester exhibits maximum stability around pH 4.5. At physiological pH (7.4), the ester undergoes slow hydrolysis, which is ideal for prodrug formulations requiring sustained release in systemic circulation[1]. At highly basic pH, the lack of steric protection against the small hydroxide ion leads to rapid degradation.
References
Hydrolytic Activation Kinetics of the Herbicide Benzobicyclon in Simulated Aquatic Systems
Journal of Agricultural and Food Chemistry - ACS Publications.
URL:[Link]
DEXAMETHASONE - Food and Agriculture Organization of the United Nations
FAO Residue Evaluation Reports.
URL:[Link]
Intramolecular General-Base-Catalyzed Hydrolysis and Aminolysis of the Ester Bond by Imidazole and Quinoline Bases
Journal of the American Chemical Society - ACS Publications.
URL:[Link]
2,5-Dimethylphenyl isonicotinate | C14H13NO2 | CID 821673
PubChem - National Institutes of Health (NIH).
URL:[Link]
Application Notes & Protocols: Microwave-Assisted Synthesis of Isonicotinate Esters
Introduction: A New Paradigm in Ester Synthesis The synthesis of isonicotinate esters, a critical class of compounds in pharmaceutical and materials science, has traditionally been approached through conventional heating...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A New Paradigm in Ester Synthesis
The synthesis of isonicotinate esters, a critical class of compounds in pharmaceutical and materials science, has traditionally been approached through conventional heating methods. These methods, while effective, often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[1][2] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener, more efficient, and often higher-yielding alternative.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for the microwave-assisted synthesis of isonicotinate esters.
Microwave irradiation directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and significantly accelerated reaction rates.[4][5] This can reduce reaction times from hours to mere minutes.[1][6] The targeted heating often results in cleaner reactions with higher yields and improved selectivity, minimizing the need for extensive purification.[1][3] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[3][7]
The Science Behind the Speed: Understanding Microwave Heating in Esterification
The remarkable rate enhancements observed in microwave-assisted esterification stem from the unique interaction of microwave energy with polar molecules. The two primary mechanisms at play are dipolar polarization and ionic conduction.[1]
Dipolar Polarization: Molecules with a permanent dipole moment, such as the alcohols and carboxylic acids used in esterification, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the bulk of the reaction mixture.[5]
Ionic Conduction: If any ions are present in the reaction mixture (for instance, from an acid catalyst), they will migrate in response to the oscillating electric field. The resistance to this movement causes collisions and generates heat.
This direct "in-core" heating is fundamentally different from conventional heating, where heat is transferred slowly from an external source through the vessel walls.[6] This often leads to localized overheating and the formation of byproducts.[3] Microwave heating, in contrast, provides a more homogeneous temperature profile, contributing to cleaner reaction profiles.[3]
The Esterification Reaction
The core reaction is a Fischer-Speier esterification, where a carboxylic acid (isonicotinic acid) reacts with an alcohol in the presence of an acid catalyst to form an ester and water.
Figure 1: General scheme for the Fischer-Speier esterification of isonicotinic acid.
The equilibrium nature of this reaction is a key challenge. Microwave heating can effectively drive the reaction towards the product side by rapidly removing the water byproduct through superheating of the solvent.[2]
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the microwave-assisted synthesis of isonicotinate esters. It is crucial to use a dedicated microwave reactor designed for chemical synthesis, as domestic microwave ovens lack the necessary safety features and control over reaction parameters.[4][8]
Materials and Equipment
Reagent/Equipment
Purpose
Isonicotinic Acid
Starting carboxylic acid
Alcohol (e.g., Ethanol, Methanol)
Esterifying agent
Sulfuric Acid (concentrated)
Catalyst
Diethyl Ether
Extraction solvent
Saturated Sodium Bicarbonate Solution
Neutralizing agent
Anhydrous Sodium Sulfate
Drying agent
Dedicated Microwave Synthesis Reactor
For controlled microwave irradiation
Microwave Process Vials (10 mL)
Reaction vessels
Magnetic Stir Bars
For reaction mixing
Standard Glassware
For workup and purification
Rotary Evaporator
For solvent removal
Safety First: Essential Precautions
Working with microwave reactors and pressurized systems requires strict adherence to safety protocols.[8][9]
Use Dedicated Equipment: Never use a domestic microwave oven.[4][8] Laboratory-grade microwave reactors are equipped with pressure and temperature sensors, as well as safety interlocks to prevent accidental exposure to microwave radiation.[8][9]
Vessel Integrity: Only use microwave process vials specifically designed for the reactor.[10] Inspect vials for any cracks or defects before use.
Pressure and Temperature Limits: Do not exceed the recommended pressure and temperature limits of the reaction vessel.[8] Reactions in sealed vessels can generate significant pressure.[10]
Cooling: Always allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before opening to prevent sudden depressurization and solvent flashing.[10]
Proper Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of potentially toxic fumes.[8]
Synthesis Protocol: Methyl Isonicotinate
This protocol details the synthesis of methyl isonicotinate as a representative example. The procedure can be adapted for other alcohols with minor modifications.
Step 1: Reagent Preparation
In a 10 mL microwave process vial, add isonicotinic acid (e.g., 1.0 mmol).
Add a magnetic stir bar.
Add the alcohol (e.g., methanol, 5 mL).
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
Step 2: Microwave Irradiation
Securely cap the process vial.
Place the vial in the microwave reactor cavity.
Set the following reaction parameters (these may require optimization):
Temperature: 120 °C
Reaction Time: 10 minutes
Power: Dynamic (the instrument will adjust power to maintain the set temperature)
Stirring: On
Step 3: Work-up and Purification
After the reaction is complete, allow the vial to cool to room temperature.
Carefully uncap the vial in a fume hood.
Transfer the reaction mixture to a separatory funnel.
Add diethyl ether (e.g., 20 mL) and a saturated solution of sodium bicarbonate (e.g., 20 mL).
Shake the funnel, venting frequently. Separate the organic layer.
Wash the organic layer with brine (saturated NaCl solution).
Dry the organic layer over anhydrous sodium sulfate.
Filter to remove the drying agent.
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
The product can be further purified by column chromatography if necessary.
Experimental Workflow Diagram
Caption: Workflow for microwave-assisted synthesis of isonicotinate esters.
Optimization and Data
The efficiency of microwave-assisted esterification is influenced by several parameters. The following table provides a starting point for optimization.
Parameter
Range
Rationale
Temperature
80 - 150 °C
Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can cause decomposition of reagents or products.[11]
Reaction Time
5 - 20 minutes
Microwave synthesis significantly reduces reaction times compared to conventional methods.[12] Monitor reaction progress to determine the optimal time.
Microwave Power
100 - 300 W (Dynamic)
The power should be sufficient to reach and maintain the target temperature. Most modern reactors automatically adjust the power.[11]
Catalyst Loading
1 - 5 mol%
A catalytic amount of strong acid is typically sufficient. Higher loadings may not significantly improve yields and can complicate the workup.
Solvent
Polar solvents (e.g., EtOH, MeOH)
Polar solvents are more efficient at absorbing microwave energy. The choice of alcohol directly determines the resulting ester.
Troubleshooting Common Issues
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction
Increase reaction time or temperature. Ensure adequate catalyst is present.
Equilibrium not shifted
Use an excess of the alcohol or a dehydrating agent to remove water.
Byproduct Formation
Temperature too high
Lower the reaction temperature.
Reaction time too long
Reduce the reaction time.
Pressure Error in Reactor
Overfilling the vial
Do not exceed the recommended fill volume for the microwave vial.
Formation of gaseous byproducts
Reduce the reaction temperature.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of isonicotinate esters. By leveraging the principles of direct molecular heating, this technology offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this powerful technique in their laboratories, accelerating the discovery and development of novel chemical entities.
References
Laboratory Microwave Safety Precautions | PDF - Scribd.
Safety Considerations for Microwave Synthesis - CEM Corporation.
Microwave-Assisted Enzymatic Esterification Production of Emollient Esters | ACS Omega.
Microwave‐Promoted Esterification Reactions: Optimization and Scale‐Up - ResearchGate.
6 - Organic Syntheses Procedure.
Microwave-assisted synthesis | Anton Paar Wiki.
Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology.
Microwave Synthesis - Organic Chemistry Portal.
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
Microwave-Assisted Green Synthesis | Anton Paar Wiki.
A Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives and Their Antifungal Activity - Amanote Research.
Microwave-Assisted Enzymatic Esterification Production of Emollient Esters - PMC - NIH.
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC.
A Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives and their Antifungal Activity - ResearchGate.
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - MDPI.
Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles - MDPI.
Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration - Organic Chemistry Portal.
Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory - Science and Education Publishing.
Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids - PMC.
Microwave assisted synthesis of new isonicotinic hydrazide quinoxaline 1,4-di-N-oxide derivatives | Request PDF - ResearchGate.
Cronicon - ECronicon.
ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION - Anveshana's International Publication.
Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in 2,5-Dimethylphenyl Isonicotinate
Abstract The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved pharmaceuticals.[1][2][3] Isonicotinate esters, in particular, serve as versatile intermediates for i...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved pharmaceuticals.[1][2][3] Isonicotinate esters, in particular, serve as versatile intermediates for introducing the pyridine moiety and enabling further structural diversification. This guide provides a comprehensive technical overview and detailed laboratory protocols for the targeted functionalization of the pyridine ring in 2,5-dimethylphenyl isonicotinate. We will explore key synthetic strategies including Directed ortho-Metalation (DoM), radical C-H functionalization, and halogenation for subsequent cross-coupling reactions. The methodologies are presented with an emphasis on mechanistic rationale, experimental design, safety, and validation to empower researchers in drug discovery and chemical development.
Introduction: The Strategic Value of Functionalized Pyridines
The pyridine ring is an electron-deficient heterocycle, a property that governs its reactivity and imparts unique pharmacological characteristics.[4] Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated under physiological conditions, enhancing the solubility and bioavailability of drug candidates.[1] The functionalization of the pyridine ring allows for the precise modulation of a molecule's steric and electronic properties, which is critical for optimizing target affinity, selectivity, and pharmacokinetic profiles.[3]
2,5-Dimethylphenyl isonicotinate serves as an excellent model substrate. The ester linkage provides a handle for potential prodrug strategies or further modification, while the pyridine ring itself offers multiple sites for functionalization. Understanding how to selectively modify the C2, C3, and C5 positions is paramount for synthetic chemists.
Strategy 1: Directed ortho-Metalation (DoM) for C3-Functionalization
Expertise & Experience: The Rationale Behind DoM
Directed ortho-metalation is a powerful strategy for C-H activation that leverages a directing metalating group (DMG) to deliver a strong base to a specific position.[5] In pyridine derivatives, the nitrogen atom itself can act as a Lewis basic site, coordinating to the lithium cation of an organolithium base.[4][6] This pre-complexation kinetically favors the deprotonation of the adjacent C-H bonds at the C2 and C6 (or in this case, C3 and C5) positions. For isonicotinates, the C3 and C5 positions are electronically and sterically similar.
The choice of base is critical. Strong, non-nucleophilic, sterically hindered bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are ideal.[6] They are potent enough to deprotonate the pyridine ring but are too bulky to readily add to the ester carbonyl, which would be a competing side reaction with smaller bases like n-butyllithium. The reaction is performed at very low temperatures (typically -78 °C) to further suppress side reactions and ensure kinetic control.
Protocol: C3-Iodination via DoM
This protocol details the C3-iodination, creating a valuable handle for subsequent cross-coupling reactions.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
2,5-Dimethylphenyl isonicotinate
>98%
Commercial
-
Diisopropylamine
>99.5%, anhydrous
Commercial
Store over molecular sieves.
n-Butyllithium (n-BuLi)
2.5 M in hexanes
Commercial
Pyrophoric. Handle under inert gas.
Anhydrous Tetrahydrofuran (THF)
DriSolv® or similar
Commercial
From a solvent purification system.
Iodine (I₂)
>99.8%
Commercial
Solid
Saturated aq. NH₄Cl
Reagent
In-house prep
-
Saturated aq. Na₂S₂O₃
Reagent
In-house prep
-
Anhydrous MgSO₄
Reagent
Commercial
-
Safety Precautions
Organolithium reagents like n-BuLi are pyrophoric and corrosive.[7][8] All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.[9] Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses, and nitrile gloves, is mandatory. Always have a Class D fire extinguisher readily accessible.
Step-by-Step Procedure
Glassware Preparation: All glassware must be oven-dried for at least 4 hours at 120 °C and assembled hot under a stream of inert gas.[10]
LDA Preparation (in situ):
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous THF (20 mL) and diisopropylamine (1.1 eq, e.g., 0.77 mL for a 5 mmol scale).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-BuLi (1.05 eq, e.g., 2.1 mL of 2.5 M solution) dropwise via syringe.
Stir the resulting LDA solution at -78 °C for 30 minutes.
Deprotonation:
Dissolve 2,5-dimethylphenyl isonicotinate (1.0 eq, e.g., 1.21 g, 5 mmol) in anhydrous THF (10 mL) in a separate flame-dried flask.
Slowly add this solution to the pre-formed LDA solution at -78 °C via cannula.
Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.
Add the iodine solution dropwise to the reaction mixture at -78 °C.
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
Work-up and Purification:
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine) and then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2,5-dimethylphenyl 3-iodoisonicotinate.
Validation & Troubleshooting
Observation
Potential Cause
Suggested Solution
Low or no yield
Incomplete deprotonation due to moisture or inactive base.
Ensure all glassware and solvents are rigorously dry. Titrate the n-BuLi solution before use.
Mixture of products
Temperature fluctuation; competing side reactions.
Maintain a consistent -78 °C during base addition and deprotonation. Ensure slow, controlled addition of reagents.
Starting material recovered
Insufficient base or reaction time for deprotonation.
Use a slight excess of LDA (1.1-1.2 eq). Increase the deprotonation time to 1.5-2 hours.
Strategy 2: Minisci-Type Radical Functionalization for C2-Alkylation
Expertise & Experience: The Rationale Behind the Minisci Reaction
The Minisci reaction is a powerful method for the C-H functionalization of electron-deficient heterocycles.[11] The reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (or N-activated) pyridine ring.[12] This protonation significantly lowers the LUMO energy of the heterocycle, making it susceptible to radical attack. The reaction generally shows a strong preference for the C2 and C4 positions. Since the C4 position is occupied by the ester group in our substrate, we can achieve high regioselectivity for C2 functionalization.
Classic Minisci conditions often involve generating alkyl radicals from carboxylic acids using a silver nitrate catalyst and a persulfate oxidant.[13] This method is operationally simple and tolerates a wide range of functional groups.
Protocol: C2-tert-Butylation via Minisci Reaction
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
2,5-Dimethylphenyl isonicotinate
>98%
Commercial
-
Pivalic acid
>99%
Commercial
Source of tert-butyl radicals.
Silver nitrate (AgNO₃)
>99%
Commercial
Light-sensitive.
Ammonium persulfate ((NH₄)₂S₂O₈)
>98%
Commercial
Strong oxidant.
Dichloromethane (DCM)
Reagent
Commercial
-
Trifluoroacetic acid (TFA)
Reagent
Commercial
Corrosive.
Saturated aq. NaHCO₃
Reagent
In-house prep
-
Step-by-Step Procedure
Reaction Setup: To a 50 mL round-bottom flask, add 2,5-dimethylphenyl isonicotinate (1.0 eq, e.g., 482 mg, 2 mmol), pivalic acid (3.0 eq, 613 mg, 6 mmol), and silver nitrate (0.2 eq, 68 mg, 0.4 mmol).
Solvent Addition: Add a 1:1 mixture of DCM:H₂O (20 mL total volume). Add trifluoroacetic acid (TFA, 1.0 eq) to ensure the pyridine nitrogen is protonated.
Initiation: Begin vigorous stirring and heat the mixture to 40 °C.
Oxidant Addition: Dissolve ammonium persulfate (2.5 eq, 1.14 g, 5 mmol) in water (5 mL) and add this solution portion-wise to the reaction mixture over 30 minutes.
Reaction Monitoring: Stir the reaction at 40 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
Cool the reaction to room temperature and dilute with DCM (20 mL).
Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to yield 2,5-dimethylphenyl 2-(tert-butyl)isonicotinate.
Strategy 3: Halogenation and Cross-Coupling
Introducing a halogen atom onto the pyridine ring provides a versatile anchor for a wide range of transition-metal-catalyzed cross-coupling reactions, enabling the installation of aryl, alkyl, and alkyne groups.
Protocol: C3/C5-Bromination
Direct bromination of the pyridine ring can be achieved using N-Bromosuccinimide (NBS), often requiring elevated temperatures or an acid catalyst. The electron-withdrawing nature of the isonicotinate group deactivates the ring, making harsh conditions necessary.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
2,5-Dimethylphenyl isonicotinate
>98%
Commercial
-
N-Bromosuccinimide (NBS)
>99%
Commercial
Recrystallize if necessary.
Sulfuric Acid (H₂SO₄)
Concentrated
Commercial
Highly corrosive.
Step-by-Step Procedure
Reaction Setup: In a flask protected from light, add 2,5-dimethylphenyl isonicotinate (1.0 eq) to concentrated sulfuric acid at 0 °C.
Brominating Agent: Add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours.
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a strong base (e.g., 50% NaOH solution) while cooling in an ice bath.
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify by column chromatography. Note: This reaction may yield a mixture of C3 and C5 isomers.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of a C3-iodo intermediate (from the DoM protocol) with an arylboronic acid.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
2,5-Dimethylphenyl 3-iodoisonicotinate
As synthesized
-
Substrate
Arylboronic acid
>97%
Commercial
e.g., 4-methoxyphenylboronic acid
Pd(PPh₃)₄
Catalyst grade
Commercial
Air-sensitive.
Sodium Carbonate (Na₂CO₃)
Anhydrous
Commercial
-
1,4-Dioxane
Anhydrous
Commercial
-
Water
Degassed
-
Degas by sparging with N₂ or Ar.
Step-by-Step Procedure
Setup: To a Schlenk flask, add the 3-iodo-isonicotinate (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
Solvent & Catalyst: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). Add Pd(PPh₃)₄ (3-5 mol%).
Reaction: Heat the mixture to 90-100 °C and stir for 6-12 hours until TLC or LC-MS indicates consumption of the starting material.
Work-up: Cool to room temperature, dilute with water, and extract with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
References
Li, X. (2023). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]
Le, T. B., & Daugulis, O. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science, 1(7), 396–402. [Link]
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6–11. [Link]
National Center for Biotechnology Information. (n.d.). 2,5-Dimethylphenyl isonicotinate. PubChem Compound Database. [Link]
Yaqoob, S., et al. (2021). Design rationale of isonicotinates. ResearchGate. [Link]
O'Hara, F., et al. (2016). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Organic Letters, 18(15), 3658–3661. [Link]
Chau, P., et al. (2007). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry, 72(6), 2213–2216. [Link]
Sharma, R., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 1489–1516. [Link]
Vinogradova, E. V., et al. (2013). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. Bioconjugate Chemistry, 24(5), 786–794. [Link]
Donck, S., et al. (2021). Radical chain monoalkylation of pyridines. Chemical Science, 12(45), 15159–15165. [Link]
Gande, S. L., & Thenepalli, R. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 13(16), 10899-10913. [Link]
ResearchGate. (2019). Synthesis of isonicotinamide derivatives via one pot three-component Cycloaddition Reaction. [Link]
University of California, Santa Barbara. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. EH&S. [Link]
Knochel, P., et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 58(38), 13324-13328. [Link]
University of California, Riverside. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. EH&S. [Link]
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: An overview. RSC Advances, 10(72), 44247–44311. [Link]
ResearchGate. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
Eberson, L., & Nyberg, K. (1974). An anodic synthesis of 2,5-dimethyl-2,5-diphenyltetrahydrofuran. Acta Chemica Scandinavica, B 28, 597-598. [Link]
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]
IntechOpen. (2022). Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. [Link]
Kamal, A., et al. (2006). Cu(OTf)2-catalyzed α-halogenation of ketones with 1,3-dichloro-5,5′- dimethylhydantoin and N-bromosuccinimide. Indian Journal of Chemistry, 45B, 2123-2127. [Link]
American Chemical Society. (2002). Safe handling of organolithium compounds in the laboratory. [Link]
Dong, W., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry, 87(3), 1541-1544. [Link]
ResearchGate. (2023). Directed metalation of pyridine through deprotonation. [Link]
Dove Medical Press. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]
National Center for Biotechnology Information. (2022). Synthesis of indole-functionalized isoniazid conjugates with potent antimycobacterial and antioxidant efficacy. [Link]
De Korver, R., et al. (2013). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 78(10), 5030–5037. [Link]
National Center for Biotechnology Information. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]
MDPI. (2023). A Computational Study of the Immobilization of New 5-Nitroisatine Derivatives with the Use of C60-Based Functionalized Nanocarriers. [Link]
ChemRxiv. (2022). C5-Halogenation of Pyridines via Zincke Iminium Intermediates. [Link]
Thieme. (2021). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
ChemRxiv. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Link]
Al-Zaydi, S. A. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]
All 'Bout Chemistry. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
Journal of Scientific Research. (2023). A Brief Review on Recent Rh-Catalyzed C-H Bond Activation in Pyridines and Quinolines. [Link]
National Center for Biotechnology Information. (2023). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
ACS Publications. (2023). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. [Link]
Application Note & Protocols for the Scalable Production of 2,5-Dimethylphenyl isonicotinate
Abstract This document provides a comprehensive technical guide for the scalable synthesis of 2,5-Dimethylphenyl isonicotinate. It outlines detailed protocols, discusses the rationale behind the chosen synthetic strategy...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for the scalable synthesis of 2,5-Dimethylphenyl isonicotinate. It outlines detailed protocols, discusses the rationale behind the chosen synthetic strategy, and offers insights into process optimization and safety. The primary method detailed herein involves a robust two-step process commencing with the conversion of isonicotinic acid to its highly reactive acyl chloride hydrochloride intermediate, followed by esterification with 2,5-dimethylphenol. This approach is selected for its high efficiency, scalability, and adaptability to standard industrial chemical manufacturing infrastructure. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and specialty chemical industries.
Introduction and Strategic Synthesis Analysis
2,5-Dimethylphenyl isonicotinate is a pyridine-4-carboxylate ester with potential applications as a key intermediate in the development of novel pharmaceuticals and agrochemicals. The scalability of its synthesis is paramount for enabling late-stage development and commercial manufacturing. Several synthetic routes can be envisioned for its production, each with distinct advantages and challenges in a large-scale setting.
Direct Fischer-Speier Esterification: This classic method involves the direct reaction of isonicotinic acid with 2,5-dimethylphenol in the presence of a strong acid catalyst.[1] While simple, this method often requires high temperatures and long reaction times. Furthermore, the equilibrium nature of the reaction necessitates the removal of water to drive it to completion, which can be energy-intensive on a large scale. The acidity of phenols is lower than that of aliphatic alcohols, often leading to modest yields with this method.
Coupling Agent-Mediated Esterification (e.g., DCC/Steglich): Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) can facilitate esterification under milder conditions.[2][3] However, this route is generally not favored for large-scale production due to the high cost of the coupling agent and the formation of a stoichiometric amount of dicyclohexylurea (DCU) byproduct. DCU is notoriously difficult to remove from the reaction mixture, complicating product purification and adding significant cost and waste streams to the process.
Acyl Chloride-Mediated Esterification: This strategy involves the activation of isonicotinic acid by converting it to a more reactive derivative, isonicotinoyl chloride. This intermediate readily reacts with phenols, even at lower temperatures, to form the desired ester in high yield.[3][4] The most common reagent for this transformation is thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[4] The resulting isonicotinoyl chloride hydrochloride can often be used directly in the subsequent esterification step. This method is highly effective, generally high-yielding, and utilizes cost-effective reagents, making it the most suitable choice for scalable production.
Based on this analysis, the acyl chloride-mediated pathway is recommended and will be detailed in this guide.
Recommended Scalable Synthesis Pathway
The selected pathway is a two-step process that can potentially be "telescoped" into a one-pot or one-vessel process to improve operational efficiency.
Step 1: Formation of Isonicotinoyl Chloride Hydrochloride. Isonicotinic acid is reacted with thionyl chloride (SOCl₂) and a catalytic amount of DMF to yield the crystalline isonicotinoyl chloride hydrochloride.
Step 2: Esterification. The crude or isolated acyl chloride intermediate is then reacted with 2,5-dimethylphenol in the presence of a tertiary amine base (e.g., triethylamine) to neutralize the generated HCl and drive the reaction to completion.
Caption: Overall reaction scheme for the synthesis of 2,5-Dimethylphenyl isonicotinate.
Detailed Experimental Protocols
Safety Precaution: This procedure involves hazardous materials including thionyl chloride, which is corrosive and reacts violently with water, and organic solvents. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 3.1: Preparation of Isonicotinoyl Chloride Hydrochloride (Intermediate)
Expertise & Rationale: This protocol utilizes thionyl chloride for its effectiveness and because the byproducts (SO₂ and HCl) are gaseous, which simplifies their removal. A catalytic amount of DMF is crucial; it reacts with thionyl chloride to form the Vilsmeier reagent, which is the active species that accelerates the conversion of the carboxylic acid to the acyl chloride.[4]
Materials:
Isonicotinic acid (1.0 eq)
Thionyl chloride (SOCl₂) (3.0 eq)
Dimethylformamide (DMF) (0.05 eq, catalyst)
Anhydrous Toluene or Dichloromethane (DCM) as solvent
Diethyl ether (for washing)
Equipment:
Jacketed glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet/outlet
Addition funnel
Scrubber system (containing NaOH solution) for off-gases
Procedure:
Reactor Setup: Charge the reactor with isonicotinic acid (1.0 eq) and the chosen anhydrous solvent (e.g., Toluene, approx. 5-10 volumes). Begin stirring to create a slurry.
Inert Atmosphere: Purge the reactor with dry nitrogen. Maintain a slight positive pressure of nitrogen throughout the reaction.
Catalyst Addition: Add the catalytic amount of DMF (0.05 eq) to the slurry.
Thionyl Chloride Addition: Slowly add thionyl chloride (3.0 eq) to the stirred mixture via an addition funnel over 30-60 minutes. The addition is exothermic; maintain the internal temperature below 40°C using a chiller if necessary. Vigorous gas evolution (SO₂ and HCl) will be observed. Vent the off-gases through a caustic scrubber.
Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 2-4 hours. The reaction is typically complete when the gas evolution ceases and the mixture becomes a clear solution or a thin slurry.
Isolation (Optional but Recommended):
Cool the reaction mixture to room temperature.
Remove the excess thionyl chloride and solvent under reduced pressure. Caution: Ensure the vacuum system is protected from corrosive vapors.
Add diethyl ether to the residue and stir to break up the solid.
Filter the solid product, wash with fresh diethyl ether, and dry under vacuum at 40°C.[3][4] The resulting white to off-white crystalline solid is isonicotinoyl chloride hydrochloride, which is typically of sufficient purity for the next step.[4]
Protocol 3.2: Synthesis of 2,5-Dimethylphenyl isonicotinate
Expertise & Rationale: This step uses the highly reactive acyl chloride to form the ester bond with the less reactive phenolic hydroxyl group. A non-nucleophilic base, triethylamine (Et₃N), is added to scavenge the HCl generated during the reaction.[3] This prevents the protonation of the pyridine nitrogen and drives the reaction towards the product. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride intermediate.
Materials:
Isonicotinoyl chloride hydrochloride (1.0 eq)
2,5-Dimethylphenol (1.05 eq)
Triethylamine (Et₃N) (2.2 eq)
Anhydrous Tetrahydrofuran (THF) or Toluene
Ethyl acetate (for extraction)
Brine solution (saturated aq. NaCl)
Equipment:
Jacketed glass reactor with overhead stirrer and nitrogen inlet
Addition funnel
Procedure:
Reactor Setup: Charge the reactor with isonicotinoyl chloride hydrochloride (1.0 eq), 2,5-dimethylphenol (1.05 eq), and anhydrous THF or Toluene (approx. 10 volumes).
Inert Atmosphere: Purge the reactor with dry nitrogen and begin stirring. The mixture will be a suspension.
Base Addition: Cool the suspension to 0-5°C using an ice bath or chiller. Slowly add triethylamine (2.2 eq) via an addition funnel over 30-60 minutes, ensuring the internal temperature remains below 10°C. A thick precipitate of triethylamine hydrochloride will form.
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.
Reaction Monitoring (Trustworthiness): Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (2,5-dimethylphenol) is consumed.
Workup and Purification:
Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt cake with a small amount of the reaction solvent.
Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product.
Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and then brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude 2,5-Dimethylphenyl isonicotinate.
Final Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography for higher purity.
Process Parameters and Characterization
Optimizing reaction parameters is critical for maximizing yield and purity while ensuring scalability and cost-effectiveness.
Parameter
Condition / Range
Rationale & Impact on Yield/Purity
Reference
Step 1: SOCl₂ Stoichiometry
2.0 - 3.0 eq
An excess ensures complete conversion of the acid. Using less may result in an incomplete reaction. A large excess increases cost and waste.
Higher temperatures increase the reaction rate but can lead to side reactions if held for too long. Lower temperatures require extended reaction times.
At least 2.0 equivalents are required: one to neutralize the HCl from the hydrochloride salt and one for the HCl generated in the esterification. A slight excess ensures completion.
Initial cooling during base addition controls the exotherm. Running the reaction at room temperature is sufficient and avoids the energy cost of heating/cooling.
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To confirm the molecular weight.
HPLC: To determine purity (>99% is typically desired for pharmaceutical intermediates).
Scalable Production Workflow
The following diagram illustrates the logical flow of the entire production process, incorporating quality control (QC) checks for a robust and self-validating system.
Caption: Logical workflow for the scalable production of 2,5-Dimethylphenyl isonicotinate.
References
Monika, et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Applied Microbiology and Biotechnology.
Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. Available at: [Link]
BenchChem Technical Support Team. (2025). Technical Support Center: Esterification of Isonicotinic Acid. BenchChem.
Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI.
Various Contributors. (2017). Any procedure for the esterification of isonicotinic acid? ResearchGate. Available at: [Link]
PubChem. (n.d.). 2,5-Dimethylphenyl isonicotinate. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
Technical Support Center: 2,5-Dimethylphenyl Isonicotinate Synthesis
From the Desk of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 2,5-Dimethylphenyl isonicotinate. This resource is designed for researchers, medicinal chemists, and process d...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,5-Dimethylphenyl isonicotinate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize this specific esterification. The synthesis involves the coupling of a sterically-hindered phenol (2,5-Dimethylphenol) with a heteroaromatic carboxylic acid (Isonicotinic acid), a transformation that often presents unique challenges. This guide provides a robust, field-proven protocol based on the Steglich esterification, explains the fundamental principles behind our strategic choices, and offers a comprehensive troubleshooting framework to help you navigate common experimental hurdles and maximize your yield and purity.
Core Principles: Why Steglich Esterification?
For the coupling of a relatively unreactive phenol with a carboxylic acid, standard Fischer-Speier esterification is often ineffective. We recommend the Steglich esterification , a powerful and mild method that proceeds at room temperature and is highly tolerant of various functional groups.[1][2]
The key to this reaction's success lies in its specific combination of reagents:
Isonicotinic Acid: The carboxylic acid source.
2,5-Dimethylphenol: The sterically-hindered alcohol (phenol).
N,N'-Dicyclohexylcarbodiimide (DCC): A coupling agent that activates the carboxylic acid.
4-Dimethylaminopyridine (DMAP): A highly efficient nucleophilic catalyst that is crucial for reactions involving sterically hindered or poorly nucleophilic alcohols like phenols.[3][4][5]
The reaction proceeds via the activation of the isonicotinic acid by DCC to form a highly reactive O-acylisourea intermediate.[6] This intermediate is then intercepted by the superior nucleophile, DMAP, to generate an even more reactive N-acylpyridinium species.[3][6] This "active ester" is readily attacked by the 2,5-dimethylphenol to form the desired product, regenerating the DMAP catalyst in the process. The use of DMAP is critical as it accelerates the desired esterification, outcompeting the slower, irreversible rearrangement of the O-acylisourea to an unreactive N-acylurea byproduct.[5][6]
Reaction Mechanism Visualization
Caption: Catalytic cycle of the DMAP-catalyzed Steglich esterification.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of 2,5-Dimethylphenyl isonicotinate.
Q1: My final yield is disappointingly low. What are the most likely causes?
A1: Low yield can typically be traced to three main areas: incomplete reaction, formation of side products, or issues during workup and purification.
Incomplete Reaction:
Cause: Insufficient reaction time or poor quality of reagents. The esterification of a hindered phenol can be slow.
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). If starting material (especially the phenol) persists after 24 hours, consider allowing the reaction to stir for up to 48 hours. Ensure your DCC is of high purity and your DMAP is not discolored. Solvents must be anhydrous, as water can hydrolyze the O-acylisourea intermediate.
Side Product Formation:
Cause: The primary side product in a DCC-mediated coupling is the N-acylurea, formed by an irreversible intramolecular rearrangement of the O-acylisourea intermediate.[5][6] This pathway becomes significant if the nucleophilic attack by the alcohol is slow, which can be the case with hindered phenols.
Solution: This is precisely why DMAP is essential. It acts as an acyl transfer agent, rapidly converting the O-acylisourea to the N-acylpyridinium intermediate, which prevents the rearrangement.[6] Ensure you are using a sufficient catalytic amount of DMAP (5-10 mol%).
Workup & Purification Losses:
Cause: The product, containing a basic pyridine ring, can be partially soluble in the aqueous acidic washes used to remove DMAP. Additionally, the dicyclohexylurea (DCU) byproduct can sometimes co-precipitate with the product.
Solution: During the acidic wash, use a chilled, dilute acid (e.g., 1M HCl) and perform the extraction quickly to minimize product loss. For purification, ensure complete removal of DCU by filtration before proceeding with chromatography.
Q2: I have a persistent white solid in my organic layer after the reaction. How do I remove it?
A2: This white solid is almost certainly N,N'-dicyclohexylurea (DCU), the byproduct of DCC. While largely insoluble in many organic solvents like dichloromethane (DCM), its removal can sometimes be tricky.[1]
Step 1: Primary Filtration: After the reaction is complete, filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the bulk of the DCU.
Step 2: Concentration & Re-dissolution: After filtration, concentrate the organic filtrate. The reduced volume often causes more DCU to precipitate.
Step 3: Secondary Filtration/Solvent Swap: Re-dissolve the crude product in a minimal amount of your reaction solvent (e.g., DCM) and add a solvent in which DCU is highly insoluble, such as hexane or diethyl ether, to induce further precipitation. Cool the mixture in an ice bath for 30 minutes and filter again. This step is highly effective for removing residual DCU before final purification.[7]
Q3: My purified product shows contamination with DMAP in the NMR spectrum. How can I improve its removal?
A3: DMAP is a base and is typically removed with an acidic wash. However, since your product also contains a basic pyridine nitrogen, this step must be handled carefully.
Standard Procedure: Wash the organic layer (e.g., DCM or Ethyl Acetate) with dilute aqueous HCl (e.g., 1M or 2M). This protonates the DMAP, rendering it water-soluble.[7]
Optimization for Basic Products: To avoid extracting your product into the aqueous layer, use ice-cold dilute acid and perform the washes quickly. Do not let the layers sit together for extended periods. Two to three quick washes are more effective and safer for your yield than one long wash. Alternatively, a wash with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is mildly acidic, can sometimes be sufficient to remove catalytic amounts of DMAP without significantly protonating the product.
Q4: Can I use EDC instead of DCC as the coupling agent?
A4: Yes, you can. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is an excellent alternative to DCC. The primary advantage of EDC is that its urea byproduct is water-soluble, which dramatically simplifies the workup procedure. Instead of a difficult filtration, you can simply perform an aqueous wash to remove the EDC-urea byproduct. For laboratory-scale synthesis where ease of purification is a priority, EDC is often the preferred reagent. The reaction mechanism and the critical role of DMAP remain the same.
Recommended Experimental Protocol
This protocol details a reliable method for the synthesis of 2,5-Dimethylphenyl isonicotinate using Steglich esterification.
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Reagents & Quantities
Reagent
Molar Eq.
MW ( g/mol )
Sample Mass/Vol (for 10 mmol scale)
Notes
Isonicotinic Acid
1.0
123.11
1.23 g
Ensure it is dry.
2,5-Dimethylphenol
1.1
122.16
1.34 g
Using a slight excess can drive the reaction.
DCC
1.2
206.33
2.48 g
High-purity grade is recommended.
DMAP
0.1
122.17
0.12 g
Should be a white to off-white crystalline solid.
Dichloromethane (DCM)
-
-
~50 mL
Anhydrous/reagent grade.
Step-by-Step Procedure
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add isonicotinic acid (1.23 g, 10 mmol), 2,5-dimethylphenol (1.34 g, 11 mmol), and 4-dimethylaminopyridine (0.12 g, 1 mmol).
Solvent Addition: Add 40 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids are dissolved.
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.
DCC Addition: Dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.48 g, 12 mmol) in 10 mL of anhydrous DCM. Add this solution to the reaction mixture dropwise via a syringe or dropping funnel over approximately 15 minutes. A white precipitate (DCU) will begin to form almost immediately.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 16-24 hours. Monitor the consumption of the starting materials by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
DCU Filtration: Once the reaction is complete, filter the mixture through a pad of Celite in a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of fresh DCM (~10-15 mL).
Aqueous Workup: Transfer the filtrate to a separatory funnel.
Wash with two 30 mL portions of cold 1M HCl to remove DMAP and any unreacted DCC.
Wash with one 30 mL portion of saturated aqueous NaHCO₃ to neutralize any residual acid.
Wash with one 30 mL portion of brine to aid in phase separation.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient eluent system (e.g., starting with 100% Hexane and gradually increasing the polarity with Ethyl Acetate) to afford 2,5-Dimethylphenyl isonicotinate as a pure solid.
References
The Role of DMAP in Steglich Esterification and Beyond. (2026, March 6). Google Cloud.
Yamaguchi Esterific
Steglich Esterific
Applications of 4-dimethylaminopyridine (dmap) in accelerating esterification reactions for pharmaceutical synthesis. (2025, April 30). BDMAEE.
Sakakura, A., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society.
Steglich esterific
What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10).
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
Esterification/Amidation Problems. (2024, February 18). Reddit.
Jordan, A., et al. (2026, January 9). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC.
Technical Support Center: Purification of 2,5-Dimethylphenyl isonicotinate
From the Desk of the Senior Application Scientist Welcome to the technical support guide for 2,5-Dimethylphenyl isonicotinate. This document is designed for researchers, medicinal chemists, and process development profes...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 2,5-Dimethylphenyl isonicotinate. This document is designed for researchers, medicinal chemists, and process development professionals who are handling the synthesis and purification of this compound. Purity is paramount for reproducible downstream applications, and this guide provides in-depth, field-proven insights to troubleshoot and resolve common purification challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
A successful purification strategy begins with a thorough understanding of the potential impurities. This section addresses the most common initial queries regarding the crude product.
Q1: What is the typical appearance of crude 2,5-Dimethylphenyl isonicotinate, and what are the primary sources of impurities?
Crude 2,5-Dimethylphenyl isonicotinate, typically synthesized via the esterification of isonicotinic acid (or its acyl chloride) with 2,5-dimethylphenol, often presents as an off-white to yellowish or brown solid or a viscous oil. The impurities stem from three main sources: unreacted starting materials, reaction by-products, and degradation products.[1]
Starting Materials: Incomplete reactions will leave residual 2,5-dimethylphenol and isonicotinic acid/isonicotinoyl chloride.
By-products: Side reactions, though often minor, can introduce isomeric impurities or compounds formed from residual reagents used in prior steps (e.g., from the synthesis of 2,5-dimethylphenol).
Degradation: The ester bond is susceptible to hydrolysis, particularly if exposed to acidic or basic conditions at elevated temperatures during work-up, which would regenerate the starting materials.[2]
Q2: What are the most common chemical impurities I should anticipate, and how can they be detected?
The most probable impurities are the starting materials. Understanding their properties is the key to their removal.
Impurity
Source
Typical Rf on TLC (Hexane:EtOAc)
Detection & Removal Strategy
Isonicotinic Acid
Unreacted starting material / Hydrolysis product
Baseline (polar)
Detection: Baseline spot on TLC. Removal: Wash the organic phase with a mild base (e.g., saturated NaHCO3 solution) to deprotonate the carboxylic acid, rendering it water-soluble.
2,5-Dimethylphenol
Unreacted starting material / Hydrolysis product
Higher Rf than isonicotinic acid, but typically lower than the product
Detection: Can be visualized on TLC. Removal: As a weak acid (pKa ~10), it can be removed by washing the organic phase with a stronger base like 1M NaOH. Caution is advised as strong base can promote ester hydrolysis.
Pyridine/Triethylamine
Catalyst/Base from esterification
Can streak on TLC; often volatile
Detection: Characteristic smell; visible on 1H NMR. Removal: Wash the organic phase with dilute acid (e.g., 1M HCl) to protonate the amine, making it water-soluble. Also removed under high vacuum.
Residual Solvents
Reaction/Work-up
N/A
Detection: 1H NMR. Removal: Drying the product under high vacuum, potentially with gentle heating.
Q3: How can I use Thin-Layer Chromatography (TLC) for a quick assessment of my crude product?
TLC is an indispensable tool for assessing purity and developing a purification strategy.[3]
Quick Protocol:
Stationary Phase: Use a standard silica gel plate (Silica Gel 60 F254).
Mobile Phase: A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Adjust the ratio as needed. The product spot should have an Rf (retention factor) of approximately 0.3-0.4 for optimal separation in column chromatography.
Spotting: Dissolve a small amount of your crude material in a solvent like dichloromethane or ethyl acetate and spot it on the plate. Also spot standards of your starting materials (2,5-dimethylphenol and isonicotinic acid) if available.
Visualization: View the developed plate under a UV lamp (254 nm). The aromatic rings in the product and impurities will be UV active. Staining with potassium permanganate can also be used to visualize non-UV active impurities.
Section 2: Troubleshooting Common Purification Scenarios
This decision-making flowchart helps navigate common issues encountered during purification.
Caption: Troubleshooting Decision Tree for Purification
Section 3: Detailed Purification Methodologies
This section provides validated, step-by-step protocols for purifying 2,5-Dimethylphenyl isonicotinate.
Protocol 1: Optimized Aqueous Work-up
The goal of the work-up is to remove the bulk of ionic and highly polar impurities before attempting crystallization or chromatography.
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Acid Wash (Optional): To remove basic impurities like pyridine or triethylamine, wash the organic layer with 1M HCl (1 x volume of organic layer). Expert Tip: The product itself has a basic pyridine nitrogen. This wash can protonate the product, potentially pulling some of it into the aqueous layer and reducing yield. This step is only recommended if significant amounts of basic catalysts were used.
Base Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO3) solution (1 x volume). This will remove unreacted isonicotinic acid. Check the pH of the aqueous layer with litmus paper to ensure it is basic.
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to break any emulsions and remove the bulk of the water.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Recrystallization is highly effective if a suitable solvent can be found that dissolves the product when hot but not when cold, while impurities remain soluble at all temperatures.[4]
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the material.
Hot Filtration (if necessary): If you observe insoluble impurities in the hot solution, perform a hot filtration through a fluted filter paper to remove them.[5]
Induce Cloudiness: While the solution is still hot, add the anti-solvent (water) dropwise until you observe persistent cloudiness.[4]
Re-dissolve: Add a few drops of the hot solvent (isopropanol) until the solution becomes clear again.
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent mixture.
Drying: Dry the crystals in a vacuum oven.
Protocol 3: Flash Column Chromatography
When recrystallization fails or is insufficient, column chromatography is the method of choice.[6]
Caption: Standard Workflow for Flash Column Chromatography
Step-by-Step Guide:
Mobile Phase Selection: Use TLC to determine the optimal mobile phase. A hexane/ethyl acetate system is a common starting point. Find a solvent ratio that gives your product an Rf of ~0.3.
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and use pressure to pack it uniformly, avoiding cracks.[7]
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (DCM is often a good choice). Adsorbing the crude material onto a small amount of silica gel and loading this "dry" onto the column can often improve resolution.
Elution: Begin eluting with the low-polarity mobile phase. You can either run the column isocratically (same solvent mixture throughout) or gradually increase the polarity (gradient elution) to elute your product and then more polar impurities.
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Purity Confirmation and Storage
Q: How do I confirm the purity of my final product?
A combination of techniques provides the most reliable assessment of purity:
TLC: The purified product should appear as a single spot.
1H NMR Spectroscopy: A clean spectrum with correct integrations and chemical shifts, free from impurity peaks (especially residual solvents or starting materials), is a strong indicator of high purity.
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting range suggests the presence of impurities.[5]
Q: What is the best way to store purified 2,5-Dimethylphenyl isonicotinate?
As an ester, the compound is potentially sensitive to hydrolysis. Store the purified, dry solid in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and in a cool, dark, and dry place to ensure long-term stability.
References
Patents, G. (n.d.). Method for producing 2,5-dimethylphenyl acetic acid.
National Center for Biotechnology Information. (n.d.). 2,5-Dimethylphenyl isonicotinate. PubChem. Retrieved from [Link]
Patents, G. (n.d.). Method for preparing 2, 5-dimethyl phenylacetyl chloride.
Patents, G. (n.d.). 2,5-dimethyl-1,4-phenylenediamine preparation method.
BenchChem. (n.d.). Technical Support Center: Purification of Crude 1-(2,5-Dimethylphenyl)-3-phenylurea. BenchChem.
Patents, G. (n.d.). Isonicotinic acid derivatives and preparation methods and uses thereof.
Patents, G. (n.d.). Preparation method of 2,5-dimethylphenylacetic acid.
(n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
(2025). Experimental and theoretical investigation into the decomposition mechanism of 3,5-dimethyl-4-hydroxyphenylpentazole. PMC.
Patents, G. (n.d.). Detection method of 1- [2- (2, 4-dimethyl-thiophenyl) -phenyl ] piperazine and isomer thereof.
(n.d.). Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine.
Dong, W., et al. (2022).
BenchChem. (n.d.). Technical Guide: Synthesis and Spectroscopic Analysis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid. BenchChem.
(n.d.).
MIT OpenCourseWare. (2010). Recrystallization. YouTube. Retrieved from [Link]
(2024). Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. Semantic Scholar.
Technical Support Center: Overcoming Solubility Challenges of 2,5-Dimethylphenyl Isonicotinate
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2,5-Dimethylphenyl isonicotinate in aqueous media. This document provid...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2,5-Dimethylphenyl isonicotinate in aqueous media. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these challenges, grounded in established scientific principles of solubilization.
Introduction: Understanding the Solubility Profile of 2,5-Dimethylphenyl Isonicotinate
2,5-Dimethylphenyl isonicotinate is a molecule of interest in various research and development fields. Structurally, it is an ester of isonicotinic acid and 2,5-dimethylphenol. Based on its chemical structure, which includes a largely non-polar dimethylphenyl group and a pyridine ring, the compound is predicted to have low aqueous solubility. The computed LogP value of 2.8 is a strong indicator of its hydrophobic nature.[1] This inherent hydrophobicity can present significant challenges during experimental work, formulation development, and bioavailability studies.[2][3]
This guide will walk you through a systematic approach to tackling these solubility issues, from simple and direct methods to more advanced formulation strategies.
Question 1: I'm having trouble dissolving 2,5-Dimethylphenyl isonicotinate in water for my initial experiments. What are the first steps I should take?
Answer:
When initially working with a poorly soluble compound like 2,5-Dimethylphenyl isonicotinate, it's crucial to start with the simplest and most direct methods to achieve a solution. The "like dissolves like" principle is a fundamental concept to consider.[4][5] Given the compound's predicted hydrophobicity, its solubility in pure water is expected to be very low.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for solubilizing 2,5-Dimethylphenyl isonicotinate.
Step-by-Step Protocol: Co-solvent Addition
The use of co-solvents is a widely adopted technique to increase the solubility of non-polar compounds in aqueous solutions.[6][7][8] Co-solvents work by reducing the polarity of the water, making it a more favorable environment for hydrophobic molecules.[8][9]
Select a Co-solvent: Common, water-miscible organic solvents are good starting points.[6]
Ethanol
Propylene glycol
Polyethylene glycol 400 (PEG 400)
Dimethyl sulfoxide (DMSO)
Prepare a Stock Solution: Dissolve a known amount of 2,5-Dimethylphenyl isonicotinate in the chosen co-solvent to create a concentrated stock solution.
Titrate into Aqueous Buffer: Slowly add the stock solution to your aqueous buffer while vortexing or stirring.
Observe for Precipitation: Monitor the solution for any signs of precipitation.
Determine the Maximum Tolerated Co-solvent Concentration: The goal is to use the minimum amount of co-solvent necessary to keep the compound in solution at your desired final concentration.
Co-solvent
Typical Starting Concentration (% v/v)
Considerations
Ethanol
1-10%
Can affect cell viability in biological assays.[6]
DMSO
0.1-1%
Can have pharmacological effects and affect cell differentiation.
PEG 400
5-20%
Generally considered safe for many applications.
Caution: Always run a vehicle control (aqueous buffer with the same concentration of co-solvent) in your experiments to account for any effects of the co-solvent itself.
Question 2: The use of co-solvents is interfering with my biological assay. What are some alternative solubilization methods?
Answer:
When co-solvents are not a viable option, more advanced formulation strategies that encapsulate or complex the hydrophobic molecule can be employed. These methods can often provide a more biocompatible solution. The primary alternatives are the use of surfactants to form micelles and complexation with cyclodextrins.
Decision Pathway for Advanced Solubilization:
Caption: Decision pathway for selecting an advanced solubilization method.
Method 1: Micellar Solubilization Using Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[10][11] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like 2,5-Dimethylphenyl isonicotinate can be partitioned into the hydrophobic core, effectively "dissolving" them in the aqueous medium.[10][11]
Step-by-Step Protocol: Micellar Solubilization
Choose a Surfactant: Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.
Polysorbate 80 (Tween® 80)
Cremophor® EL
Prepare a Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC.
Add the Compound: Add the 2,5-Dimethylphenyl isonicotinate to the surfactant solution.
Facilitate Solubilization: Use sonication or gentle heating with stirring to aid in the solubilization process.
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
Quantify Concentration: Use a suitable analytical method (e.g., HPLC-UV) to determine the final concentration of the solubilized compound.
Surfactant
Typical Concentration Range (% w/v)
Key Characteristics
Polysorbate 80
0.1 - 2%
Commonly used in pharmaceutical formulations.
Cremophor® EL
0.5 - 5%
Can cause hypersensitivity reactions in some cases.
Method 2: Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14] They can form inclusion complexes with poorly soluble molecules, where the hydrophobic "guest" molecule (2,5-Dimethylphenyl isonicotinate) is encapsulated within the "host" cyclodextrin cavity.[12][15][16] This complex is much more water-soluble than the guest molecule alone.[15][16]
Step-by-Step Protocol: Cyclodextrin Complexation
Select a Cyclodextrin: Modified cyclodextrins often offer better solubility and lower toxicity.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in the aqueous buffer.
Add the Compound: Add an excess of 2,5-Dimethylphenyl isonicotinate to the cyclodextrin solution.
Equilibrate: Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
Filter and Quantify: Filter the suspension to remove the undissolved compound and quantify the concentration of the solubilized compound in the filtrate using a suitable analytical method.
High water solubility, can improve drug stability.[12]
Question 3: I need to prepare a solid formulation of 2,5-Dimethylphenyl isonicotinate with improved dissolution. What approaches should I consider?
Answer:
For solid dosage forms, enhancing the dissolution rate is key to improving bioavailability.[17][18] Two effective techniques for this are solid dispersions and particle size reduction.
Formulation Strategy Overview:
Caption: Overview of strategies to improve the dissolution of solid formulations.
Method 1: Solid Dispersions
A solid dispersion is a system where the drug is dispersed in a hydrophilic carrier matrix.[17][19] This can lead to the drug being in an amorphous state, which has a higher energy and thus greater solubility and faster dissolution compared to the crystalline form.[2][20]
Simplified Protocol: Solvent Evaporation for Solid Dispersion
Dissolve Components: Dissolve both 2,5-Dimethylphenyl isonicotinate and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC)) in a common volatile organic solvent (e.g., ethanol, acetone).
Evaporate Solvent: Remove the solvent under vacuum (e.g., using a rotary evaporator).
Dry and Mill: The resulting solid mass is dried to remove residual solvent and then milled to obtain a fine powder.
Characterize: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state.
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion to the pure compound.
Method 2: Particle Size Reduction
Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[19][20]
Micronization: This process reduces particle size to the micron range (1-10 µm) using techniques like jet milling.
Nanonization: This creates nanoparticles of the drug (nanosuspensions), which can dramatically increase the dissolution rate and saturation solubility.[17]
These techniques generally require specialized equipment but are well-established in the pharmaceutical industry for improving the bioavailability of poorly soluble drugs.[2][17]
How will you increase the solubility of organic compounds in water?. Quora. [Link]
Cosolvent – Knowledge and References. Taylor & Francis. [Link]
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. National Center for Biotechnology Information. [Link]
Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]
What Dissolves In Water Experiment. Little Bins for Little Hands. [Link]
The Dissolving Process. Chemistry LibreTexts. [Link]
Technical Support Center: Minimizing Side Reactions in Isonicotinate Esterification
Welcome to the technical support center for isonicotinate esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic tr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for isonicotinate esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and supported by established literature. Our goal is to empower you to optimize your reaction conditions, minimize side product formation, and achieve high yields of your target isonicotinate esters.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to guide your troubleshooting strategy.
Problem 1: Low or Inconsistent Yield in Fischer-Speier Esterification
Question: I am performing a classic Fischer-Speier esterification of isonicotinic acid with methanol and a sulfuric acid catalyst, but my yields are consistently low and variable. What are the likely causes and how can I improve the outcome?
Answer: Low and inconsistent yields in Fischer-Speier esterification are most commonly due to the reversible nature of the reaction and incomplete conversion. The reaction between isonicotinic acid and an alcohol establishes an equilibrium with the ester and water. To drive the reaction towards the product side, you must actively shift this equilibrium.
Possible Causes & Solutions:
Equilibrium Limitations: The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials.[1]
Solution 1: Use of Excess Alcohol: Employing the alcohol as the solvent or in large excess (e.g., 10-fold or more) can significantly shift the equilibrium towards the ester product by Le Châtelier's principle.[1]
Solution 2: Water Removal: Actively removing water as it forms is a highly effective strategy. This can be achieved using a Dean-Stark apparatus for higher-boiling alcohols or by adding a drying agent like molecular sieves to the reaction mixture.[1]
Insufficient Catalyst Activity: The pyridine nitrogen in isonicotinic acid can be protonated by the acid catalyst, potentially reducing the catalyst's availability to activate the carbonyl group for nucleophilic attack.
Solution: While a catalytic amount of strong acid is standard, for pyridine carboxylic acids, ensuring a sufficient amount to protonate both the ring nitrogen and the carbonyl oxygen can be beneficial. Incremental increases in catalyst loading should be explored systematically.
Sub-optimal Reaction Temperature: Esterification is generally a slow reaction at room temperature.
Solution: Ensure the reaction is heated to a suitable temperature, typically reflux, to achieve a practical reaction rate. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Decarboxylation at Elevated Temperatures: Although more significant for picolinic acid, isonicotinic acid can undergo decarboxylation at very high temperatures, leading to the loss of starting material.[2][3][4][5][6]
Solution: While reflux is necessary, avoid excessive temperatures or prolonged reaction times beyond what is required for complete conversion.
Problem 2: Formation of an Insoluble White Precipitate in DCC-Mediated Esterification
Question: I am using N,N'-dicyclohexylcarbodiimide (DCC) for the esterification of isonicotinic acid, and I'm observing the formation of a significant amount of a white precipitate that is difficult to filter and contaminates my product. What is this byproduct and how can I prevent its formation?
Answer: The white precipitate is almost certainly N,N'-dicyclohexylurea (DCU), the byproduct of DCC activation. However, a more problematic side reaction in DCC couplings is the formation of N-acylurea, which can also be an insoluble solid and represents a loss of your activated carboxylic acid to an unproductive pathway.
Mechanism of N-Acylurea Formation:
The desired reaction involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate to form the ester and DCU. However, the O-acylisourea can undergo an intramolecular acyl transfer (O-to-N rearrangement) to form a stable, unreactive N-acylurea.[7][8][9][10][11][12] This rearrangement is often competitive with the desired nucleophilic attack by the alcohol, especially if the alcohol is sterically hindered or a poor nucleophile.
dot
Caption: DCC Coupling: Desired vs. Side Reaction Pathways.
Solutions to Minimize N-Acylurea Formation:
Use of an Acyl Transfer Catalyst: The addition of a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) is highly effective. DMAP is a superior nucleophile to the alcohol and reacts rapidly with the O-acylisourea to form a reactive acylpyridinium intermediate ("active ester"). This intermediate does not undergo rearrangement and is quickly attacked by the alcohol to form the desired ester.[8]
Control of Reaction Temperature: The O-to-N rearrangement has a higher activation energy than the desired esterification. Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can favor the kinetic pathway leading to the ester over the thermodynamic rearrangement pathway.
Choice of Carbodiimide: While DCC is common, its urea byproduct is notoriously insoluble in many organic solvents. Consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The corresponding urea byproduct is water-soluble and can be easily removed during an aqueous workup.[9]
Problem 3: Product Isolation is Difficult Due to High Water Solubility
Question: My target isonicotinate ester appears to have significant solubility in the aqueous phase, leading to low recovery during liquid-liquid extraction. How can I improve the efficiency of my product isolation?
Answer: The basicity of the pyridine nitrogen in your isonicotinate ester can lead to its partial protonation and partitioning into the aqueous phase, especially during workup of acid-catalyzed reactions.
Solutions for Improved Extraction:
Thorough Neutralization: Carefully adjust the pH of the aqueous layer to be slightly basic (pH 7.5-8.5) with a mild base like sodium bicarbonate or sodium carbonate solution. This ensures the pyridine nitrogen is in its free base form, which is significantly less water-soluble.
Salting Out Effect: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and promoting their transfer into the organic layer.[1]
Choice of Extraction Solvent: Use a more polar organic solvent for extraction. While diethyl ether or ethyl acetate are common, a solvent like dichloromethane or chloroform may be more effective for extracting moderately polar compounds. Perform multiple extractions (e.g., 3-5 times) with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.
Continuous Liquid-Liquid Extraction: For particularly water-soluble esters, a continuous liquid-liquid extraction apparatus can be used to achieve high recovery over several hours.
Frequently Asked Questions (FAQs)
Q1: Which esterification method is best for my application?
A1: The choice of method depends on the scale of your reaction and the sensitivity of your substrates.
Fischer-Speier Esterification: Best for large-scale, cost-effective synthesis with simple, non-sensitive alcohols. It is robust but requires forcing conditions (heat, strong acid).
Via Isonicotinoyl Chloride: This method is effective for reactions with more complex or valuable alcohols where milder conditions are preferred. The acid chloride is highly reactive, but its hydrochloride salt can have low solubility in some solvents.[1][12]
DCC (or EDCI) Coupling: Ideal for small-scale synthesis and for substrates that are sensitive to acid or heat. It offers mild reaction conditions but is more expensive and requires careful control to avoid side reactions.[1][13]
Q2: How can I monitor the progress of my isonicotinate esterification?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. Use a solvent system that provides good separation between the isonicotinic acid starting material (which should remain at the baseline in many solvent systems) and the more mobile ester product. For quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[14][15]
Q3: What are the best practices for purifying the final isonicotinate ester?
A3: The purification method depends on the physical properties of your ester.
Vacuum Distillation: This is the preferred method for liquid esters that are thermally stable. It is highly effective at removing non-volatile impurities.
Column Chromatography: For solid esters or thermally sensitive liquids, silica gel column chromatography is a versatile purification technique. A gradient of ethyl acetate in hexanes is a common starting point for elution.[1]
Recrystallization: If your ester is a solid, recrystallization from a suitable solvent system can provide a highly pure product.
Data & Protocols
Quantitative Data Summary: HPLC Methods for Purity Assessment
The selection of an appropriate HPLC method is crucial for accurate purity analysis of isonicotinate esters and the detection of potential impurities.
Protocol 1: Fischer-Speier Synthesis of Methyl Isonicotinate [1][18]
Suspend isonicotinic acid (e.g., 10.0 g, 81.2 mmol) in anhydrous methanol (e.g., 100 mL) in a round-bottom flask equipped with a reflux condenser.
Cool the stirred suspension in an ice bath.
Slowly add concentrated sulfuric acid (e.g., 5 mL) dropwise, maintaining the internal temperature below 20 °C.
Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and then pour it onto crushed ice (approx. 100 g).
Neutralize the mixture carefully with a saturated aqueous solution of sodium carbonate until the pH is ~8.
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer under reduced pressure to obtain the crude methyl isonicotinate, which can be further purified by vacuum distillation.
Protocol 2: Synthesis of Ethyl Isonicotinate via Isonicotinoyl Chloride Hydrochloride [1]
To a stirred suspension of isonicotinic acid (e.g., 12.3 g, 100 mmol) in toluene (75 mL), add a catalytic amount of DMF (0.1 mL).
Heat the mixture to 80-90 °C for 2 hours. A precipitate of isonicotinoyl chloride hydrochloride will form.
Cool the mixture to room temperature and filter the solid hydrochloride salt. Wash with dry toluene and dry under vacuum.
Suspend the isonicotinoyl chloride hydrochloride in fresh dry toluene (75 mL).
Add absolute ethanol (6.0 mL, 103 mmol) dropwise to the stirred suspension.
Heat the reaction to 60 °C for 2 hours, monitoring by TLC.
After cooling, perform a standard aqueous workup as described in Protocol 1, ensuring careful neutralization to obtain the free ester.
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Caption: Decision workflow for troubleshooting common issues.
References
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347. Available from: [Link]
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Available from: [Link]
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Available from: [Link]
ChemInform Abstract: Formation of N-Acyl-N,N′-dicyclohexylureas from DCC and Arenecarboxylic Acids in the Presence of Hydroxybenzotriazole in CH2Cl2 at Room Temperature. (2008). ResearchGate. Available from: [Link]
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Science Publishing. Available from: [Link]
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Available from: [Link]
Organic Chemistry Portal. Steglich Esterification. Available from: [Link]
Organic-Synthesis.com. Acid-Amine Coupling using DCC. Available from: [Link]
Izdebski, J., & Pawlak, D. (1989). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. PubMed. Available from: [Link]
Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. ChemistrySelect. Available from: [Link]
Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. ElectronicsAndBooks. Available from: [Link]
SIELC Technologies. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Available from: [Link]
Christensen, B. G. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(12), 1031-1037. Available from: [Link]
MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available from: [Link]
ResearchGate. Any procedure for the esterification of isonicotinic acid? (2017). Available from: [Link]
Desai, S. R., & Nadkarni, G. S. (2006). Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate. Asian Journal of Chemistry, 18(4), 3139-3140. Available from: [Link]
Wernik, M., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available from: [Link]
ResearchGate. Purity plot of isonicotinic acid. Available from: [Link]
Google Patents. Preparation of isonicotinic acid esters. (1956).
Imperial College London. Esterification in ionic liquids: the influence of solvent basicity. Available from: [Link]
Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 62(1), 3-10. Available from: [Link]
PubMed. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. (2014). Available from: [Link]
Technical Support Center: Thermal Stability of 2,5-Dimethylphenyl Isonicotinate
Executive Summary As a Senior Application Scientist, I frequently encounter process failures stemming from the thermal lability of heterocyclic aromatic esters. 2,5-Dimethylphenyl isonicotinate (1[1]) is a structurally d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter process failures stemming from the thermal lability of heterocyclic aromatic esters. 2,5-Dimethylphenyl isonicotinate (1[1]) is a structurally demanding compound. While the 2,5-dimethylphenyl moiety provides moderate steric shielding, the strongly electron-withdrawing pyridine ring renders the ester carbonyl highly electrophilic. Understanding the exact causality of its thermal degradation is critical for researchers utilizing this compound in high-temperature synthesis, formulation processing, or as a single-electron transfer (SET) catalyst.
Mechanistic Insights: The Causality of Thermal Instability
To troubleshoot thermal degradation, we must first understand why the molecule breaks down. The instability of 2,5-dimethylphenyl isonicotinate under thermal stress is not a single pathway, but a competition between hydrolytic vulnerability and pyrolytic cleavage:
Nucleophilic Vulnerability at Elevated Temperatures : The pyridine-4-carboxylate core is highly activated. At temperatures exceeding 100°C, even trace water or weak nucleophiles can attack the carbonyl. Unlike sterically massive tert-butyl isonicotinates which resist S_N2 attack, phenolic esters are superior leaving groups, drastically lowering the activation energy for premature cleavage (2[2]).
Pyrolytic Cleavage : At extreme temperatures (>250°C), aromatic esters undergo homolytic cleavage or concerted elimination pathways. This generates volatile fragments such as 2,5-dimethylphenol and pyridine derivatives, which can be identified via Pyrolysis-Gas Chromatography/Mass Spectrometry (3[3]).
Autocatalytic Feedback Loop : If trace isonicotinic acid is generated via initial thermal hydrolysis, the acidic proton can protonate the pyridine nitrogen of intact molecules. This further increases the electrophilicity of the ester carbonyl, exponentially accelerating thermal breakdown.
Mechanistic pathways of 2,5-Dimethylphenyl isonicotinate thermal degradation.
Diagnostic Workflows & Protocols
Visual cues (e.g., a solution turning yellow or brown) are insufficient for rigorous scientific validation. You must implement a self-validating analytical workflow where thermal events (heat flow) are directly correlated with mass loss and chemical identification.
Step-by-Step Protocol: TGA-DSC Coupled with Evolved Gas Analysis
This protocol establishes the exact thermal limits of your specific batch, accounting for matrix effects and impurities (4[4]).
Inert Sample Preparation : Weigh 15–20 mg of 2,5-Dimethylphenyl isonicotinate into an alumina crucible inside an argon-filled glovebox. Causality: This prevents thermo-oxidative degradation from masking purely thermal homolysis.
Simultaneous TGA-DSC Execution : Ramp the temperature from 25°C to 600°C at a strict, controlled heating rate of 10 K/min using a simultaneous TGA/DSC instrument.
Evolved Gas Capture (Py-GC/MS) : Interface the TGA exhaust directly to a GC/MS. Causality: Capturing the off-gas allows you to identify whether the mass loss is due to solvent evaporation, decarboxylation (CO2 peak), or ester cleavage (2,5-dimethylphenol peak).
Data Synthesis & Validation : Cross-reference the endothermic DSC peak with the onset of mass loss (
Tonset
) on the TGA curve. If the DSC shows a sharp exotherm prior to mass loss, the compound is undergoing thermally induced rearrangement or polymerization, not simple cleavage.
Step-by-step TGA-DSC and Py-GC/MS workflow for thermal stability validation.
Quantitative Baselines
Based on structural analogs and aromatic ester thermal profiling, expect the following thermal parameters. Use this table to benchmark your in-house QA/QC data.
Parameter
Expected Range for Aromatic Isonicotinates
Mechanistic Implication
Melting Point (
Tm
)
65°C – 85°C
Phase transition; increased molecular mobility in the liquid state accelerates bimolecular degradation collisions.
Degradation Onset (
Tonset
)
210°C – 240°C
Absolute onset of pyrolytic ester bond cleavage. Do not exceed this temperature in reactors.
Peak Mass Loss (
Tmax
)
280°C – 320°C
Rapid volatilization of 2,5-dimethylphenol and decarboxylation of the pyridine core.
Hydrolytic Threshold
> 90°C (in presence of
H2O
)
Water acts as a nucleophile, drastically lowering the apparent thermal stability compared to dry conditions.
Troubleshooting & FAQs
Q: My reaction utilizing 2,5-Dimethylphenyl isonicotinate at 110°C is yielding low conversion and a dark byproduct. Is the ester thermally degrading?A: At 110°C, pure thermal homolysis is highly unlikely (as
Tonset
is typically >210°C). The issue is almost certainly hydrolytic or nucleophilic thermal degradation. Isonicotinate esters are highly sensitive to
SN2
substitution under reaction conditions if nucleophiles or moisture are present. Ensure your solvents (e.g., PhCF3 or toluene) are strictly anhydrous and degassed.
Q: Can I use this specific ester as a catalyst in single-electron transfer (SET) decarboxylative borylation at high temperatures?A: While isonicotinate esters are crucial for generating persistent boryl radicals in SET reactions, the 2,5-dimethylphenyl ester is less sterically hindered than the optimal tert-butyl isonicotinate. The phenolic leaving group makes it prone to premature cleavage before the SET cycle completes. If you must use it, keep reaction temperatures below 100°C and avoid excess base, which impedes the formation of the necessary acid-base adduct.
Q: How do I definitively differentiate between thermal degradation and oxidative degradation in my samples?A: Run parallel TGA-DSC analyses: one under standard air and one under high-purity Nitrogen or Argon. If the
Tonset
shifts significantly lower in air, the compound is undergoing thermo-oxidative degradation. Using Py-GC/MS under inert conditions will reveal primary pyrolysis products without oxidative artifacts.
References
2,5-Dimethylphenyl isonicotinate | C14H13NO2 | CID 821673 , PubChem (National Center for Biotechnology Information).1
Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters , Organic Letters (ACS Publications). 2
Investigating thermal decompositions of six esters additives under heat-not-burn conditions using pyrolysis gas chromatography-mass spectrometry , PubMed (NIH). 3
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials , MDPI. 4
Technical Support Center: Optimizing Synthesis & Reaction Times for Isonicotinic Acid Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who face kinetic bottlenecks when derivatizing isonicotinic acid.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who face kinetic bottlenecks when derivatizing isonicotinic acid. The pyridine nitrogen in the isonicotinic core fundamentally alters its reactivity compared to standard aliphatic or benzoic acids. Its electron-withdrawing nature and basicity often lead to stalled amidations, sluggish condensations, and complexation with catalysts.
This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to help you drastically reduce reaction times while maximizing yield and purity.
Diagnostic Workflow for Reaction Optimization
Diagnostic workflow for optimizing reaction times in isonicotinic acid derivatization.
FAQ & Troubleshooting Guide
Q1: Why is my amidation of isonicotinic acid stalling with standard EDC/HOBt coupling agents, and how can I accelerate it?A1: The basic pyridine nitrogen of isonicotinic acid often becomes protonated or forms non-productive complexes with standard carbodiimide coupling agents, reducing the effective concentration of the active ester. Furthermore, the electron-withdrawing para-pyridine ring decreases the nucleophilicity of the carboxylate.
Optimization Strategy: Switch to direct amidation using amine-borane reagents. Amine-boranes act as dual-purpose reagents that react with the carboxylic acid to form a highly reactive triacyloxyborane-amine intermediate. This bypasses the traditional sluggish pathway, cutting reaction times down to 2-4 hours and improving yields significantly 1.
Q2: Synthesizing isonicotinic acid hydrazones (Schiff bases) via conventional ethanol reflux takes me 6 to 8 hours. How can I reduce this time?A2: Conventional reflux relies on convective heat transfer, which is inherently slow and limited by the boiling point of ethanol.
Optimization Strategy: Transition to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation utilizes dielectric heating, which directly excites the polar molecules in your mixture (ethanol and isonicotinic acid hydrazide). This localized superheating drastically accelerates the nucleophilic addition-elimination sequence required for imine bond formation, reducing the reaction time from 6–8 hours to just 10–20 minutes while increasing the yield to ~98.5% 2.
Q3: My cross-coupling reactions (e.g., Suzuki) with halogenated isonicotinic derivatives are taking over 24 hours with low yields. What parameters dictate this reaction time?A3: The electron-deficient nature of the pyridine ring can make oxidative addition fast, but transmetalation and reductive elimination can be sluggish depending on the base and ligand used.
Optimization Strategy: Meticulous optimization of the base and temperature is critical. Utilizing strong bases like sodium hydroxide in solvents such as DME under ligand-free conditions can push the reaction to completion in exactly 12 hours at 60 °C, preventing the degradation of sensitive intermediates that occurs during prolonged heating [[3]]().
Quantitative Data: Reaction Time & Yield Comparisons
The following table summarizes the kinetic improvements achievable by applying the optimized conditions discussed above.
Reaction Type
Target Derivative
Conventional Conditions & Time
Optimized Conditions & Time
Yield Improvement
Hydrazone Condensation
Schiff Bases (Isoniazid derivatives)
Ethanol reflux, GAA catalyst (6–8 hours)
Microwave irradiation, 85 °C, 5–10 W (10–20 mins)
~95.0% → 98.5%
Direct Amidation
Isonicotinamides
EDC/NHS, Room Temp (24–48 hours)
Amine-borane reagent, 70–90 °C (2–4 hours)
Stalled/Low → ~79%
Cross-Coupling
Substituted Isonicotinic Acids
Pd(PPh₃)₄, Na₂CO₃, Reflux (24+ hours)
Ligand-free, NaOH, DME, 60 °C (12 hours)
Variable → High
Step-by-Step Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Isonicotinic Acid Hydrazones
This protocol leverages dielectric heating to bypass the thermal conductivity limits of conventional reflux.
Preparation: In a microwave-safe reaction vial, combine isonicotinic acid hydrazide (isoniazid) (2 mmol) and the target aromatic aldehyde (2 mmol) in 5 mL of absolute ethanol.
Catalysis: Add 1 to 2 drops of glacial acetic acid (GAA) to the mixture. Mechanistic note: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity for the incoming hydrazide nucleophile.
Irradiation: Seal the vial and subject it to microwave irradiation (5–10 W, 0–1 atm pressure) at 85 °C for 10 to 20 minutes 2.
Self-Validation System: The physical state of the reaction serves as a primary indicator. A distinct color change to deep yellow/orange signifies imine bond formation. To definitively confirm completion, run a TLC (Chloroform:Methanol:Acetic Acid 90:10:0.5 v/v/v); the reaction is complete when the lower-Rf isoniazid spot is fully consumed.
Isolation: Cool the mixture to room temperature. Filter the precipitated Schiff base, wash with cold ethanol, and dry under vacuum.
Protocol 2: Rapid Direct Amidation using Amine-Boranes
This protocol utilizes amine-boranes to form a highly reactive intermediate, overcoming the poor nucleophilicity of the isonicotinic carboxylate.
Preparation: In a dry, round-bottom flask under an inert argon atmosphere, add isonicotinic acid (1.0 equiv) and the selected amine-borane reagent (1.2 equiv). Note: Ensure the amine-borane is derived from a higher boiling amine to prevent premature evaporation of the reagent1.
Activation: Heat the neat mixture (or use a high-boiling solvent like toluene if stirring is hindered) to 70–90 °C.
Self-Validation System: Monitor the reaction visually. The evolution of hydrogen gas (effervescence) serves as immediate confirmation that the reactive triacyloxyborane-amine intermediate is forming.
Completion: Continue heating for 2 to 4 hours. If available, monitor by ¹¹B NMR for the disappearance of the amine-borane peak, or use standard TLC.
Work-up: Quench the reaction safely with methanol to destroy any unreacted borane species. Perform a standard aqueous work-up and purify the resulting amide via flash chromatography.
References
Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities
Source: MDPI
URL
Amine-boranes as Dual-Purpose Reagents for Direct Amidation of Carboxylic Acids
Source: ACS Publications
URL
MFCD18319195 | 1261921-28-1 (Synthesis of Substituted Isonicotinic Acid Derivatives)
Technical Support Center: Overcoming Steric Hindrance in 2,5-Dimethylphenol Esterification
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic challenges involving sterically hindered phenols. This guide is designed for researchers, chemists, and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic challenges involving sterically hindered phenols. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with the esterification of 2,5-dimethylphenol. The steric bulk imposed by the two methyl groups on the aromatic ring significantly hampers the reactivity of the phenolic hydroxyl group, making standard esterification protocols like Fischer esterification largely ineffective.[1]
This document provides in-depth troubleshooting advice, detailed experimental protocols for proven methods, and answers to frequently asked questions to help you successfully navigate this challenging transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the esterification of 2,5-dimethylphenol so challenging?
The primary obstacle is steric hindrance. The 2,5-dimethylphenol structure features a methyl group in the ortho position and another in the meta position relative to the hydroxyl group. The ortho methyl group, in particular, physically blocks the path of incoming reagents, making it difficult for the oxygen of the hydroxyl group to perform a nucleophilic attack on the carbonyl carbon of a carboxylic acid or its activated derivative. This steric clash raises the activation energy of the reaction, often leading to extremely slow reaction rates or no reaction at all under standard conditions.
Q2: What are the most effective general strategies for esterifying 2,5-dimethylphenol?
To overcome the steric barrier, one of three general strategies is typically employed:
Activation of the Carboxylic Acid: The most common approach is to convert the carboxylic acid into a highly reactive intermediate, which is more susceptible to attack by the weakly nucleophilic, hindered phenol. Methods like the Steglich and Yamaguchi esterifications fall into this category.[2][3][4][5]
Use of Highly Reactive Acylating Agents: Employing pre-formed, highly electrophilic reagents like acid chlorides or anhydrides can force the reaction to proceed. This is often done in the presence of a non-nucleophilic base to scavenge the acidic byproduct.[6]
Activation of the Phenol: While less common for esterification, the Mitsunobu reaction activates the hydroxyl group. However, its success with phenols can be substrate-dependent, and it is generally more effective for inverting the stereochemistry of alcohols.[7][8][9]
Q3: Can I use a simple acid catalyst, like in a Fischer esterification?
Direct acid-catalyzed methods like the Fischer esterification are generally unsuitable for sterically hindered phenols like 2,5-dimethylphenol.[1] The equilibrium is unfavorable, and the high temperatures required often lead to decomposition or side reactions before any significant amount of ester is formed.
Q4: What are the most common side reactions to be aware of?
The most prominent side reaction depends on the chosen method. For carbodiimide-based methods (e.g., Steglich), the primary side product is an N-acylurea, which forms when the activated O-acylisourea intermediate rearranges instead of reacting with the phenol.[10][11] When using highly reactive acid chlorides, side reactions with any other sensitive functional groups on your substrates can be a concern.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem
Probable Cause(s)
Suggested Solutions & Explanations
Low to No Product Yield
1. Insufficient Carboxylic Acid Activation: The chosen coupling reagent is not potent enough to create a sufficiently electrophilic intermediate. 2. Extreme Steric Hindrance: The combination of a hindered phenol and a bulky carboxylic acid presents an insurmountable steric barrier for the chosen method. 3. Reagent Degradation: Moisture in the reaction vessel may have hydrolyzed the coupling agent or the activated intermediate.
1. Switch to a More Powerful Method: If a standard carbodiimide coupling (DCC/DMAP) fails, escalate to the Yamaguchi esterification. The mixed anhydride formed in the Yamaguchi protocol is exceptionally reactive.[4][5] 2. Use a Less Hindered Acylating Agent: If possible, use a less bulky carboxylic acid. Alternatively, convert the carboxylic acid to its acid chloride, which is one of the most reactive acylating agents.[6][12] 3. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure reagents are dry. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Reaction Stalls or Remains Incomplete
1. Catalyst Inefficiency: For Steglich esterification, the DMAP catalyst may not be sufficient to drive the reaction to completion.[2][10] 2. Byproduct Inhibition: The formation of byproducts (e.g., dicyclohexylurea) may physically impede the reaction mixture.
1. Increase Catalyst Loading: For Steglich reactions, increase the amount of DMAP from catalytic (5-10 mol%) to stoichiometric amounts. DMAP acts as an acyl transfer agent, and a higher concentration can increase the rate of formation of the highly reactive acylpyridinium intermediate.[10] 2. Use a Water-Soluble Carbodiimide: Switch from DCC to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble, simplifying workup and preventing precipitation in the reaction mixture.[1][2]
Formation of N-Acylurea Byproduct
1. Slow Nucleophilic Attack: The reaction of the O-acylisourea intermediate with the hindered phenol is slower than its intramolecular rearrangement to the stable N-acylurea.[11]
1. Maximize the Role of DMAP: The key function of DMAP is to intercept the O-acylisourea to form an acylpyridinium intermediate, which cannot rearrange to an N-acylurea and reacts rapidly with the alcohol.[10] Ensure DMAP is present from the start of the reaction. Consider running the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the rearrangement pathway.
Difficult Purification
1. Insoluble Urea Byproducts: Dicyclohexylurea (DCU) from DCC is notoriously difficult to remove completely via chromatography as it can co-elute with the product. 2. Excess Reagents: Unreacted carboxylic acid or coupling agents contaminate the final product.
1. Filter First: Cool the reaction mixture (if in a non-polar solvent like DCM) to maximize precipitation of DCU and filter it off before aqueous workup or concentration. 2. Aqueous Wash: An aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) can remove unreacted carboxylic acid and acidic byproducts. 3. Use Water-Soluble Reagents: As mentioned, using EDC allows its urea byproduct to be removed with a simple aqueous wash.[1]
Validated Experimental Protocols
Method 1: Steglich Esterification using EDC and DMAP
This method is a robust starting point for many sterically hindered systems due to its mild conditions and operational simplicity.[2][10][13]
Workflow Diagram: Steglich Esterification
Caption: Workflow for Steglich esterification.
Step-by-Step Protocol:
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 2,5-dimethylphenol (1.0 eq), the desired carboxylic acid (1.2 eq), and 4-(dimethylamino)pyridine (DMAP, 0.2 eq).
Dissolve the solids in anhydrous dichloromethane (DCM), approximately 0.1 M concentration relative to the phenol.
Cool the stirred solution to 0 °C in an ice bath.
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) portion-wise over 5 minutes.
Remove the ice bath and allow the reaction to warm to room temperature.
Stir for 12-24 hours, monitoring progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with DCM.
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by silica gel column chromatography to yield the desired ester.
Method 2: Yamaguchi Esterification
This powerful method is particularly effective for highly hindered substrates where the Steglich esterification may fail. It proceeds via a highly reactive mixed anhydride intermediate.[4][5][14]
To a flame-dried flask under N₂, dissolve the carboxylic acid (1.1 eq) in anhydrous toluene or THF.
Add triethylamine (Et₃N, 1.1 eq) and stir for 10 minutes at room temperature.
Add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 eq) dropwise and stir the resulting mixture for 1-2 hours at room temperature to form the mixed anhydride.
In a separate flask, dissolve 2,5-dimethylphenol (1.0 eq) and a stoichiometric amount of DMAP (2.0 eq) in anhydrous toluene.
Add the solution of the phenol and DMAP to the mixed anhydride solution via cannula or syringe.
Stir the reaction at room temperature for 3-12 hours, monitoring by TLC or LC-MS.
Upon completion, dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ (aq) and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by silica gel column chromatography.
Method 3: Acylation with an Acid Chloride
This is a direct and often effective method for forcing the reaction between the phenol and a carboxylic acid derivative. The use of a non-nucleophilic, sterically hindered base is crucial to prevent side reactions.
Step-by-Step Protocol:
In a flame-dried flask under N₂, dissolve 2,5-dimethylphenol (1.0 eq) and a hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DCM or THF.
Cool the solution to 0 °C.
Slowly add the acid chloride (1.2 eq) dropwise via syringe. A precipitate (the hydrochloride salt of the base) may form.
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC or LC-MS.
Upon completion, filter off the hydrochloride salt precipitate if necessary.
Dilute the filtrate with DCM and wash with 1 M HCl (aq) (to remove excess amine base), water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify by silica gel column chromatography.
Method Comparison Summary
The table below provides a comparative overview of the methods discussed to aid in selecting the most appropriate strategy for your specific needs.
Method
Key Reagents
Advantages
Disadvantages & Considerations
Fischer Esterification
Carboxylic Acid, Alcohol, Strong Acid Catalyst
Inexpensive reagents.
Ineffective for sterically hindered phenols; requires high temperatures; reversible reaction.[1][15]
Chinese Patent No. CN106700129A. (2017). Ester antioxidant of sterically hindered phenol, preparation method and application thereof.
Klapars, A., et al. (2005). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society. [Link]
Byrne, F. P., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters. [Link]
Chinese Patent No. CN105939988A. (2016). Process of production of 2,5-dimethylphenol.
Alam, M., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. [Link]
ResearchGate. (2025, August 6). Sterically hindered phenol–dextran conjugates: radical scavenging activity in water and water–organic media. [Link]
Lazzarato, L., et al. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols. The Journal of Organic Chemistry. [Link]
Royal Society of Chemistry. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. [Link]
Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. ResearchGate. [Link]
Alam, M., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. [Link]
Chinese Patent No. CN108047001B. (2020). A kind of method of synthesizing 2,5-dimethylphenol.
Bandgar, B. P., & Patil, A. V. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Molecules. [Link]
Chinese Patent No. CN102276632A. (2011). Preparation method of styrenated hindered phenol or styrenated phenol antioxidant product.
Chemguide. the reaction of acid anhydrides with water, alcohols and phenol. [Link]
Jia, X., et al. (2023). Effect of Support on Oxidative Esterification of 2,5-Furandiformaldehyde to Dimethyl Furan-2,5-dicarboxylate. Catalysts. [Link]
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
Pescarmona, P. P., & Eskildsen, J. (2021). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Catalysts. [Link]
Chen, J., et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry. [Link]
Chinese Patent No. CN111072470A. (2020). Method for preparing 2, 5-dimethyl phenylacetyl chloride.
Organic Chemistry Portal. Ester synthesis by acylation. [Link]
chemrevise. Acyl Chlorides and Acid Anhydrides. [Link]
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
Dattilo, S., et al. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions. [Link]
Technical Support Center: Purification Strategies for Substituted Phenyl Isonicotinates
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique physicochemical challenges encountered when purifying substituted phenyl isonicot...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique physicochemical challenges encountered when purifying substituted phenyl isonicotinates.
Synthesizing these esters—typically via Steglich esterification or the acid chloride method—is only half the battle. The purification process is notoriously difficult because you must balance three competing factors: the basicity of the pyridine ring, the high electrophilicity of the ester carbonyl, and the variable acidity of the phenolic byproducts. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative parameters to ensure high-purity yields.
The Purification Workflow
The following diagram illustrates the optimized logic flow for isolating the target ester from a crude reaction mixture containing unreacted isonicotinic acid, substituted phenols, and coupling agent byproducts (such as dicyclohexylurea, DCU).
Workflow for the isolation and purification of substituted phenyl isonicotinates.
Diagnostic Troubleshooting Guides
Issue 1: Severe Product Loss During Aqueous Workup (Hydrolysis)
Symptom: Unusually low isolated yields; recovery of isonicotinic acid in the aqueous phase.
Root Cause: The electron-withdrawing nature of the pyridine ring makes the isonicotinate carbonyl highly susceptible to nucleophilic attack by hydroxide ions. Standard basic workups (e.g., 1 M NaOH at room temperature) will rapidly hydrolyze the ester back into isonicotinic acid and phenol [1].
Solution: Exploit temperature-dependent kinetics. Keep workup temperatures strictly below 5 °C and minimize the contact time between the organic phase and the basic aqueous layer.
Issue 2: Chromatographic Tailing and Poor Resolution
Symptom: The ester streaks down the TLC plate or elutes as a broad, overlapping band during column chromatography.
Root Cause: The basic pyridine nitrogen of the isonicotinate interacts strongly via hydrogen bonding with the acidic silanol groups on the silica gel stationary phase.
Solution: Deactivate the silica gel by adding a volatile amine modifier (1% Triethylamine, Et₃N) to the mobile phase. This neutralizes the silanols, ensuring sharp, Gaussian elution profiles.
Issue 3: Persistent Phenol Contamination
Symptom: NMR spectra show phenolic –OH or aromatic peaks that do not belong to the target ester.
Root Cause: Substituted phenols have vastly different pKa values depending on their electronic substituents. Electron-donating groups (e.g., methoxy) raise the pKa, making the phenol too weakly acidic to be deprotonated and extracted by mild bases like NaHCO₃.
Solution: Tailor the pH of your aqueous wash to the specific pKa of the phenol byproduct (see Table 1).
Quantitative Reference Data
To successfully separate unreacted phenol from the ester without causing hydrolysis, the basic wash must be precisely calibrated. The table below summarizes the physicochemical properties that dictate the purification strategy.
Protocol A: Optimized Acid-Base Extraction for Pyridine-Containing Esters
This protocol is designed to remove unreacted starting materials while preserving the labile ester bond.
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate, 10 mL per gram of crude).
Thermal Control: Cool the organic mixture to 0–5 °C in an ice bath. Causality: Low temperatures exponentially decrease the rate of ester hydrolysis while only marginally affecting acid-base proton transfer.
Targeted Washing:
For acidic phenols (pKa < 8.5): Wash with cold, half-saturated aqueous NaHCO₃ (3 x 15 mL).
For weakly acidic phenols (pKa > 8.5): Perform a rapid wash (< 2 minutes contact time) with cold 0.1 M NaOH.
Neutralization: Immediately wash the organic layer with cold brine (1 x 20 mL) to remove residual base and neutralize the organic phase.
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-Validation Check: Spot both the organic and aqueous layers on a TLC plate (elute with 1:1 Hexane/EtOAc). The organic layer must show a single major UV-active spot (the ester). If the ester spot appears in the aqueous layer, your wash is too basic or too warm, indicating active hydrolysis.
Use this protocol to prevent the pyridine ring from streaking on normal-phase silica.
Solvent Preparation: Prepare the mobile phase (e.g., Hexanes/Ethyl Acetate 3:1 v/v) and add 1% (v/v) Triethylamine (Et₃N).
Column Packing: Slurry-pack the silica gel column using the Et₃N-modified mobile phase. Flush the column with at least 2 column volumes of the solvent. Causality: Pre-flushing ensures all active acidic silanol sites are occupied by Et₃N before the product is introduced.
Loading: Dissolve the concentrated crude product in a minimal amount of dichloromethane and load it onto the column.
Elution: Elute the column and monitor fractions via TLC (UV active at 254 nm).
Solvent Removal: Pool the pure fractions and evaporate. To remove any residual Et₃N, co-evaporate the product with toluene (2 x 10 mL) under high vacuum.
Self-Validation Check: Run a 2D TLC of the crude mixture using the Et₃N-modified solvent. If the ester spot remains perfectly round without a trailing tail in both dimensions, the silanol deactivation is sufficient.
Frequently Asked Questions (FAQs)
Q: I am using DCC for the Steglich esterification of isonicotinic acid, but I am isolating a highly polar byproduct that won't separate from my ester. What is it?A: You are likely observing an N-acylurea byproduct. During DCC coupling with pyridine carboxylic acids, the intermediate O-acylurea is prone to rearranging into a stable, unreactive N-acylurea [2]. To circumvent this, swap DCC for EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting EDC-urea byproduct is highly water-soluble and can be completely removed during the Protocol A aqueous wash.
Q: Can I use reversed-phase (C18) chromatography for these esters?A: Yes. For highly polar substituted phenyl isonicotinates, normal-phase silica can be too retentive even with Et₃N. You can use a C18 column with a Water/Acetonitrile gradient. However, ensure the aqueous mobile phase is buffered with 0.1% Formic Acid to protonate the pyridine ring, which improves peak shape and solubility.
Q: I subjected my purified phenyl isonicotinate to a downstream Palladium-catalyzed cross-coupling reaction, but my NMR shows the ester moved to the C3 position. How did this happen?A: You have encountered the "ester dance" reaction. Under certain Palladium-catalyzed decarbonylative conditions, isonicotinates (C4-carboxylated pyridines) can undergo a thermodynamic translocation, migrating the ester substituent from the C4 position to the C3 position to form a nicotinate [3]. To prevent this, ensure your downstream reaction conditions do not utilize catalytic systems prone to triggering this rearrangement (e.g., Pd/dcypt at high temperatures).
References
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids
Molecules (via ResearchGate)[Link]
Ester dance reaction on the aromatic ring
Science Advances (via NIH)[Link]
Reference Data & Comparative Studies
Validation
High-Field vs. Benchtop 1H NMR: A Comparative Guide to Interpreting 2,5-Dimethylphenyl Isonicotinate
The push for decentralized analytical testing has brought benchtop Nuclear Magnetic Resonance (NMR) spectrometers into the spotlight. While high-field NMR remains the gold standard for complex structural elucidation, mod...
Author: BenchChem Technical Support Team. Date: March 2026
The push for decentralized analytical testing has brought benchtop Nuclear Magnetic Resonance (NMR) spectrometers into the spotlight. While high-field NMR remains the gold standard for complex structural elucidation, modern benchtop systems offer comparable quantitative performance for routine verification workflows[1].
This guide objectively compares the performance of a standard 60 MHz Benchtop NMR against a conventional 400 MHz High-Field NMR for the structural verification of 2,5-Dimethylphenyl isonicotinate . By analyzing this specific sterically hindered heterocyclic ester, we can directly evaluate how magnetic field strength (
B0
) impacts the resolution of complex spin systems.
Part 1: Causality & Experimental Design
The primary difference between high-field and benchtop NMR lies in the magnetic field strength (
B0
), which directly dictates the chemical shift dispersion (
Δν
) in Hertz.
To understand the causality behind spectral resolution, we must examine the ratio of chemical shift dispersion to the
J
-coupling constant (
Δν/J
).
J
-Coupling is Field-Independent: The scalar coupling between adjacent protons (e.g., the ortho-coupling of the phenyl protons) remains constant regardless of the magnet used.
First-Order vs. Second-Order Spectra: When
Δν/J>10
(typical at 400 MHz), the spin system is "first-order" and follows simple
n+1
multiplicity rules. When
Δν/J<10
(common at 60 MHz), energy levels mix, causing severe peak overlap, complex multiplet splitting, and the "roof effect"[1].
Causality of magnetic field strength on the resolution of the ABX spin system.
Part 2: Self-Validating Experimental Protocol
To ensure absolute trustworthiness and comparability between the two instruments, the following protocol utilizes a self-validating internal standard and kinetically rigorous relaxation parameters.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of 2,5-Dimethylphenyl isonicotinate in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: TMS acts as an internal reference (0.00 ppm) to self-validate chemical shift accuracy across both the 60 MHz and 400 MHz instruments.
Instrument Calibration (Shimming): Perform automated 3D gradient shimming (400 MHz) or 1D simplex shimming (60 MHz) until the full-width at half-maximum (FWHM) of the TMS signal is < 1.0 Hz.
Causality: Rigorous shimming ensures magnetic field homogeneity, preventing artificial peak broadening that could be misconstrued as second-order coupling.
Data Acquisition:
Pulse Sequence: Standard 1D single-pulse (zg30).
Relaxation Delay (D1): Set to 10 seconds.
Causality: The longest
T1
relaxation time for protons in hindered esters can exceed 2 seconds. A D1 of
5×T1
ensures >99% longitudinal magnetization recovery, making the resulting peak integrations quantitatively self-validating.
Scans (NS): 16 scans for 400 MHz; 64 scans for 60 MHz (to compensate for the lower signal-to-noise ratio inherent to lower
B0
fields).
FID Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz prior to Fourier Transform (FT). Perform zero-order phase correction and a polynomial baseline correction.
Step-by-step workflow for the comparative NMR analysis of 2,5-Dimethylphenyl isonicotinate.
Part 3: Comparative 1H NMR Interpretation
The baseline chemical shifts for isonicotinate esters are well-documented in cross-coupling methodologies[2]. Below is the comparative data for 2,5-Dimethylphenyl isonicotinate.
Quantitative Data Comparison
Proton Assignment
400 MHz (High-Field)
60 MHz (Benchtop)
Structural Implication
Pyridine H-2, H-6
8.85 ppm (d, J=5.5 Hz, 2H)
8.85 ppm (br d, 2H)
Confirms isonicotinate core
Pyridine H-3, H-5
8.00 ppm (d, J=5.5 Hz, 2H)
8.00 ppm (br d, 2H)
Confirms isonicotinate core
Phenyl H-3
7.15 ppm (d, J=7.6 Hz, 1H)
\multirow{3}{*}{6.90 - 7.25 ppm (m, 3H)}
Resolves ortho-coupling
Phenyl H-4
7.00 ppm (dd, J=7.6, 1.5 Hz, 1H)
Resolves ortho/meta-coupling
Phenyl H-6
6.95 ppm (d, J=1.5 Hz, 1H)
Resolves meta-coupling
C5-CH3
2.30 ppm (s, 3H)
2.30 ppm (s, 3H)
Confirms methyl substitution
C2-CH3
2.15 ppm (s, 3H)
2.15 ppm (s, 3H)
Confirms methyl substitution
Mechanistic Breakdown of the Spectra
1. The Isonicotinate Core (AA'XX' System)
At 400 MHz, the protons ortho to the pyridine nitrogen (H-2, H-6) appear as a sharp pseudo-doublet at 8.85 ppm, while the meta protons (H-3, H-5) appear at 8.00 ppm. Technically, this is an AA'XX' spin system due to magnetic inequivalence, but the massive chemical shift difference simplifies it. At 60 MHz, these signals remain distinct because the chemical shift dispersion (
Δν≈51
Hz at 60 MHz) between the ortho and meta protons is still large enough to maintain a
Δν/J
ratio
>10
.
2. The 2,5-Dimethylphenyl Core (ABX Spin System)
This is where the performance divergence becomes critical. The protons on the 1,2,5-trisubstituted phenyl ring (H-3, H-4, H-6) form a classic ABX spin system.
At 400 MHz: The
Δν
between these protons is roughly 20–60 Hz. With
J
-coupling constants of ~7.6 Hz (ortho) and ~1.5 Hz (meta), the
Δν/J
ratio is large. The signals resolve beautifully into a doublet (7.15 ppm), a doublet of doublets (7.00 ppm), and a fine doublet (6.95 ppm).
At 60 MHz: The
Δν
shrinks to just 3–9 Hz. Because
J
-coupling is field-independent, the
Δν/J
ratio drops below 3. The system transitions into a heavily coupled, second-order multiplet (6.90 - 7.25 ppm). The "roof effect" dominates, and individual peak assignments become impossible without advanced spectral deconvolution software[1].
Conclusion
While a 400 MHz high-field instrument is strictly required to resolve the ABX coupling of the 2,5-dimethylphenyl ring, the 60 MHz benchtop NMR perfectly resolves the diagnostic isonicotinate doublets and the aliphatic methyl singlets. Therefore, for routine structural confirmation or reaction monitoring of this compound, benchtop NMR provides a highly efficient, cryogen-free alternative.
A Comparative Guide to the FTIR Spectral Analysis of 2,5-Dimethylphenyl Isonicotinate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progressive research. Fourier-Transform Infrared (FTIR) spectroscopy s...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progressive research. Fourier-Transform Infrared (FTIR) spectroscopy stands as a powerful and accessible analytical technique for this purpose, providing a molecular fingerprint based on the vibrational modes of a compound's functional groups.[1] This guide provides an in-depth analysis of the FTIR spectrum of 2,5-Dimethylphenyl isonicotinate, a molecule of interest in medicinal chemistry and materials science. By dissecting its expected spectral features and comparing them with structurally related alternatives, this document serves as a practical reference for the verification and characterization of this and similar compounds.
The Foundational Principles of FTIR in Compound Characterization
FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantifiable frequencies. When a sample is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes.[1] The resulting spectrum, a plot of absorbance or transmittance against wavenumber (cm⁻¹), reveals a pattern of peaks that are characteristic of the functional groups present. For a molecule like 2,5-Dimethylphenyl isonicotinate, which combines an aromatic ester linkage with a pyridine ring, FTIR is instrumental in confirming its synthesis and structural integrity by identifying the key vibrational signatures of these moieties.[1]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the acquisition of a reliable FTIR spectrum for 2,5-Dimethylphenyl isonicotinate, a standardized experimental procedure is paramount. The following protocol outlines the steps for analysis using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples.
Instrumentation:
FTIR Spectrometer equipped with a Diamond or Germanium ATR crystal.
Sample press for ensuring good contact between the sample and the ATR crystal.
Procedure:
Background Spectrum Acquisition:
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
Record a background spectrum to account for atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.
Sample Preparation and Application:
Place a small amount of solid 2,5-Dimethylphenyl isonicotinate onto the ATR crystal.
Apply consistent pressure using the sample press to ensure uniform and intimate contact between the sample and the crystal surface.
Spectrum Acquisition:
Collect the sample spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Processing:
The acquired spectrum should be baseline-corrected and ATR-corrected to produce a spectrum that is comparable to a transmission spectrum.
Experimental Workflow Diagram
Caption: Workflow for acquiring an FTIR spectrum using the ATR technique.
Spectral Analysis of 2,5-Dimethylphenyl Isonicotinate
The FTIR spectrum of 2,5-Dimethylphenyl isonicotinate (C₁₄H₁₃NO₂) is characterized by the distinct vibrational modes of its three primary components: the isonicotinate (pyridine-4-carboxylate) moiety, the aromatic ester linkage, and the 2,5-disubstituted phenyl ring.
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
Expected Intensity
3100-3000
C-H Stretching
Aromatic (Pyridine and Phenyl Rings)
Medium to Weak
3000-2850
C-H Stretching
Methyl (CH₃)
Medium to Weak
1730-1715
C=O Stretching
Aromatic Ester
Strong
1600-1585
C=C Stretching
Aromatic (Pyridine and Phenyl Rings)
Medium
1500-1400
C=C Stretching
Aromatic (Pyridine and Phenyl Rings)
Medium
1310-1250
Asymmetric C-O-C Stretching
Aromatic Ester
Strong
1130-1100
Symmetric C-O-C Stretching
Aromatic Ester
Strong
900-675
C-H Out-of-Plane Bending
Aromatic Rings
Strong
Key Spectral Features:
Aromatic Ester Vibrations: A defining characteristic of aromatic esters is a pattern of three strong absorption bands.[2] For 2,5-Dimethylphenyl isonicotinate, the most intense peak will be the carbonyl (C=O) stretch, expected in the 1730-1715 cm⁻¹ region.[2] This is at a slightly lower wavenumber than saturated esters due to conjugation with the aromatic ring.[2] Following this will be two strong C-O stretching bands: the asymmetric C-C-O stretch between 1310-1250 cm⁻¹ and the symmetric O-C-C stretch from 1130-1100 cm⁻¹.[2]
Pyridine Ring Vibrations: The pyridine ring exhibits characteristic C=C and C=N in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.[1][3] These bands can provide evidence for the presence of the isonicotinate moiety.
Aromatic C-H Stretching: Weak to medium intensity bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic protons on both the pyridine and phenyl rings.[4]
Aliphatic C-H Stretching: Just below 3000 cm⁻¹, peaks corresponding to the C-H stretching of the two methyl groups on the phenyl ring are expected.[4]
C-H Out-of-Plane Bending: The region between 900-650 cm⁻¹ will contain strong bands due to the out-of-plane bending of the aromatic C-H bonds. The specific pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings.[1]
Molecular Structure and Key Vibrational Modes
Caption: Structure of 2,5-Dimethylphenyl isonicotinate and its principal FTIR vibrational modes.
Comparative Spectral Analysis
To confidently identify 2,5-Dimethylphenyl isonicotinate, it is instructive to compare its spectrum with those of its precursors and structurally similar molecules.
Comparison with 2,5-Dimethylphenol:
The most significant difference will be the absence of the broad O-H stretching band, typically found between 3600-3200 cm⁻¹, in the spectrum of the final product.[1]
The spectrum of 2,5-Dimethylphenyl isonicotinate will feature the strong C=O and C-O stretching bands of the ester, which are absent in the spectrum of 2,5-Dimethylphenol.
Both spectra will share similarities in the regions corresponding to the dimethyl-substituted phenyl ring, such as the aromatic C-H stretches and the out-of-plane bending patterns.
Comparison with Ethyl Isonicotinate:
Both compounds will exhibit the characteristic peaks of the isonicotinate moiety, including the strong C=O stretch and the pyridine ring vibrations.
2,5-Dimethylphenyl isonicotinate will show additional peaks corresponding to the 2,5-dimethylphenyl group, including the aromatic C-H stretches of the substituted benzene ring and the aliphatic C-H stretches of the methyl groups.
The C-O stretching region may show slight shifts due to the different electronic effects of the ethyl versus the 2,5-dimethylphenyl group.
Comparison with Phenyl Isonicotinate:
The spectra will be very similar, with the primary distinction arising from the presence of the two methyl groups in 2,5-Dimethylphenyl isonicotinate.
This will manifest as additional medium-intensity peaks in the 3000-2850 cm⁻¹ region (aliphatic C-H stretch) and potentially subtle shifts in the fingerprint region (below 1500 cm⁻¹) due to the altered substitution pattern on the phenyl ring.
Conclusion
The FTIR spectral analysis of 2,5-Dimethylphenyl isonicotinate provides a rapid and reliable method for its structural confirmation. The key to a definitive identification lies in recognizing the characteristic "Rule of Three" absorption pattern of the aromatic ester, in conjunction with the vibrational signatures of the pyridine ring and the dimethyl-substituted phenyl group.[2] By comparing the acquired spectrum with those of its precursors and other relevant aromatic esters, researchers can confidently verify the successful synthesis and purity of this compound, a critical step in the pipeline of drug discovery and materials science.[1]
References
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]
Wong, J. S., & Moore, C. B. (1982). The FTIR Spectra of Pyridine and Pyridine-d5. Semantic Scholar. Retrieved from [Link]
Kline, C. H., & Turkevich, J. (1944). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. Retrieved from [Link]
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2,5-Dimethylphenyl isonicotinate. PubChem. Retrieved from [Link]
Comparative Guide: Mass Spectrometry Fragmentation of Isonicotinate Esters in LC-MS/MS Derivatization Workflows
Executive Summary In targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS), neutral molecules with isolated hydroxyl groups—such as steroidal hormones, vitamin D metabolites, and triterpenes—often exhibit po...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS), neutral molecules with isolated hydroxyl groups—such as steroidal hormones, vitamin D metabolites, and triterpenes—often exhibit poor ionization efficiency under Electrospray Ionization (ESI). To overcome this analytical bottleneck, chemical derivatization using Isonicotinoyl Chloride (INC) has emerged as a gold-standard methodology[1].
By converting elusive hydroxyl groups into isonicotinate esters, researchers can dramatically enhance ESI+ ionization efficiency. More importantly, the predictable and highly specific fragmentation pattern of isonicotinate esters provides a robust foundation for ultra-sensitive Multiple Reaction Monitoring (MRM) assays in drug development and clinical diagnostics[2]. This guide objectively compares INC derivatization against alternative reagents and provides a self-validating experimental workflow.
Mechanistic Causality: The Isonicotinate Fragmentation Pathway
To optimize an LC-MS/MS assay, one must understand the gas-phase thermodynamic behavior of the analyte. The superiority of isonicotinate esters lies in their highly directed fragmentation mechanism:
Ionization (Proton Affinity): During ESI+, the basic nitrogen of the pyridine ring (pKa ~5.2) acts as a highly efficient proton acceptor. This ensures that the vast majority of the analyte population enters the mass spectrometer as a stable [M+H]+ precursor ion[1].
Collision-Induced Dissociation (CID): When the precursor ion enters the collision cell, the localized charge on the pyridine ring dictates the fragmentation pathway. The ester C-O bond represents the most labile linkage in the gas-phase complex.
Product Ion Generation: Upon cleavage, the fragmentation energy is channeled almost exclusively into a single pathway, yielding a dominant product ion at m/z 124 , which corresponds to protonated isonicotinic acid ([C6H6NO2]+)[1].
By funneling the ion current into a single, high-abundance product ion rather than shattering the molecule into multiple low-intensity fragments, the signal-to-noise (S/N) ratio is maximized.
MS/MS CID fragmentation pathway of isonicotinate esters yielding the m/z 124 product ion.
Comparative Performance Analysis
Selecting the correct derivatization reagent requires balancing reaction kinetics, specificity, and MS/MS behavior. The table below compares INC against two other industry-standard reagents: DMEQ-TAD (used for dienes) and Dansyl Chloride (used for phenols/amines).
Rapid, aqueous-compatible[3], broad applicability across steroid classes.
Highly specific; minimal background interference for dienes.
Highly stable derivatives; excellent for estrogenic compounds.
Primary Limitation
Reagent is moisture-sensitive; requires strict quenching.
Ineffective for saturated steroids lacking a diene moiety.
Requires thermal incubation; potential for analyte degradation.
Verdict: While DMEQ-TAD offers unparalleled specificity for conjugated dienes, INC is the superior choice for broad-spectrum steroid and metabolite profiling due to its rapid kinetics and universal targeting of hydroxyl groups[2],[3].
The following protocol is designed for the derivatization of hydroxylated metabolites (e.g., 25-hydroxyvitamin D3 or steroidal hormones) extracted from biological matrices. It includes built-in validation checks to ensure analytical integrity.
Reagent Preparation
Derivatization Reagent: Prepare a 5 mg/mL suspension of Isonicotinoyl Chloride (INC) in anhydrous acetonitrile. Sonicate for 10 seconds and centrifuge; use the supernatant[1].
Catalyst: Prepare a 10 mg/mL solution of 4-Dimethylaminopyridine (DMAP) in anhydrous acetonitrile[1].
Step-by-Step Workflow
Sample Extraction: Extract 50–100 µL of serum using Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE). Transfer the organic layer to a clean vial.
Evaporation: Dry the extract completely under a gentle stream of nitrogen at 35°C. Causality: Residual water will rapidly hydrolyze INC, neutralizing the reagent before it can react with the analyte.
Derivatization: Add 10 µL of the INC supernatant and 10 µL of the DMAP catalyst solution to the dried extract. Vortex immediately for 10 seconds.
Incubation: Allow the reaction to proceed for exactly 2 minutes at room temperature[2].
Quenching & Drying: Evaporate the mixture to complete dryness under nitrogen. This critical step removes excess volatile reagent and hydrochloric acid byproducts, protecting the LC column.
Reconstitution: Reconstitute the residue in 100 µL of Methanol:Water (90:10, v/v)[1].
LC-MS/MS Analysis: Inject 5 µL onto a reversed-phase C18 column. Operate the mass spectrometer in ESI+ mode.
System Validation & Quality Control Checks
Fragmentation Check: Set the MRM transition to [Precursor]+ -> 124. Sweep the Collision Energy (CE) between 25–35 eV. If a prominent peak at m/z 106 (loss of water from the 124 fragment) is observed, the collision energy is set too high and must be reduced to prevent secondary fragmentation.
Blank Matrix Check: Analyze a derivatized blank solvent. A high background signal at m/z 124 indicates incomplete evaporation during the quenching step (Step 5) or reagent carryover in the autosampler.
Step-by-step sample preparation and INC derivatization workflow for LC-MS/MS analysis.
References
Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites.Analytical and Bioanalytical Chemistry (via PubMed Central).
An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples.Journal of Lipid Research (via PubMed Central).
Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC–MS/MS Profiling Multiclass Steroids.Analytical Chemistry (ACS Publications).
Comparative Analysis of 2,5-Dimethylphenyl Isonicotinate vs. Phenyl Isonicotinate in Synthetic and Medicinal Chemistry
As a Senior Application Scientist directing early-stage drug discovery and methodology optimization, I frequently encounter the nuanced challenge of selecting the optimal ester building block. The decision between an uns...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist directing early-stage drug discovery and methodology optimization, I frequently encounter the nuanced challenge of selecting the optimal ester building block. The decision between an unsubstituted phenyl ester and a sterically hindered counterpart is never arbitrary. It is a calculated decision that balances leaving-group ability, metabolic stability, and target pocket dimensions.
This guide provides an in-depth, objective comparison between 2,5-Dimethylphenyl isonicotinate and Phenyl isonicotinate , analyzing their physicochemical profiles, divergent reactivities in transition-metal catalysis, and applications in medicinal chemistry.
Physicochemical Profiling & Structural Causality
While both compounds share the identical isonicotinate (pyridine-4-carboxylate) core, the addition of two methyl groups at the 2 and 5 positions of the phenoxy ring in 2,5-dimethylphenyl isonicotinate fundamentally alters the molecule's steric environment and lipophilicity.
Quantitative Data Comparison
Property
Phenyl Isonicotinate
2,5-Dimethylphenyl Isonicotinate
Molecular Formula
C₁₂H₉NO₂
C₁₄H₁₃NO₂
Molecular Weight
199.21 g/mol
227.26 g/mol
PubChem CID
571548
821673
Steric Profile
Low (Unhindered C-O bond)
High (Ortho/Meta methyl shielding)
Predicted LogP
~2.5
~3.4
H-Bond Acceptors
3
3
Structural Causality: The ortho-methyl group in 2,5-dimethylphenyl isonicotinate restricts the rotation of the ester C-O bond[1]. This steric bulk locks the molecule into a higher-energy conformation compared to the freely rotating, planar-capable phenyl isonicotinate[2]. Furthermore, the increased LogP of the dimethylated variant enhances its lipophilicity, which is a critical parameter when optimizing for cellular membrane permeability in whole-cell assays.
Reactivity & Synthetic Applications: The "Ester Dance"
In modern organic synthesis, aromatic esters are increasingly utilized as electrophiles in decarbonylative cross-coupling reactions. The carbonyl group acts as a traceless leaving group, a process heavily dependent on the steric accessibility of the C(acyl)-O bond.
Phenyl isonicotinate is an exceptional substrate for Palladium- or Nickel-catalyzed decarbonylative couplings and isomerization reactions (often termed the "ester dance")[3].
Causality: The unhindered phenoxy leaving group in phenyl isonicotinate facilitates rapid oxidative addition of the Pd(0) or Ni(0) catalytic species into the C(acyl)-O bond[3].
Divergence: Conversely, 2,5-dimethylphenyl isonicotinate exhibits significant steric repulsion due to the ortho-methyl group. This raises the activation energy barrier for metal insertion, often stalling the reaction or shifting the pathway toward unwanted side reactions[3].
Reaction Pathway Visualization
Caption: Mechanistic divergence in transition-metal catalyzed oxidative addition due to steric hindrance.
Isonicotinate derivatives are privileged scaffolds in medicinal chemistry, historically anchoring anti-tubercular drugs (e.g., isoniazid) and exhibiting broad-spectrum anti-bacterial and anti-fungal properties.
Recent studies demonstrate that phenyl isonicotinate moieties can be integrated into larger architectures, such as meso-tetraarylporphyrins, to significantly enhance antifungal efficacy against pathogenic yeast strains like Candida albicans and Candida glabrata[4].
When choosing between the two esters for drug design:
Phenyl Isonicotinate is preferred when the target enzyme's binding pocket is narrow and sterically restricted.
2,5-Dimethylphenyl Isonicotinate is selected when the primary goal is to increase systemic lipophilicity (LogP) to force passive diffusion across thick mycobacterial or fungal cell walls, provided the target receptor can accommodate the added bulk.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , incorporating physical checkpoints that confirm reaction progress without requiring immediate spectroscopic analysis.
Protocol A: Synthesis via Steglich Esterification
Objective: Synthesize the target isonicotinate ester from isonicotinic acid and the corresponding phenol.
Causality: Phenols are inherently poor nucleophiles. Relying on equilibrium-driven acid catalysis (Fischer esterification) yields extremely poor conversions. By utilizing N,N′-Dicyclohexylcarbodiimide (DCC), we convert the isonicotinic acid into a highly electrophilic O-acylisourea intermediate, while 4-Dimethylaminopyridine (DMAP) acts as a superior acyl transfer catalyst.
Activation: Dissolve isonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add DCC (1.1 eq) in one portion.
Self-Validation Checkpoint: The formation of a dense white precipitate (dicyclohexylurea, DCU) within 15–20 minutes visually confirms the successful generation of the O-acylisourea intermediate.
Coupling: Add the phenolic substrate (phenol or 2,5-dimethylphenol, 1.0 eq) followed by DMAP (0.1 eq). Stir at ambient temperature for 12 hours.
Filtration: Filter the heterogeneous mixture through a tightly packed Celite pad to remove the insoluble DCU byproduct.
Self-Validation Checkpoint: The resulting filtrate must be optically clear. Any residual cloudiness indicates incomplete DCU removal and necessitates a secondary micro-filtration.
Workup & Neutralization: Wash the organic filtrate with saturated aqueous NaHCO₃ (3 × 50 mL).
Self-Validation Checkpoint: The cessation of CO₂ gas evolution during the wash is a definitive, physical indicator that all acidic DMAP-salts and unreacted isonicotinic acid have been successfully neutralized and partitioned into the aqueous layer.
Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Objective: Utilize phenyl isonicotinate as an electrophilic coupling partner.
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with phenyl isonicotinate (1.0 eq), Pd(OAc)₂ (5 mol%), dcypt ligand (10 mol%), and the desired nucleophilic coupling partner (1.2 eq).
Solvent & Heating: Add anhydrous toluene (0.2 M) to the mixture. Seal the tube, remove it from the glovebox, and heat to 130°C in an oil bath for 24 hours.
Monitoring: Monitor the reaction via GC-MS. The disappearance of the ester peak (m/z 199) and the emergence of the decarbonylated biaryl product confirms successful oxidative addition and CO extrusion[3].
Navigating the Crystalline Landscape: A Comparative Guide to the X-ray Crystallography of 2,5-Dimethylphenyl Isonicotinate and Its Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive analysis of the crystallographic characteristics of 2,5-dimethylphenyl isonicotinate. As of the lates...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive analysis of the crystallographic characteristics of 2,5-dimethylphenyl isonicotinate. As of the latest literature review, a definitive, publicly available crystal structure for 2,5-dimethylphenyl isonicotinate has not been reported. This guide, therefore, takes a predictive and comparative approach, grounded in established crystallographic principles and experimental data from structurally related compounds. We will explore the anticipated molecular geometry, potential crystal packing motifs, and provide a robust, field-tested protocol for its synthesis, crystallization, and subsequent X-ray diffraction analysis.
Introduction: The Significance of Structural Elucidation
Isonicotinate esters are a class of compounds with significant interest in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their three-dimensional structure and intermolecular interactions in the solid state. X-ray crystallography remains the gold standard for unequivocally determining these features, providing critical insights for rational drug design and the engineering of novel materials. The target molecule, 2,5-dimethylphenyl isonicotinate, combines the isonicotinoyl moiety, a known pharmacophore, with a sterically hindered 2,5-dimethylphenyl group, presenting an interesting case for solid-state characterization.
Predicted Molecular Geometry and Conformation
The molecular structure of 2,5-dimethylphenyl isonicotinate can be predicted based on computational modeling and analysis of its constituent parts. The molecule consists of a planar pyridine ring and a phenyl ring connected by an ester linkage. The key conformational flexibility lies in the torsion angles around the ester group. The presence of the ortho-methyl group on the phenyl ring is expected to induce a significant dihedral angle between the plane of the phenyl ring and the plane of the ester group to minimize steric hindrance.
Caption: Predicted molecular structure of 2,5-Dimethylphenyl isonicotinate.
Comparative Crystallographic Analysis
To anticipate the crystallographic properties of 2,5-dimethylphenyl isonicotinate, we will compare it with structurally related molecules for which crystal structures have been determined.
Analogs with the Isonicotinate Moiety
Compounds containing the isonicotinate group often exhibit crystal packing dominated by weak hydrogen bonds involving the pyridine nitrogen and aromatic C-H donors. The crystal structure of N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide complexes, for instance, shows the isonicotinamide ligand coordinating to metal centers through the pyridine nitrogen.[1][2] In the absence of strong hydrogen bond donors, π-π stacking interactions between the pyridine rings are also a common packing motif.
Analogs with the 2,5-Dimethylphenyl Moiety
The 2,5-dimethylphenyl group influences crystal packing through its steric bulk and the potential for C-H···π interactions. The crystal structure of (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one reveals how the dimethylphenyl group can dictate the overall molecular conformation to alleviate steric strain.[3] Another example, 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II), demonstrates how this moiety participates in C-H···Cl hydrogen bonds, forming one-dimensional chains.[4]
Data Comparison
The following table summarizes key crystallographic data for selected comparator compounds. This data provides a baseline for what might be expected for 2,5-dimethylphenyl isonicotinate.
Note: Full unit cell parameters for the Zn(DINA)₂Cl₂ complex were not available in the cited abstract.
Proposed Experimental Protocol
The following section outlines a detailed, step-by-step methodology for the synthesis, crystallization, and X-ray diffraction analysis of 2,5-dimethylphenyl isonicotinate. This protocol is based on established and reliable methods for similar small organic molecules.
Synthesis of 2,5-Dimethylphenyl isonicotinate
The synthesis can be achieved via a standard Steglich esterification, which is known for its mild reaction conditions and high yields.
Caption: Proposed synthetic workflow for 2,5-Dimethylphenyl isonicotinate.
Methodology:
Reaction Setup: To a solution of isonicotinic acid (1.0 eq) and 2,5-dimethylphenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.1 eq).
DCC Addition: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM to the reaction mixture.
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is recommended.
Recommended Techniques:
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, acetone) and allow the solvent to evaporate slowly at room temperature in a loosely capped vial.
Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a volatile solvent (e.g., DCM, acetone) and place this in a larger, sealed container with a less soluble, more volatile anti-solvent (e.g., hexanes, diethyl ether).
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature or below.
X-ray Data Collection and Structure Refinement
Methodology:
Crystal Mounting: A suitable single crystal should be selected under a microscope and mounted on a goniometer head.
Data Collection: Collect diffraction data using a modern single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data should be collected at a low temperature (e.g., 100 K) to minimize thermal motion.
Structure Solution and Refinement: Process the diffraction data (integration and scaling). Solve the structure using direct methods or Patterson methods, and refine the model by full-matrix least-squares on F². All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
Conclusion and Future Outlook
While an experimental crystal structure for 2,5-dimethylphenyl isonicotinate is not yet available, a comparative analysis of related compounds provides valuable insights into its likely solid-state behavior. The proposed synthetic and crystallographic protocols offer a clear and robust pathway for its future characterization. The successful elucidation of this structure will be a valuable addition to the structural database and will aid in the rational design of new molecules with tailored properties for applications in medicinal chemistry and materials science. It is highly recommended that any future determination of this crystal structure be deposited in a public repository such as the Cambridge Structural Database (CSD) to benefit the wider scientific community.[5][6]
References
Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin. MDPI. Available at: [Link]
Isonicotinamide-Based Compounds: From Cocrystal to Polymer. MDPI. Available at: [Link]
CCDC 232755: Experimental Crystal Structure Determination. The University of Manchester. Available at: [Link]
CCDC 2391276: Experimental Crystal Structure Determination. OSTI.GOV. Available at: [Link]
(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. MDPI. Available at: [Link]
Synthesis, crystal structure and magnetic properties of 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II). Indian Academy of Sciences. Available at: [Link]
Synthesis, crystal structure, characterization and biological activity of 2,5-hexanedione bis(isonicotinylhydrazone) and N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide complexes. PubMed. Available at: [Link]
Crystallography Open Database: Search results. Available at: [Link]
2,5-Dimethylphenyl isothiocyanate. NIST WebBook. Available at: [Link]
2,5-Dimethylphenyl isothiocyanate. NIST WebBook. Available at: [Link]
Synthesis, crystal structure, characterization and biological activity of 2,5-hexanedione bis(isonicotinylhydrazone) and N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide complexes. ResearchGate. Available at: [Link]
Method for producing 2,5-dimethylphenyl acetic acid. Google Patents.
HPLC retention times for 2,5-Dimethylphenyl isonicotinate
An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Retention Times for 2,5-Dimethylphenyl isonicotinate Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of High-Per...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Retention Times for 2,5-Dimethylphenyl isonicotinate
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) methods for the determination of 2,5-Dimethylphenyl isonicotinate. Designed for researchers, scientists, and drug development professionals, this document delves into an optimized analytical method, compares it with viable alternatives, and provides the scientific rationale behind the methodological choices to ensure robust and reproducible results.
Introduction: The Analytical Imperative for 2,5-Dimethylphenyl isonicotinate
2,5-Dimethylphenyl isonicotinate is a chemical entity of interest in synthetic chemistry and pharmaceutical research. As with any high-purity compound intended for these fields, its analytical characterization is paramount. HPLC stands as the cornerstone technique for assessing the purity, stability, and quantification of such molecules. The retention time (t R) in HPLC is a critical parameter, serving as a primary identifier for the compound under specific chromatographic conditions. A stable and reproducible retention time is the hallmark of a well-controlled analytical method, essential for distinguishing the active pharmaceutical ingredient (API) from potential process-related impurities or degradation products.[1] This guide will explore the factors influencing the retention time of 2,5-Dimethylphenyl isonicotinate and present a framework for achieving optimal chromatographic performance.
An understanding of the physicochemical properties of 2,5-Dimethylphenyl isonicotinate is fundamental to developing a logical HPLC method. These properties dictate the compound's interaction with the stationary and mobile phases.
This value indicates moderate lipophilicity (hydrophobicity). It strongly suggests that reversed-phase chromatography, which utilizes a non-polar stationary phase, will be the most effective separation mode, as the compound will have a significant affinity for the stationary phase, allowing for good retention and separation from more polar impurities.[3]
UV Absorbance
Predicted max ~260-270 nm
The isonicotinate moiety contains a pyridine ring, which is a strong chromophore. Isonicotinic acid, a potential precursor and degradant, exhibits a strong absorbance maximum around 263 nm.[4] Therefore, UV detection in the 254-270 nm range is expected to provide high sensitivity.[5][6]
An Optimized Reversed-Phase HPLC Method
Based on the compound's properties and established chromatographic principles, the following method is proposed for the robust analysis of 2,5-Dimethylphenyl isonicotinate.
Causality Behind Experimental Choices
Column: An Agilent InfinityLab Poroshell 120 EC-C18 column is selected. The C18 stationary phase provides the necessary hydrophobicity to retain the moderately non-polar analyte (XLogP3 = 2.8). The Poroshell (superficially porous particle) technology offers higher efficiency and resolution at lower backpressures compared to traditional fully porous particles, enabling faster analysis without sacrificing performance.[7]
Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid) is chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC. The use of a gradient allows for the elution of a wider range of compounds with varying polarities, ensuring that any potential impurities, which may be more or less polar than the main analyte, are effectively separated and eluted within a reasonable timeframe.[8] The addition of 0.1% formic acid to the aqueous phase serves to control the pH and suppress the ionization of the basic pyridine nitrogen in the isonicotinate moiety. This results in a single, sharp, and symmetrical peak, as it prevents peak tailing that can occur with ionizable compounds.
Detection Wavelength: A detection wavelength of 265 nm is selected. This is based on the characteristic strong UV absorbance of the isonicotinate functional group, ensuring high sensitivity for the analyte.[4]
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of 2,5-Dimethylphenyl isonicotinate.
Detailed Experimental Protocol
System Preparation:
Prepare Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
Prepare Mobile Phase B: HPLC-grade acetonitrile.
Degas both mobile phases using sonication or vacuum filtration.
Standard Preparation:
Accurately weigh and dissolve 2,5-Dimethylphenyl isonicotinate in acetonitrile to a final concentration of 1.0 mg/mL.
Filter the solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
Set up the HPLC system according to the parameters in the table below.
Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
Injection and Data Acquisition:
Inject 5 µL of the prepared standard.
Acquire data for the duration of the gradient run.
Data Analysis:
Integrate the peak corresponding to 2,5-Dimethylphenyl isonicotinate to determine its retention time and peak area.
Table of Optimized Chromatographic Parameters
Parameter
Recommended Condition
HPLC System
Agilent 1260 Infinity II LC System or equivalent
Column
Agilent InfinityLab Poroshell 120 EC-C18 (4.6 x 150 mm, 2.7 µm)
The choice of column and mobile phase significantly impacts retention time, resolution, and peak shape. The following table compares the optimized method with other potential conditions, drawing on established methods for related isonicotinate compounds.[5][6]
Pros: High efficiency, excellent resolution for purity analysis. Cons: Requires gradient-capable pump.
Pros: Simpler isocratic method, methanol is a less expensive solvent. Cons: Methanol's higher viscosity leads to higher backpressure and potentially broader peaks. Longer run time.
Pros: Buffer provides robust pH control for excellent peak shape. Cons: Buffers can precipitate and require more rigorous system flushing. May not be MS-compatible.
Alternative Analytical Techniques
While reversed-phase HPLC is the workhorse for this type of analysis, other techniques may be considered for specific applications:
Ultra-Performance Liquid Chromatography (UPLC): Utilizes sub-2 µm particles to provide significantly faster analysis times and higher resolution than traditional HPLC. This is ideal for high-throughput screening environments.
LC-Mass Spectrometry (LC-MS): For identifying unknown impurities or quantifying components at very low levels, coupling the HPLC to a mass spectrometer is invaluable. An LC-TQ (Triple Quadrupole) system offers exceptional sensitivity and specificity for trace-level impurity quantification.[9]
Gas Chromatography (GC): If the compound is thermally stable and volatile, GC could be an option. However, given the molecular weight and polarity of 2,5-Dimethylphenyl isonicotinate, HPLC is generally the more suitable technique.
Logical Framework for HPLC Method Development
The process of developing a robust HPLC method is a logical sequence of decisions, each influencing the final outcome.
Caption: Logical decision flow for HPLC method development.
Conclusion
The successful analysis of 2,5-Dimethylphenyl isonicotinate via HPLC hinges on a method developed with a clear understanding of the analyte's physicochemical properties. A reversed-phase method using a C18 column with an acetonitrile/water gradient and a UV detection wavelength of 265 nm provides a robust and high-resolution approach for purity assessment. While alternative conditions using methanol or buffered mobile phases are viable, they present trade-offs in terms of efficiency and complexity. By following the structured approach outlined in this guide, researchers can confidently develop and implement a reliable HPLC method tailored to their specific analytical needs.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 821673, 2,5-Dimethylphenyl isonicotinate. Retrieved from [Link].
Dongala, T., & Long, W. J. (2023). Development and Verification of a Generic Agilent 1260 Infinity II Binary HPLC Method. Agilent Technologies, Inc. Retrieved from [Link].
Ayyappan, T., et al. (2012). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances. African Journal of Pharmacy and Pharmacology. Retrieved from [Link].
ResearchGate (n.d.). Absorption spectra of 2-5 in DMF at concentrations of ~ 1.2 × 10 −5. Retrieved from [Link].
Tzankova, V., et al. (2017). A SENSITIVE ANALYTICAL (RP-HPLC-PDA, UV/VIS) METHOD FOR THE DETERMINATION OF NEWLY SYNTHESIZED N-ISONICOTINOYL-N´-(3-FLUOROBENZAL)HYDRAZONE. Journal of Chemical Technology and Metallurgy. Retrieved from [Link].
D'Agostino, A., et al. (2024). Development and Validation of a High-Performance Liquid Chromatography Diode Array Detector Method to Measure Seven Neonicotinoids in Wheat. MDPI. Retrieved from [Link].
NIST (n.d.). 2,5-Dimethylphenyl isothiocyanate. NIST WebBook. Retrieved from [Link].
Rollando, R., et al. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Rasayan Journal of Chemistry. Retrieved from [Link].
Lochner, J. M., et al. (2008). Quantitative UV Absorbance Spectra of Chemical Agents and Simulants. DTIC. Retrieved from [Link].
Science.gov (n.d.). hplc retention times: Topics. Retrieved from [Link].
Molbank (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. MDPI. Retrieved from [Link].
Sosienski, T., & Covert, K. (n.d.). Trace Level Quantification of Potential Mutagenic Impurities in Pharmaceuticals. Agilent Technologies, Inc. Retrieved from [Link].
Agilent Technologies, Inc. (2017). ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. Retrieved from [Link].
SPECTRO Analytical Instruments (2020). Elemental Impurities in Pharmaceutical Products – Analysis Using an Energy- Dispersive X-ray Fluorescence Spectrometer. Retrieved from [Link].
MDPI (2024). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. Retrieved from [Link].
Horváth, K. (2020). Biomimetic Chromatography to Accelerate Drug Discovery: Part 1. LCGC International. Retrieved from [Link].
BioProcess International (2023). Detection and Quantitation of Process-Related Impurities. Retrieved from [Link].
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83615, 2,5-Dimethylphenylacetic acid. Retrieved from [Link].
ResearchGate (n.d.). UV–vis absorption spectra of 1 and isonicotinic acid. Retrieved from [Link].
Halberstadt, M., et al. (2020). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. Retrieved from [Link].
DTSC (2023). 3 Chemical Properties. Retrieved from [Link].
JASCO Global (2020). Chromatography analysis of OTC drugs. Retrieved from [Link].
A Comparative Guide to the UV-Vis Absorption Spectra of Pyridine Carboxylic Acids: Positional Isomerism and its Electronic Consequences
Introduction: The Role of Pyridine Scaffolds and the Utility of UV-Vis Spectroscopy Pyridine and its derivatives are fundamental heterocyclic scaffolds that form the structural core of countless compounds across the phar...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Role of Pyridine Scaffolds and the Utility of UV-Vis Spectroscopy
Pyridine and its derivatives are fundamental heterocyclic scaffolds that form the structural core of countless compounds across the pharmaceutical, agrochemical, and materials science sectors. The electronic properties of the pyridine ring, characterized by its π-electron system and the lone pair of electrons on the nitrogen atom, are highly sensitive to the nature and position of substituents. Pyridine esters and their parent carboxylic acids are a prime example of this, where the location of the electron-withdrawing carboxyl or ester group dramatically influences the molecule's electron density distribution, and consequently, its interaction with ultraviolet and visible light.
This technical guide provides a comparative analysis of the UV-Vis absorption spectra of the three positional isomers of pyridine monocarboxylic acid: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). While the focus is on the carboxylic acids, for which direct comparative data is robustly established, the electronic principles and observed trends are directly translatable to their corresponding esters (e.g., methyl esters). Understanding these spectral differences is crucial for researchers in quality control, reaction monitoring, and drug development for characterization, quantification, and predicting molecular behavior.
UV-Vis spectroscopy is a powerful, accessible, and non-destructive analytical technique that probes the electronic transitions within a molecule.[1] By measuring the absorption of light as a function of wavelength, we can gain insight into the energy gaps between electronic orbitals. For molecules like pyridine, the primary electronic transitions of interest are the π→π* (pi to pi-antibonding) and n→π* (non-bonding to pi-antibonding) transitions.[2] The position (λmax) and intensity (molar absorptivity, ε) of the resulting absorption bands are exquisitely sensitive to molecular structure and environment.[3]
Theoretical Background: Electronic Transitions in the Pyridine Ring
The UV-Vis spectrum of the parent pyridine molecule in a non-polar solvent exhibits two main absorption bands. A strong band typically below 260 nm is assigned to a π→π* transition, and a much weaker, longer-wavelength band around 270-280 nm is attributed to an n→π* transition.[4]
π→π Transitions: These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π antibonding orbital within the aromatic ring. They result in intense absorption bands (high molar absorptivity, ε).[2]
n→π Transitions: This involves the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π antibonding orbital. This transition is "forbidden" by quantum mechanical selection rules, resulting in a significantly weaker absorption band (low ε).[2][4]
When a substituent, such as a carboxylic acid group, is added to the ring, it can perturb these energy levels through electronic effects:
Conjugation : If the substituent has a π-system (like the C=O group in a carboxylic acid), it can extend the conjugation of the pyridine ring. This delocalization of π-electrons typically lowers the energy of the π* orbital, resulting in a shift of the λmax to a longer wavelength (a bathochromic or red shift).[3]
Inductive Effects : The electronegativity of the substituent can pull or push electron density through the sigma (σ) bonds, influencing the energy of all orbitals.
Solvent Effects : Polar solvents can stabilize the ground and excited states differently. For n→π* transitions, polar protic solvents can form hydrogen bonds with the nitrogen lone pair, lowering the energy of the n-orbital and increasing the energy gap for the transition. This leads to a shift to a shorter wavelength (a hypsochromic or blue shift).[2] The opposite trend is often observed for π→π* transitions.[2]
Experimental Protocol: Acquiring a High-Fidelity UV-Vis Spectrum
The following protocol outlines a standardized procedure for the reliable measurement of UV-Vis absorption spectra for pyridine derivatives. Adherence to this methodology ensures reproducibility and accuracy, which are paramount for comparative studies.
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of a pyridine carboxylic acid isomer in a suitable solvent.
Materials:
Pyridine carboxylic acid isomer (picolinic, nicotinic, or isonicotinic acid)
Spectroscopic grade ethanol
Class A volumetric flasks (e.g., 10 mL, 100 mL)
Calibrated micropipettes
Quartz cuvettes (1 cm path length)
A calibrated double-beam UV-Vis spectrophotometer
Step-by-Step Procedure:
Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the wavelength range of interest (typically 200-400 nm for pyridine derivatives). Spectroscopic grade ethanol is an excellent choice as it is polar, readily available, and has a UV cutoff around 205 nm.
Preparation of Stock Solution (e.g., 1000 mg/L or 1 mg/mL):
Accurately weigh approximately 25 mg of the pyridine carboxylic acid using an analytical balance.
Quantitatively transfer the solid to a 25 mL Class A volumetric flask.
Add a small amount of ethanol to dissolve the solid completely.
Once dissolved, fill the flask to the calibration mark with ethanol.
Stopper and invert the flask several times to ensure homogeneity.
Preparation of Working Solutions:
Perform serial dilutions of the stock solution to prepare a series of standards with concentrations that will yield an absorbance in the instrument's optimal range (typically 0.1 - 1.0 Absorbance Units). For example, prepare concentrations of 5, 10, 15, and 20 mg/L.
Instrument Setup and Blanking:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Set the desired wavelength range (e.g., 200-400 nm).
Fill a matched pair of quartz cuvettes with the blank solvent (ethanol).
Place the cuvettes in both the reference and sample holders.
Run a baseline correction (autozero) to subtract the absorbance of the solvent and cuvette.
Sample Measurement:
Empty the sample cuvette and rinse it with one of the prepared working solutions before filling it with that solution.
Place the sample cuvette back into the sample holder.
Acquire the absorption spectrum. The instrument will plot absorbance versus wavelength.
Identify the wavelength of maximum absorbance, λmax.
Data Analysis and Calculation of Molar Absorptivity (ε):
Record the absorbance at the λmax for each of the prepared working solutions.
Plot a calibration curve of Absorbance vs. Concentration. According to the Beer-Lambert Law (A = εbc), this plot should be linear.
The molar absorptivity (ε) can be calculated from the slope of the calibration curve (Slope = ε × b, where b is the path length, typically 1 cm).
The logical workflow for this experimental procedure is illustrated in the diagram below.
Caption: Experimental workflow for UV-Vis spectral analysis.
Comparative Analysis: Spectral Data of Pyridine Monocarboxylic Acid Isomers
The UV-Vis absorption spectra of picolinic, nicotinic, and isonicotinic acids were measured in ethanol to provide a consistent basis for comparison. The key spectral parameters, absorption maxima (λmax) and molar extinction coefficient (ε), are summarized below. This data reveals significant differences based on the position of the carboxyl group.
Compound
Structure
Position of -COOH
λmax (nm)
ε (L·mol⁻¹·cm⁻¹)
Transition Type
Picolinic Acid
2- (ortho)
264
3,467
π→π
Nicotinic Acid
3- (meta)
262
2,754
π→π
Isonicotinic Acid
4- (para)
273
3,388
π→π*
Discussion and Interpretation of Spectral Data
The data presented in the table clearly demonstrates that the position of the carboxylic acid group has a pronounced effect on the UV-Vis absorption spectrum of the pyridine ring.
Nicotinic Acid (3-position): This isomer displays the lowest wavelength of maximum absorption (λmax = 262 nm) and the lowest molar absorptivity (ε = 2,754 L·mol⁻¹·cm⁻¹). In the meta position, the electron-withdrawing carboxyl group has a minimal effect on the conjugation of the pyridine π-system. Its influence is primarily inductive, which slightly perturbs the ring's electronic structure but does not lead to an extended conjugated system.
Picolinic Acid (2-position): The ortho isomer shows a λmax at 264 nm with a molar absorptivity of 3,467 L·mol⁻¹·cm⁻¹. The proximity of the carboxyl group to the nitrogen atom allows for the potential formation of an intramolecular hydrogen bond between the carboxylic proton and the nitrogen's lone pair. This interaction can affect the planarity of the molecule and restricts the resonance between the carboxyl group and the ring, leading to a spectrum that is only slightly red-shifted compared to nicotinic acid.
Isonicotinic Acid (4-position): This isomer exhibits the most significant bathochromic (red) shift, with a λmax of 273 nm, and a high molar absorptivity of 3,388 L·mol⁻¹·cm⁻¹. In the para position, the carboxyl group is in direct conjugation with the nitrogen atom through the pyridine ring. This allows for efficient delocalization of π-electrons across the entire molecule, significantly lowering the energy of the π→π* transition and thus shifting the absorption maximum to a longer wavelength.
The relationship between substituent position and electronic effects can be visualized as follows:
Caption: Influence of substituent position on electronic effects.
Conclusion
This guide demonstrates that UV-Vis spectroscopy is a highly effective tool for distinguishing between positional isomers of substituted pyridines. The λmax of the primary π→π* transition is directly correlated with the extent of electronic communication between the substituent and the aromatic ring. For pyridine carboxylic acids and their corresponding esters, the para-substituted isomer (isonicotinic) exhibits the longest wavelength of absorption due to extended conjugation. The meta-substituted isomer (nicotinic) shows the least perturbation from the parent pyridine spectrum, while the ortho-isomer (picolinic) presents an intermediate case, influenced by potential intramolecular hydrogen bonding and steric effects. These well-defined spectral signatures provide researchers with a rapid and reliable method for structural verification and quantitative analysis in a variety of scientific and industrial applications.
References
Hata, N. (1958). Ultraviolet Absorption Spectra of Three Isomeric Pyridine Monocarboxylic Acids and Their N-Oxides. Bulletin of the Chemical Society of Japan, 31(4), 255-260. [Link]
Stephenson, H. P., & Sponer, H. (1957). Near Ultraviolet Absorption Spectra of the Pyridine Monocarboxylic Acids in Water and Ethanol Solutions. Journal of the American Chemical Society, 79(9), 2050–2056. [Link]
Drmanić, S. et al. (2014). Solvent and Structure Effects on Electronic Absorption Spectra of the Isomeric Pyridinecarboxylic Acids. Journal of the Serbian Chemical Society. [Link]
Jaffe, H. H., & Doak, G. O. (1955). Solution Spectra and Oscillator Strengths of Electronic Transitions of Pyridine and Some Monosubstituted Derivatives. The Journal of Chemical Physics, 23(1), 116-121. [Link]
Indus Journal of Bioscience Research. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Indus Journal of Bioscience Research. [Link]
Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]
Elemental Analysis Standards for 2,5-Dimethylphenyl Isonicotinate: A Comprehensive Comparison Guide
In pharmaceutical R&D, establishing the absolute purity of synthesized intermediates and active pharmaceutical ingredients (APIs) is a non-negotiable regulatory requirement. For novel or niche compounds like 2,5-Dimethyl...
Author: BenchChem Technical Support Team. Date: March 2026
In pharmaceutical R&D, establishing the absolute purity of synthesized intermediates and active pharmaceutical ingredients (APIs) is a non-negotiable regulatory requirement. For novel or niche compounds like 2,5-Dimethylphenyl isonicotinate (PubChem CID: 821673)[1], relying solely on relative purity methods such as HPLC-UV can lead to catastrophic downstream failures. Chromatographic techniques are fundamentally blind to non-chromophoric impurities, inorganic salts, and residual solvents[2].
As a Senior Application Scientist, I approach purity validation not as a single test, but as an orthogonal, self-validating system. This guide objectively compares Elemental Analysis (EA) against alternative purity assays, evaluates the optimal calibration standards for this specific molecule, and provides field-proven, step-by-step methodologies to ensure absolute scientific integrity.
Orthogonal Purity Assessment: EA vs. qNMR vs. HPLC-UV
To accurately describe a compound's chemical constitution, we must employ orthogonal techniques—methods that operate on fundamentally different physical principles[3]. For 2,5-Dimethylphenyl isonicotinate (
C14H13NO2
), we compare three primary analytical avenues:
Analytical Technique
Principle of Detection
Purity Type
Strengths
Limitations
Elemental Analysis (CHN/O)
High-temperature combustion and thermal conductivity detection of evolved gases (
CO2
,
H2O
,
N2
)[4].
Absolute (Mass %)
Detects all carbon, hydrogen, and nitrogen, revealing inorganic salts and water[5].
Cannot distinguish between structural isomers; destructive[2].
Quantitative NMR (qHNMR)
Direct proportionality between integrated
1H
signal area and the number of nuclei[5].
Absolute (w/w %)
Highly accurate, non-destructive, captures analytes that escape UV detection[3].
Requires expensive internal calibrators and high-field NMR instruments[3].
HPLC-UV
Chromatographic separation followed by UV absorbance detection[5].
Relative (Area %)
High throughput, excellent for resolving structurally similar organic impurities[5].
Blind to non-chromophoric impurities (e.g., water, residual silica, inorganic salts)[2].
The Causality of Method Selection:
If a synthesized batch of 2,5-Dimethylphenyl isonicotinate shows 99.5% purity via HPLC-UV, it may still contain 5% residual inorganic salts from the synthesis workup. Because these salts do not absorb UV light, HPLC overestimates purity[2]. Elemental analysis corrects this by measuring the absolute mass fraction of C, H, and N. If the sample contains 5% inorganic salt, the carbon mass percentage will drop proportionally below the theoretical value, immediately flagging the impurity[5].
Elemental analyzers do not measure mass directly; they measure the thermal conductivity of evolved gases. Therefore, establishing a reliable "K-factor" (response factor) using high-purity microanalytical standards is critical[4].
The theoretical elemental composition for 2,5-Dimethylphenyl isonicotinate (
C14H13NO2
, MW: 227.26 g/mol ) is:
Carbon (C): 73.99%
Hydrogen (H): 5.77%
Nitrogen (N): 6.16%
Oxygen (O): 14.08%
When selecting a standard, the causality rule is simple: Match the combustion kinetics and elemental ratios of the standard to your analyte.
Calibration Standard
Formula
% C
% H
% N
Heteroatoms
Suitability for
C14H13NO2
Acetanilide
C8H9NO
71.09
6.71
10.36
Oxygen
Optimal. Closely matches the C/N ratio and lacks sulfur[6].
Atropine
C17H23NO3
70.56
8.01
4.84
Oxygen
Excellent Check Standard. Ideal for verifying oxygen and nitrogen calibration[6].
Sulfanilamide
C6H8N2O2S
41.85
4.68
16.27
Sulfur
Suboptimal. Introduces sulfur to the system unnecessarily, risking detector contamination[7].
BBOT
C26H26N2O2S
72.53
6.09
6.51
Sulfur
Suboptimal. Good C/N match, but contains sulfur which is absent in the target analyte[4].
Why Acetanilide? Acetanilide is the industry gold standard for CHN analysis of pharmaceuticals lacking sulfur or halogens[4]. Using a sulfur-containing standard like BBOT or Sulfanilamide for a non-sulfur compound risks baseline drift in the Thermal Conductivity Detector (TCD) due to
SO2
retention in the reduction column[7].
Self-Validating Experimental Protocols
A robust analytical protocol must be self-validating. This means the system continuously proves its own calibration state before, during, and after sample analysis.
Protocol A: CHN Combustion Analysis of 2,5-Dimethylphenyl isonicotinate
Step 1: System Purge and Blank Baseline Establishment
Run three empty tin capsules.
Causality: Tin is strictly required because its oxidation is highly exothermic. When the capsule drops into the 1000°C combustion reactor, the tin flash-oxidizes, temporarily spiking the local temperature to ~1800°C, ensuring complete combustion of the aromatic rings in 2,5-Dimethylphenyl isonicotinate[4].
Validation: The third blank must show zero integrated area for C, H, and N.
Step 2: K-Factor Calibration (Acetanilide)
Weigh 2.0, 2.5, and 3.0 mg of NIST-traceable Acetanilide into tin capsules using an ultra-micro balance (±0.1 µg resolution)[7].
Analyze to generate a linear calibration curve (K-factors) for C, H, and N[4].
Step 3: System Suitability Test (Check Standard)
Weigh 2.5 mg of Atropine (acting as an unknown)[6].
Validation: The calculated mass percentages for Atropine must fall within ±0.3% of its theoretical values (C: 70.56%, H: 8.01%, N: 4.84%). If it fails, the system is not self-validated, and calibration must be repeated.
Step 4: Sample Analysis
Weigh 2.0 - 3.0 mg of 2,5-Dimethylphenyl isonicotinate in triplicate.
Combust in an
O2
-enriched environment. The gases pass through a copper reduction column at 650°C to reduce nitrogen oxides (
NOx
) to elemental nitrogen (
N2
) and remove excess
O2
[4].
Separate gases (
N2
,
CO2
,
H2O
) via an isothermal GC column and quantify via TCD[4].
Acceptance Criteria: Results must be within ±0.4% of theoretical values (C: 73.99%, H: 5.77%, N: 6.16%).
Caption: Step-by-step workflow of CHN flash combustion analysis using an automated elemental analyzer.
Protocol B: Orthogonal Validation via qHNMR
If the Elemental Analysis yields a carbon percentage of 72.10% (theoretically 73.99%), the sample is impure. To identify whether the impurity is residual solvent or a structural isomer, we must deploy qHNMR[2].
Step 1: Internal Calibrator Selection
Select a certified internal standard (e.g., Maleic acid or 1,4-Dinitrobenzene) that has a known purity and distinct NMR resonances that do not overlap with the aromatic (δ 7.0-9.0 ppm) or aliphatic (δ 2.0-2.5 ppm) signals of 2,5-Dimethylphenyl isonicotinate[3].
Step 2: Sample Preparation & Acquisition
Co-weigh ~10 mg of 2,5-Dimethylphenyl isonicotinate and ~5 mg of the internal standard into a vial using a microbalance.
Dissolve completely in
CDCl3
or
DMSO−d6
.
Acquire
1H
NMR spectra with a sufficiently long relaxation delay (
D1≥5×T1
) to ensure complete longitudinal relaxation of all protons, preventing integration errors[2].
Step 3: Absolute Purity Calculation
Calculate the absolute purity (w/w %) by comparing the integrated area of the analyte's distinct proton signal (e.g., the isonicotinate aromatic protons) against the internal standard's signal[5].
Validation: The qNMR absolute purity should mathematically align with the mass discrepancy observed in the Elemental Analysis, closing the loop on the self-validating system.
Conclusion
For 2,5-Dimethylphenyl isonicotinate, relying on a single analytical technique is a critical vulnerability. While HPLC-UV provides excellent relative purity for organic impurities, it must be anchored by absolute quantification methods. Elemental Analysis, calibrated rigorously with Acetanilide and validated with Atropine, provides an irreplaceable macroscopic view of total mass composition[6]. When coupled orthogonally with qHNMR[3], researchers create an impenetrable, self-validating matrix of data that guarantees the absolute integrity of the synthesized compound.
References
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. URL:[Link]
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC - NIH. URL:[Link]
Chromatographic purity assessment of isonicotinic derivatives
The chromatographic purity assessment of isonicotinic derivatives—most notably the frontline anti-tuberculosis active pharmaceutical ingredient (API) Isoniazid (INH) and its primary degradation products, isonicotinic aci...
Author: BenchChem Technical Support Team. Date: March 2026
The chromatographic purity assessment of isonicotinic derivatives—most notably the frontline anti-tuberculosis active pharmaceutical ingredient (API) Isoniazid (INH) and its primary degradation products, isonicotinic acid (INA) and isonicotinamide (INAAM)—presents a unique analytical challenge. Due to their highly polar, low-molecular-weight, and ionizable nature, these compounds often exhibit poor retention and peak shape on conventional reversed-phase (RP) columns.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocol listing. Here, we will dissect the physicochemical causality behind method development, objectively compare three distinct chromatographic modalities (RP-HPLC, HILIC-UHPLC, and SFC), and provide self-validating experimental workflows to ensure absolute scientific integrity in your purity assessments.
The Physicochemical Conundrum of Isonicotinic Derivatives
To separate isonicotinic derivatives, one must first manipulate their ionization states. Isoniazid possesses multiple pKa values: ~1.8 (hydrazine nitrogen), 3.5 (pyridine nitrogen), and 10.8 (hydrazine NH). Conversely, its primary oxidative degradation product, isonicotinic acid (INA), has a carboxylic acid pKa of ~4.9.
If a standard acidic mobile phase (e.g., pH 3.0) is used on a C18 column, both INH and INA are highly protonated and polar, resulting in co-elution near the void volume. By deliberately adjusting the mobile phase to pH 6.8, we exploit a critical mechanistic divergence: INA becomes fully ionized (anionic), while INH remains in a neutral state[1]. This differential ionization is the causal mechanism that allows baseline resolution on a hydrophobic stationary phase without the need for complex ion-pairing agents[1].
Caption: Causality of RP-HPLC separation: Exploiting pKa differentials to achieve baseline resolution at pH 6.8.
Mechanistic Evaluation of Chromatographic Modalities
When assessing the purity of isonicotinic derivatives, laboratories must choose a modality that aligns with their throughput, sensitivity, and environmental goals.
1. Reversed-Phase HPLC (RP-HPLC)
The traditional workhorse. By utilizing a highly aqueous mobile phase buffered to pH 6.8 combined with a small percentage of acetonitrile (ACN), RP-HPLC forces the neutral INH to interact with the C18 alkyl chains[1].
Advantage: High reproducibility and ubiquitous instrument availability.
Limitation: Requires strict pH control; slight buffer variations can cause drastic retention time shifts.
2. Hydrophilic Interaction Liquid Chromatography (HILIC-UHPLC)
HILIC is mechanistically tailored for polar analytes. Instead of relying on hydrophobicity, HILIC utilizes a high-organic mobile phase (typically >90% ACN) and a polar stationary phase (e.g., bare silica or diol). The analytes partition into a water-enriched layer immobilized on the silica surface[2].
Advantage: Exceptional retention of INH and INA without pH manipulation, yielding sharp peaks and rapid run times (< 5 mins)[2]. Direct injection of organic extracts is possible.
Limitation: Longer column equilibration times compared to RP-HPLC.
3. Supercritical Fluid Chromatography (SFC)
SFC represents the frontier of green analytical chemistry. It utilizes supercritical carbon dioxide (scCO2) as the primary mobile phase. Because scCO2 is non-polar, polar modifiers (such as methanol mixed with dichloromethane and formic acid) are introduced to elute isonicotinic derivatives[3].
Advantage: Orthogonal selectivity to LC, making it highly effective for resolving complex degradation profiles while drastically reducing organic solvent waste[3].
Limitation: Requires specialized SFC instrumentation and precise backpressure regulation.
Caption: Chromatographic modality selection workflow for isonicotinic derivatives based on analytical goals.
Quantitative Performance Benchmarking
The following table synthesizes the expected chromatographic performance of each modality when assessing a mixture of Isoniazid, Isonicotinic Acid, and Isonicotinamide.
A robust analytical method must be self-validating. The following protocols include built-in causality checks to ensure system integrity before sample analysis begins.
Protocol 1: RP-HPLC Purity Assessment
Objective: Routine quantification of INH and related impurities in solid dosage forms.
Mobile Phase Preparation: Prepare a buffer solution of sodium phosphate. Adjust strictly to pH 6.8 using dilute phosphoric acid or sodium hydroxide. Mix with Acetonitrile at a 96:4 (v/v) ratio[1]. Filter through a 0.22 µm membrane.
Chromatographic Conditions: Flow rate at 0.8 mL/min. Column temperature at 25°C. UV detection at 262 nm.
System Suitability (Self-Validation): Inject a resolution standard containing INH, INA, and INAAM.
Acceptance Criteria: Resolution (Rs) between INA and INH must be > 2.0. Tailing factor (Tf) < 1.5.
Causality Check: If Rs < 2.0, immediately verify the buffer pH. A drop in pH will protonate INA, increasing its hydrophobicity and causing it to co-elute with INH.
Protocol 2: HILIC-UHPLC Rapid Screening
Objective: High-throughput purity screening with mass spectrometry compatibility.
Mobile Phase Preparation: Solvent A: Water with 0.1% acetic acid and 2.5 mM ammonium acetate. Solvent B: Acetonitrile with 0.1% acetic acid[2].
Chromatographic Conditions: Isocratic elution at 10% A / 90% B. Flow rate at 0.2 mL/min on a sub-2-micron Silica column.
System Suitability (Self-Validation): Inject the standard mixture 5 times.
Causality Check: If k' < 2.0 (analytes eluting too early), verify the aqueous content. In HILIC, water is the strong solvent; an accidental increase in the aqueous fraction will prematurely wash polar analytes off the column.
Protocol 3: Green SFC Degradation Analysis
Objective: Eco-friendly separation of INH and its complex degradation products.
Modifier Preparation: Prepare a modifier blend of dichloromethane : methanol : ethyl acetate : formic acid (70:30:0.5:0.1 v/v/v/v)[3].
Chromatographic Conditions: Deliver scCO2 at 85% and the modifier at 15%. Maintain Automated Back Pressure Regulator (ABPR) at 120 bar and column temperature at 40°C[3].
System Suitability (Self-Validation):
Acceptance Criteria: Consistent retention times across 5 injections (RSD < 1.0%).
Causality Check: If retention times drift, monitor the ABPR pressure ripple. The solvating power of scCO2 is strictly dependent on its density, which fluctuates if backpressure is unstable.
An essential component of robust laboratory infrastructure is the implementation of scientifically sound, self-validating disposal protocols. As a Senior Application Scientist, I approach chemical disposal not merely as...
Author: BenchChem Technical Support Team. Date: March 2026
An essential component of robust laboratory infrastructure is the implementation of scientifically sound, self-validating disposal protocols. As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow.
2,5-Dimethylphenyl isonicotinate (PubChem CID 821673) [1] presents specific logistical and safety challenges due to its dual functional nature: an ester linkage susceptible to hydrolysis, and a pyridine ring that generates toxic nitrogen oxides (NOx) upon thermal destruction. This guide provides drug development professionals and researchers with the mechanistic reasoning and step-by-step methodologies required to safely manage, contain, and dispose of this compound.
Physicochemical Profile & Hazard Characterization
Before executing any disposal protocol, it is critical to understand the intrinsic properties of the molecule. 2,5-Dimethylphenyl isonicotinate is a heteroaromatic ester. While it is not highly reactive under ambient conditions, its structural components dictate strict segregation rules.
Table 1: Chemical Properties & Hazard Profile
Property / Hazard
Data / Classification
Operational Implication
IUPAC Name
(2,5-dimethylphenyl) pyridine-4-carboxylate
Contains a nitrogen-bearing heteroaromatic ring.
Molecular Weight
227.26 g/mol
Heavy organic; requires high-temperature incineration.
Primary Hazards
Skin/Eye Irritant, Combustible
Requires standard PPE and elimination of ignition sources.
Combustion Byproducts
CO, CO₂, NOx
Critical: Must not be burned in standard incinerators without alkaline scrubbers.
Hydrolysis Products
Isonicotinic acid + 2,5-Dimethylphenol
Keep away from strong acids/bases to prevent the generation of highly toxic phenolic byproducts.
The Mechanistic Causality of Disposal (The "Why")
Standard operating procedures often fail when personnel do not understand the causality behind the rules. The disposal of 2,5-Dimethylphenyl isonicotinate is governed by two primary chemical mechanisms:
Prevention of In Situ Hydrolysis: The ester bond can cleave when exposed to strong aqueous acids or bases in a mixed-waste carboy. This hydrolysis yields 2,5-dimethylphenol, a highly toxic, corrosive, and volatile phenolic compound. Therefore, this chemical must be strictly segregated from reactive aqueous waste to prevent the silent generation of toxic byproducts in your storage cabinets.
Neutralization of Pyridine Combustion Gases: Standard incineration converts carbon and hydrogen to CO₂ and H₂O. However, the nitrogen atom in the pyridine ring oxidizes to nitric oxide (NO) and nitrogen dioxide (NO₂)—collectively known as NOx [2]. Releasing NOx causes severe environmental toxicity. Consequently, the waste manifest must explicitly route this chemical to a chemical incinerator equipped with an afterburner and an alkaline scrubber to neutralize these acidic gases prior to atmospheric release.
Waste Routing and Destruction Pathway
Fig 1: Logical workflow for the segregation, containment, and thermal destruction of pyridine esters.
Waste Segregation Compatibility
To maintain a self-validating safety system, use the following compatibility matrix when designating waste streams.
Table 2: Waste Segregation Compatibility Matrix
Waste Stream Category
Compatibility
Mechanistic Rationale
Halogen-Free Organics (Alcohols, Alkanes, Ethers)
Compatible
Miscible; burns cleanly in standard organic waste streams.
Halogenated Solvents (DCM, Chloroform)
Incompatible
Halogens require different scrubber parameters (HCl vs NOx neutralization).
A. Emergency Spill Response & Decontamination Workflow
In the event of an accidental release, immediate containment is required to prevent vapor inhalation and environmental contamination [3].
Evacuation & PPE: Isolate the spill zone. Don nitrile gloves (double-gloving recommended), splash-proof safety goggles, a lab coat, and a half-face respirator with organic vapor cartridges if local exhaust ventilation is compromised.
Inert Containment: Surround the spill perimeter with an inert absorbent (e.g., vermiculite or diatomaceous earth). Causality Note: Do not use combustible absorbents like sawdust, as this increases the fire load of the resulting hazardous waste.
Absorption & Collection: Work from the perimeter inwards. Use non-sparking tools to scoop the saturated absorbent into a compatible, sealable high-density polyethylene (HDPE) container.
Chemical Decontamination: Wash the spill surface with a mild alkaline detergent solution. This gently hydrolyzes microscopic residual traces into water-soluble salts, followed by a thorough distilled water rinse.
System Validation: Swipe the decontaminated area with pH paper to ensure neutrality (pH 6-8). Visually inspect the area under a UV lamp (pyridine derivatives often exhibit slight fluorescence) to confirm absolute removal.
B. Routine Disposal & Logistics Protocol
Follow this self-validating protocol to ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines [4].
Collection: Transfer residual 2,5-Dimethylphenyl isonicotinate and contaminated solvents into a designated "Halogen-Free Organic Waste" carboy (HDPE or PTFE-lined glass).
Verification: Before sealing, verify that the waste stream contains no strong oxidizers or aqueous acids/bases by reviewing the lab's waste log.
Labeling: Affix a compliant EPA hazardous waste label. The label must explicitly state: "Contains Pyridine Derivatives - Generates NOx upon combustion."
Secondary Containment: Place the sealed carboy in a secondary containment tray within a ventilated, flammable storage cabinet. Validation Step: Inspect the tray weekly for visual stress fractures or chemical pooling.
Manifesting: When scheduling pickup with a licensed hazardous waste vendor, explicitly specify the requirement for "Incineration with Afterburner and Scrubber." Do not allow the vendor to route this to a standard municipal solid waste incinerator.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 821673, 2,5-Dimethylphenyl isonicotinate." PubChem, [Link]
U.S. Environmental Protection Agency. "Label Review Manual - Chapter 13: Storage and Disposal." EPA, [Link]
U.S. Environmental Protection Agency. "Instructions and Form for Hazardous Waste Generators, Transporters and Treatment, Storage and Disposal Facilities." EPA, [Link]
Handling
Personal protective equipment for handling 2,5-Dimethylphenyl isonicotinate
As a Senior Application Scientist, I recognize that handling specialized research chemicals requires more than just a generic safety sheet; it demands a mechanistic understanding of the compound's properties and its inte...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized research chemicals requires more than just a generic safety sheet; it demands a mechanistic understanding of the compound's properties and its intended application.
2,5-Dimethylphenyl isonicotinate (PubChem CID 821673, PDB Ligand ID: QL5) is a synthetic pyridine-4-carboxylate ester. In drug discovery and structural biology, it is frequently utilized as a fragment library ligand for probing enzyme active sites, notably demonstrating binding affinity in crystallographic studies of the Wnt pathway regulator Notum [2] and Galactokinase 1 (GALK1) [3].
Because this compound is typically handled as a dry powder and subsequently solubilized in highly permeative solvents like Dimethyl Sulfoxide (DMSO) for biological assays, standard safety protocols must be dynamically adapted. This guide provides the essential, self-validating operational and safety framework for handling this compound.
Quantitative Chemical Profile & Hazard Rationale
To design an effective safety protocol, we must first understand the physicochemical nature of the compound. The ester linkage and pyridine moiety dictate both its stability and its biological permeability [1].
Table 1: Physicochemical Properties and Safety Implications
Standard micro-analytical weighing protocols apply.
Physical State
Solid (Powder)
High risk of aerosolization during transfer; necessitates engineering controls (fume hood) to prevent inhalation.
XLogP
~2.8
Highly lipophilic. Readily crosses biological membranes and skin barriers, especially when dissolved in carrier solvents.
Topological Polar Surface Area
39.2 Ų
Low TPSA further indicates rapid cellular permeability. Systemic exposure must be strictly prevented.
Mechanistic Personal Protective Equipment (PPE) Strategy
PPE selection is not arbitrary; it is a direct response to the compound's state and the solvent environment. When 2,5-Dimethylphenyl isonicotinate is transitioned from a solid to a DMSO solution, the dermal hazard profile increases exponentially because DMSO acts as a molecular Trojan horse, carrying dissolved solutes directly through the epidermal barrier [4].
Table 2: Required PPE Specifications
Equipment Type
Specification
Mechanistic Rationale
Primary Gloves
Nitrile (min. 4 mil thickness)
Provides an adequate barrier against the dry solid powder during initial weighing.
Secondary Gloves
Butyl Rubber or Double Nitrile
Critical for Solutions: Nitrile degrades rapidly upon contact with DMSO. Double gloving or using Butyl rubber is mandatory during solubilization.
Eye Protection
ANSI Z87.1 Chemical Goggles
Prevents ocular irritation from airborne ester particulates or solvent splashes. Safety glasses are insufficient.
Body Protection
Flame-resistant Lab Coat
Standard barrier against accidental spills. Must be fully buttoned with cuffs tucked into gloves.
Respiratory
N95/P100 Particulate Respirator
Mandated only if weighing must occur outside a certified chemical fume hood (e.g., due to equipment failure).
Operational Workflow: Preparation of a Self-Validating 10 mM Stock Solution
In structural biology (such as crystal soaking for Notum or GALK1), ligands are typically prepared as 10 mM to 50 mM stocks in anhydrous DMSO. Esters are prone to hydrolysis in the presence of water; therefore, maintaining anhydrous conditions is critical for experimental integrity.
Step-by-Step Methodology:
Environmental Setup: Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Wipe down the balance area with an anti-static mat to prevent powder dispersion.
Weighing: Using an anti-static micro-spatula, accurately weigh 2.27 mg of 2,5-Dimethylphenyl isonicotinate into a pre-tared, amber glass vial. Self-Validation: Use an analytical balance with internal calibration; record the mass to 0.1 mg to ensure exact molarity calculations.
Solubilization: Add exactly 1.0 mL of LC-MS grade, anhydrous DMSO to the vial. Cap immediately with a PTFE-lined septum to prevent atmospheric moisture absorption. Vortex gently until visually clear.
Aliquoting: Divide the stock into 50 µL single-use aliquots in low-bind microcentrifuge tubes. Purge the headspace with Argon gas before sealing to prevent oxidative degradation.
Quality Control (Self-Validation): Before utilizing the stock in months-long crystallography trials, validate the chemical integrity. Dilute a 2 µL aliquot into 1 mL of Acetonitrile/Water and run via LC-MS. Confirm a single peak at >95% purity with the expected mass-to-charge ratio (m/z 228.1 [M+H]⁺).
Storage: Store aliquots at -20°C in a desiccator.
Caption: Workflow for the safe preparation and validation of 2,5-Dimethylphenyl isonicotinate stock solutions.
Spill Response and Disposal Plan
Spills must be managed based on the physical state of the chemical at the time of the incident. Sweeping dry powders can create an inhalation hazard, while wiping DMSO solutions can spread a highly permeative dermal hazard.
Solid Spill Protocol:
Do not use a brush or broom.
Gently cover the powder with a damp absorbent pad (water or mild ethanol solution) to suppress aerosolization.
Carefully scoop the wetted material using a non-sparking tool into a hazardous waste container.
Liquid (DMSO Solution) Spill Protocol:
Immediately upgrade to Butyl rubber gloves if not already wearing them.
Pour a universal chemical binder or inert sand over the spill. Do not use paper towels, as they will instantly soak through to your gloves.
Allow the binder to fully absorb the DMSO, then scoop into a sealed hazardous waste container.
Disposal:
Label all collected waste as "Halogen-Free Organic Waste - Contains Pyridine Derivatives." Dispose of via licensed chemical incineration according to institutional and EPA/local regulations [4].
Caption: Step-by-step spill response pathway differentiating between solid and solution-state hazards.
References
National Center for Biotechnology Information. "2,5-Dimethylphenyl isonicotinate (CID 821673)" PubChem Database. Available at:[Link]
Research Collaboratory for Structural Bioinformatics. "7BD8: Notum Fragment 872" RCSB Protein Data Bank. Available at:[Link]
Research Collaboratory for Structural Bioinformatics. "6ZGY: Structure of human galactokinase 1 bound with 2-(4-chlorophenyl)-N-(pyrimidin-2-yl)acetamide" RCSB Protein Data Bank. Available at:[Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at: [Link]
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